molecular formula C7H8N2O B1498304 5-Amino-3-acetylpyridine CAS No. 887588-65-0

5-Amino-3-acetylpyridine

Cat. No.: B1498304
CAS No.: 887588-65-0
M. Wt: 136.15 g/mol
InChI Key: DTIKVRODICRMMY-UHFFFAOYSA-N
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Description

5-Amino-3-acetylpyridine (CAS 887588-65-0) is a high-purity chemical compound supplied for research and development purposes. This aminopyridine derivative features both an acetyl and an amino functional group on its pyridine ring, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyridine and aminopyridine scaffolds are of significant interest in pharmaceutical research for their versatile biological activities. Specifically, structurally related compounds, such as amino-3,5-dicyanopyridines, have been identified as potent and selective non-nucleoside agonists for adenosine receptors (ARs) . These ligands are being actively investigated for their potential therapeutic applications in treating neurological conditions such as pharmaco-resistant epilepsy, as adenosine is a known endogenous anticonvulsant . Furthermore, the aminopyridine core is a privileged structure in the development of ligands for G protein-coupled receptors (GPCRs), highlighting the potential of this compound as a key building block for synthesizing novel bioactive molecules . This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical as a precursor for the synthesis of more complex heterocyclic systems or in structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-aminopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIKVRODICRMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652183
Record name 1-(5-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-65-0
Record name 1-(5-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Amino-3-acetylpyridine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 887588-65-0

Systematic Name: 1-(5-aminopyridin-3-yl)ethanone

This technical guide provides a comprehensive overview of 5-Amino-3-acetylpyridine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from authoritative sources on closely related aminopyridine derivatives to offer valuable insights into its expected properties, handling, and potential applications.

Core Compound Identification and Structure

This compound is a derivative of pyridine with an amino group at the 5-position and an acetyl group at the 3-position. Its chemical structure combines the aromaticity of the pyridine ring with the reactivity of the amino and acetyl functional groups, making it a potentially versatile building block in organic synthesis.

Molecular Formula: C₇H₈N₂O

Molecular Weight: 136.15 g/mol

Structure:

G cluster_0 Conceptual Synthesis of this compound Start 3-Acetylpyridine Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Reagents Intermediate 5-Nitro-3-acetylpyridine Step1->Intermediate Forms Step2 Reduction (e.g., H₂/Pd-C, Sn/HCl) Intermediate->Step2 Reacts with Product This compound Step2->Product Yields

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity Insights:

  • Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, influencing the regioselectivity of electrophilic aromatic substitution on the pyridine ring.

  • Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can participate in condensation reactions. The methyl protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, enabling further functionalization.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.

Applications in Research and Drug Development

Aminopyridine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs, highlighting their importance in medicinal chemistry. [1]They are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. [1] Potential Roles of this compound in Drug Discovery:

  • Intermediate for Complex Molecules: Due to its multiple functional groups, this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The amino and acetyl groups provide handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening.

  • Fragment-Based Drug Design: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

  • Scaffold for Bioactive Compounds: The aminopyridine core is present in drugs with diverse applications, including antiviral, anticancer, and anti-inflammatory agents. [2]The specific substitution pattern of this compound may offer a unique vector for interacting with biological targets.

Safety, Handling, and Storage

Specific toxicity data for this compound is not available. However, based on the known hazards of aminopyridine derivatives, caution should be exercised when handling this compound. Aminopyridines are generally considered toxic if swallowed and may cause skin and eye irritation. [3] General Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. [3][4]2. Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [3]3. Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. [5]4. Spill Response: In case of a spill, avoid generating dust. Absorb the material with an inert substance and place it in a suitable container for disposal. [6]5. Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [5]

G cluster_0 Safe Handling Workflow for Aminopyridines PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in a Fume Hood PPE->Ventilation Handling Avoid Inhalation and Contact Ventilation->Handling Storage Store in a Cool, Dry Place (Tightly Sealed Container) Handling->Storage Disposal Dispose According to Regulations Storage->Disposal

Caption: General workflow for the safe handling of aminopyridine compounds.

Conclusion

This compound represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While specific experimental data for this isomer remains scarce, this guide provides a foundational understanding based on the well-documented properties of related aminopyridine compounds. Researchers working with this molecule should proceed with caution, adhering to strict safety protocols, and can leverage the reactivity of its functional groups to explore the synthesis of novel and potentially bioactive molecules. Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

  • 2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 4-Aminopyridine. PubChem.

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

  • 2-Aminopyridine. PubChem.

  • 4-Aminopyridine SOP. University of Washington.

  • Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

Sources

Synthesis pathways for 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly valuable heterocyclic building block in the field of medicinal chemistry and drug development. Its structure, featuring a pyridine core functionalized with both an amino and an acetyl group, offers multiple reaction sites for the construction of more complex molecular architectures. The amino group serves as a versatile handle for amide bond formation, diazotization, or as a directing group, while the acetyl moiety provides a key site for condensations, reductions, and other carbonyl chemistry. This unique combination of functionalities makes it a crucial intermediate in the synthesis of various pharmacologically active agents. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this important compound, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.

Primary Synthesis Pathway: A Three-Step Approach from Nicotinic Acid Derivatives

The most established and logical route to this compound involves a three-stage process: the synthesis of the 3-acetylpyridine core, followed by regioselective nitration at the 5-position, and concluding with the reduction of the nitro group to the target amine. This pathway leverages readily available starting materials and employs classical, well-understood chemical transformations.

Step 1: Synthesis of the 3-Acetylpyridine Precursor

The journey begins with the formation of 3-acetylpyridine. Numerous methods exist, but two common industrial and laboratory-scale approaches start from nicotinic acid or its esters. The choice between these methods often depends on the desired scale, available equipment, and economic factors.

  • Method A: Claisen-type Condensation of Ethyl Nicotinate. This laboratory-scale synthesis involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide. The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield 3-acetylpyridine.[1]

  • Method B: Gas-Phase Catalytic Conversion. Suited for industrial production, this method involves passing a mixture of a nicotinic acid ester (e.g., butyl nicotinate) and acetic acid over a heated solid-phase catalyst.[2] This continuous-flow process offers high throughput but requires specialized equipment. The use of higher boiling point esters like butyl nicotinate is a key experiential insight, as it simplifies the final distillation and purification by creating a larger boiling point separation between the unreacted starting material and the 3-acetylpyridine product.[2]

ParameterMethod A: Claisen-type Condensation[1]Method B: Gas-Phase Catalysis[2]
Starting Materials Ethyl Nicotinate, Ethyl Acetate, Sodium MetalButyl Nicotinate, Acetic Acid, Water
Key Reagents Sodium Metal, Sulfuric AcidAlumina-Silica supported TiO₂ catalyst
Temperature Reflux (approx. 78°C), then 86-88°C distillation410°C
Yield ~90%~73%
Scale Laboratory / Bench-scaleIndustrial / Pilot-scale
Advantages High yield, standard lab equipmentContinuous process, high throughput
Disadvantages Use of metallic sodium, multi-step workupRequires specialized high-temperature reactor

This protocol is adapted from a well-established laboratory procedure.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.

  • Condensation: Heat the mixture to reflux and maintain for 5 hours. The reaction mixture will thicken as the sodium salt of the product forms.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath. Carefully adjust the pH to 6-7 by the dropwise addition of 50% aqueous acetic acid. This step neutralizes the excess base and protonates the enolate.

  • Hydrolysis and Decarboxylation: Separate the resulting oily layer. Add 650 ml of 20% sulfuric acid and heat the mixture to reflux for 2 hours. This harsh acidic condition hydrolyzes the intermediate ester and promotes decarboxylation to form the ketone.

  • Workup: Cool the mixture and adjust the pH to 7-8 with 30% sodium hydroxide solution. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at 86°C-88°C/10 mmHg to obtain 3-acetylpyridine as a colorless liquid.

Step 2: Electrophilic Nitration of 3-Acetylpyridine

With the 3-acetylpyridine core synthesized, the next critical step is the introduction of a nitro group at the 5-position.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Furthermore, the acetyl group at the 3-position is an electron-withdrawing, meta-directing group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the C-5 position, which is meta to the acetyl group and the position least deactivated by the ring nitrogen. Due to this deactivation, harsh nitrating conditions, typically a mixture of concentrated sulfuric and nitric acids (oleum), are required to generate a sufficiently high concentration of the nitronium ion to drive the reaction forward. The reaction must be performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

This protocol is based on established procedures for the nitration of deactivated pyridine rings.[3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 50 ml of concentrated sulfuric acid (sp. gr. 1.84). Cool the flask in an ice bath.

  • Substrate Addition: Slowly add 12.1 g (0.1 mole) of 3-acetylpyridine to the cooled sulfuric acid at a rate that maintains the internal temperature below 10°C.

  • Nitration: Once the addition is complete, begin the dropwise addition of 8.0 ml of fuming nitric acid, ensuring the temperature remains at or below 5°C.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully pour it onto approximately 500 g of crushed ice.

  • Neutralization and Isolation: Neutralize the cold acidic solution with a 40% sodium hydroxide solution until the pH is basic. The crude 3-acetyl-5-nitropyridine will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Step 3: Reduction of 3-Acetyl-5-nitropyridine

The final step is the reduction of the nitro group to the desired 5-amino functionality. Catalytic hydrogenation or metal-acid systems are highly effective for this transformation.[3][4]

Trustworthiness of the Protocol: The use of reduced iron powder in an acidic aqueous/alcoholic medium is a classic, highly reliable, and scalable method for nitro group reduction. It is often preferred in industrial settings over catalytic hydrogenation due to its lower cost and the avoidance of specialized high-pressure hydrogenation equipment. The reaction is self-validating as the disappearance of the yellow color of the nitro compound and the consumption of the iron powder provide visual cues of reaction progress.

This protocol is adapted from a standard procedure for the reduction of aromatic nitro compounds.[3]

  • Reaction Setup: In a flask fitted with a reflux condenser, charge 16.6 g (0.1 mole) of 3-acetyl-5-nitropyridine, 30 g of reduced iron powder, 40 ml of 95% ethanol, and 10 ml of water.

  • Initiation: Add 0.5 ml of concentrated hydrochloric acid to the mixture to activate the iron surface and initiate the reduction.

  • Reduction: Heat the mixture on a steam bath for 1-2 hours. The reaction is exothermic and may require initial cooling before heating is applied.

  • Workup: At the end of the reaction period, filter the hot mixture to remove the iron and iron oxides. Wash the filter cake with three 10-ml portions of hot 95% ethanol.

  • Isolation: Combine the filtrate and washings and evaporate the solvent to dryness under reduced pressure.

  • Purification: The dark residue can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, after treatment with activated carbon to yield this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Eth_Nic Ethyl Nicotinate Ac_Pyr 3-Acetylpyridine Eth_Nic->Ac_Pyr Na / EtOAc H₂SO₄, Reflux [4] Nitro_Pyr 3-Acetyl-5-nitropyridine Ac_Pyr->Nitro_Pyr H₂SO₄ / HNO₃ 0-60°C [15] Amino_Pyr This compound (Target Compound) Nitro_Pyr->Amino_Pyr Fe / HCl EtOH / H₂O, Reflux [15]

Caption: Primary synthesis pathway for this compound.

Alternative Synthesis Pathway: From 5-Bromonicotinic Acid

An alternative strategy involves starting with a pyridine ring that is already functionalized at the 5-position, offering superior regiochemical control from the outset. The synthesis of 5-bromonicotinic acid from nicotinic acid is a well-documented process.[5][6] This intermediate can then be elaborated to the final product.

Logic of the Approach: This pathway avoids the potentially harsh nitration step and the associated risks of over-nitration or side-product formation. It relies on the conversion of the carboxylic acid to the acetyl group and a subsequent amination reaction.

  • Bromination: Nicotinic acid is brominated using bromine and thionyl chloride, often in the presence of an iron catalyst, to produce 5-bromonicotinic acid.[5]

  • Acetyl Group Formation: The carboxylic acid of 5-bromonicotinic acid can be converted to the methyl ketone. A common method involves activating the carboxylic acid (e.g., as an acid chloride or Weinreb amide) followed by reaction with an appropriate organometallic reagent like methylmagnesium bromide or dimethylcuprate.

  • Amination: The final step involves replacing the bromine atom with an amino group. Modern organometallic chemistry provides powerful tools for this transformation, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the aryl bromide with an ammonia surrogate.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Acetyl Formation cluster_2 Step 3: Amination Nic_Acid Nicotinic Acid Bromo_Acid 5-Bromonicotinic Acid Nic_Acid->Bromo_Acid Br₂ / SOCl₂ Fe cat. [11] Bromo_Acetyl 5-Bromo-3-acetylpyridine Bromo_Acid->Bromo_Acetyl 1) Activation (e.g., SOCl₂) 2) Organometallic Acylation Amino_Pyr This compound (Target Compound) Bromo_Acetyl->Amino_Pyr Buchwald-Hartwig Amination (Pd-cat., NH₃ source)

Sources

Spectroscopic Characterization of 5-Amino-3-acetylpyridine: An Interpretive and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-3-acetylpyridine, also known as 1-(5-aminopyridin-3-yl)ethanone, is a substituted pyridine derivative incorporating both an electron-donating amine group and an electron-withdrawing acetyl group. This unique electronic structure makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through the synergistic use of modern spectroscopic techniques.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound features a pyridine ring with substituents at the 3- and 5-positions. The amine (-NH₂) group at position 5 will act as an electron-donating group, increasing electron density on the ring, particularly at the ortho (positions 4, 6) and para (position 2) carbons. Conversely, the acetyl (-COCH₃) group at position 3 is electron-withdrawing. This push-pull electronic effect will significantly influence the chemical environment of each atom, which will be reflected in the spectroscopic data.

Health and Safety Precautions

Aminopyridines as a class of compounds are known to be toxic and require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the precautions for related compounds like 2-, 3-, and 4-aminopyridine should be strictly followed.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[2]

  • Ventilation: Handle the solid compound and any solutions exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Exposure Routes: The compound is expected to be toxic if swallowed, in contact with skin, or inhaled. It may cause skin, eye, and respiratory irritation.[5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar aromatic compounds and the presence of exchangeable amine protons, which will be visible in the spectrum.

  • Weighing: Accurately weigh approximately 5-10 mg of this compound solid.

  • Dissolution: Transfer the solid into a clean, dry NMR tube.

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be applied if necessary.

  • Analysis: The sample is now ready for analysis on an NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Prediction and Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

  • Predicted Chemical Shifts (DMSO-d₆, 400 MHz):

    • Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • Methyl Protons (-COCH₃): A sharp singlet, integrating to 3 hydrogens. Based on 3-acetylpyridine, this peak is expected around 2.6 ppm.[6]

    • Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (7.0-9.0 ppm).

      • H2: This proton is ortho to the nitrogen and meta to the acetyl group. It will be a doublet or doublet of doublets and is expected to be the most downfield of the ring protons, likely around 8.8-9.0 ppm.

      • H4: This proton is situated between the two substituents. It will be deshielded by the adjacent acetyl group and is expected to be a triplet or doublet of doublets around 8.2-8.4 ppm.

      • H6: This proton is ortho to both the nitrogen and the amino group. The electron-donating effect of the amino group will shield this proton relative to H2. It is expected to appear as a doublet or doublet of doublets around 8.0-8.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~8.91Hd or ddH2Ortho to ring nitrogen, most deshielded aromatic proton.
~8.31Ht or ddH4Between two substituents, deshielded by acetyl group.
~8.11Hd or ddH6Ortho to nitrogen, but shielded by adjacent amino group.
~6.02Hbr s-NH₂Exchangeable protons on the amino group.
~2.63Hs-COCH₃Protons of the acetyl methyl group.
¹³C NMR Spectroscopy: Prediction and Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

  • Predicted Chemical Shifts (DMSO-d₆, 100 MHz):

    • Carbonyl Carbon (C=O): This will be the most downfield peak due to the strong deshielding effect of the double-bonded oxygen. Expected around 195-200 ppm.[7]

    • Methyl Carbon (-CH₃): The acetyl methyl carbon will be the most upfield peak, expected around 25-30 ppm.[7]

    • Pyridine Ring Carbons: Five distinct signals are expected.

      • C5 (C-NH₂): The carbon directly attached to the amino group will be significantly shielded. Expected around 150-155 ppm.

      • C3 (C-C=O): The carbon attached to the acetyl group. Expected around 130-135 ppm.

      • C2, C4, C6: These carbons will have shifts influenced by their proximity to the nitrogen and the substituents. Typical pyridine carbons appear between 120-150 ppm.[8] C2 and C6, being adjacent to the nitrogen, will be further downfield than C4.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~197C=OCarbonyl carbon, highly deshielded.
~152C5Attached to electron-donating -NH₂ group.
~148C6Ortho to nitrogen and amino group.
~145C2Ortho to nitrogen.
~132C3Attached to electron-withdrawing acetyl group.
~125C4Shielded by ortho amino group.
~27-CH₃Acetyl methyl carbon.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."

Experimental Protocol: FTIR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a modern, simple technique for acquiring FTIR spectra of solid samples with minimal preparation.

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the this compound solid directly onto the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm, consistent contact between the solid sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

  • Cleaning: After analysis, raise the press arm and clean the sample from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

FTIR: Prediction and Interpretation

The FTIR spectrum will be dominated by characteristic absorptions from the amine, carbonyl, and aromatic pyridine functionalities.

  • N-H Stretching: The primary amine (-NH₂) will exhibit two distinct, medium-intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C-H Stretching: Aromatic C-H stretches will appear as weaker peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[9]

  • C=O Stretching: A very strong, sharp absorption band is the hallmark of the carbonyl group in the acetyl moiety. This is expected in the range of 1680-1660 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

  • C=C and C=N Stretching (Aromatic Ring): The pyridine ring will show several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[9]

  • N-H Bending: The scissoring vibration of the primary amine typically appears as a medium-to-strong band around 1650-1580 cm⁻¹. This may overlap with the C=C stretching region.

  • C-N Stretching: The aromatic carbon-nitrogen stretch will appear in the 1350-1250 cm⁻¹ region.

Table 3: Predicted Major FTIR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3450-3300Medium (two bands)N-H StretchPrimary Amine (-NH₂)
3100-3000Weak-MediumC-H StretchAromatic (Pyridine Ring)
2980-2850WeakC-H StretchAliphatic (-CH₃)
1680-1660Strong, SharpC=O StretchAcetyl Ketone
1650-1580Medium-StrongN-H BendPrimary Amine (-NH₂)
1600-1450Medium (multiple bands)C=C, C=N StretchAromatic Ring
1350-1250MediumC-N StretchAryl-Amine

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for small, relatively volatile molecules.

Experimental Protocol: EI-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

  • Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation SolidSample Solid this compound NMR_Prep Dissolve in DMSO-d6 SolidSample->NMR_Prep FTIR_Prep Place on ATR Crystal SolidSample->FTIR_Prep MS_Prep Introduce into Ion Source SolidSample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR FTIR FTIR Spectrometer FTIR_Prep->FTIR MS Mass Spectrometer (EI Source) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

MS: Prediction and Interpretation
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₈N₂O) is 136.15 g/mol . The molecular ion peak should appear at m/z = 136 . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[10]

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. Loss of the methyl radical (•CH₃, 15 Da) is highly probable, leading to a strong peak at m/z = 121 (M-15). This acylium ion is resonance-stabilized.

    • Loss of CO: The fragment at m/z 121 could subsequently lose a neutral carbon monoxide molecule (CO, 28 Da), resulting in a peak at m/z = 93 .

    • Pyridine Ring Fragmentation: Pyridine rings can fragment through the loss of HCN (27 Da). A peak at m/z = 109 (M-27) might be observed.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/z ValuePredicted IdentityRationale
136[C₇H₈N₂O]⁺•Molecular Ion (M⁺•)
121[M - CH₃]⁺Loss of a methyl radical via alpha-cleavage (base peak likely)
93[M - CH₃ - CO]⁺Subsequent loss of neutral CO from the m/z 121 fragment
66[C₄H₄N]⁺Fragment from pyridine ring cleavage
Predicted Fragmentation Pathway

G M [M]⁺• m/z = 136 F1 [M-15]⁺ m/z = 121 M->F1 - •CH₃ F3 [M-27]⁺ m/z = 109 M->F3 - HCN F2 [M-15-28]⁺ m/z = 93 F1->F2 - CO

Caption: Predicted major EI-MS fragmentation pathways for this compound.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key predicted spectroscopic data for the unambiguous identification of this compound.

Table 5: Consolidated Predicted Spectroscopic Data

TechniqueFeaturePredicted Value
¹H NMR Aromatic Protons (H2, H4, H6)~8.9, ~8.3, ~8.1 ppm
Amine Protons (-NH₂)~6.0 ppm (broad)
Methyl Protons (-CH₃)~2.6 ppm
¹³C NMR Carbonyl Carbon (C=O)~197 ppm
Aromatic Carbons (C2-C6)125 - 152 ppm
Methyl Carbon (-CH₃)~27 ppm
FTIR N-H Stretch (Amine)3450-3300 cm⁻¹ (2 bands)
C=O Stretch (Ketone)1680-1660 cm⁻¹ (strong)
Aromatic C=C/C=N Stretch1600-1450 cm⁻¹ (multiple)
MS (EI) Molecular Ion [M]⁺•m/z 136
Base Peak [M-15]⁺m/z 121
Other Fragmentsm/z 93, 66

Conclusion

This guide outlines a comprehensive, multi-technique spectroscopic approach to the characterization of this compound. By leveraging NMR, FTIR, and MS, a complete and unambiguous structural assignment can be achieved. The predictive analysis, grounded in the known data of structural analogues and fundamental spectroscopic principles, provides a robust framework for researchers to confirm the identity and purity of this important chemical intermediate, ensuring its suitability for downstream applications in drug discovery and materials development.

References

  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (1999). SDBS-518: pyridine. Retrieved from [Link]

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  • Core.ac.uk. (2015). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (2023). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Solubility and Stability of 5-Amino-3-acetylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

5-Amino-3-acetylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research. Its utility as a synthetic intermediate is dictated by its fundamental physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse processing and storage conditions. An inadequate understanding of these parameters can lead to significant challenges in reaction optimization, formulation development, bioavailability, and shelf-life. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, grounded in established chemical principles. It offers field-proven, step-by-step protocols for the experimental determination of these properties and explains the causality behind key experimental choices, empowering researchers to handle this compound with precision and foresight.

Introduction: The Chemical Persona of this compound

This compound is a pyridine derivative featuring both an electron-donating amino group (-NH₂) and an electron-withdrawing acetyl group (-COCH₃). This unique electronic arrangement on the pyridine scaffold makes it a valuable precursor for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The amino group serves as a key nucleophile and a site for hydrogen bonding, while the acetyl group's carbonyl offers a handle for reactions like condensation and reduction. The pyridine nitrogen adds a basic character and another hydrogen bond acceptor site.

The success of any synthetic route or formulation strategy hinges on a molecule's ability to be dissolved and remain intact. For drug development professionals, poor solubility can cripple a candidate's bioavailability, while instability can compromise safety and efficacy. This guide dissects these two critical attributes to provide a predictive and practical framework for working with this compound.

Solubility Profile: Predicting and Quantifying Dissolution

The solubility of this compound is a direct consequence of the interplay between its functional groups and the solvent's properties. The molecule possesses both polar (amino, acetyl, pyridine nitrogen) and non-polar (aromatic ring) characteristics, giving it a nuanced solubility profile.

Theoretical Framework: Intermolecular Forces at Play
  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen and pyridine nitrogen are potent hydrogen bond acceptors. This makes the molecule highly amenable to dissolution in polar protic solvents like water, ethanol, and methanol, which can engage in extensive hydrogen bonding networks.

  • Dipole-Dipole Interactions: The polar C=O and C-NH₂ bonds create a significant molecular dipole, allowing for favorable interactions with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile.

  • Hydrophobic Interactions: The aromatic pyridine ring constitutes a non-polar region. In non-polar solvents like hexane or toluene, which rely on weak van der Waals forces, the molecule's polar groups hinder dissolution, leading to very low solubility.

The Critical Influence of pH

The basic nature of the amino group and the pyridine ring nitrogen is the most dominant factor influencing aqueous solubility.

  • In Acidic Conditions (pH < pKa): Both nitrogen atoms can be protonated to form a cationic salt (e.g., a hydrochloride salt). This ionization dramatically increases the molecule's polarity, leading to a substantial increase in aqueous solubility.[1][2]

  • In Neutral or Basic Conditions (pH > pKa): The molecule exists in its neutral, free base form, which is less water-soluble.

Predicted Solubility in Common Laboratory Solvents

While exhaustive experimental data is not publicly cataloged, a scientifically-grounded prediction of solubility can be made based on the principles above and data for analogous compounds like 3-acetylpyridine and other aminopyridines.[3][4][5]

Solvent Solvent Type Predicted Solubility Rationale for Prediction
Water (pH 7)Polar ProticSparingly SolubleCapable of H-bonding, but the neutral form has limited solubility.
0.1 M HClAqueous AcidHighly SolubleProtonation of the amino and pyridine nitrogens forms a highly polar salt.
EthanolPolar ProticSolubleExcellent H-bonding capabilities and can accommodate the aromatic ring.
MethanolPolar ProticSolubleSimilar to ethanol, provides strong H-bonding interactions.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleStrong H-bond acceptor and can effectively solvate the entire molecule.
AcetonePolar AproticModerately SolubleActs as an H-bond acceptor but has less solvating power than DMSO.
AcetonitrilePolar AproticSparingly SolubleLess polar than other aprotic solvents, limiting interaction with the molecule's polar groups.
Dichloromethane (DCM)Non-polarSlightly SolubleCan engage in weak dipole interactions but is a poor solvent for H-bonding solutes.
HexaneNon-polarInsolubleLacks the polarity required to overcome the solute-solute interactions of the crystalline solid.
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility, providing a definitive measure of a compound's thermodynamic solubility limit in a given solvent.[6][7][8]

Objective: To determine the equilibrium concentration of this compound in a solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains. This confirms that saturation will be reached.

  • Solvent Addition: Add a precise volume of the chosen test solvent (e.g., pH 7.4 phosphate buffer, ethanol) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[7][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant. Take care not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Quantify the concentration using a validated analytical technique, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add Excess Solid This compound to Vial B Add Precise Volume of Test Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Centrifuge to Pellet Excess Solid C->D E Withdraw Aliquot of Supernatant D->E F Dilute Sample E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Calculate Solubility (mg/mL) G->H G cluster_stress 1. Application of Stress cluster_analysis 2. Analysis & Method Development cluster_validation 3. Validation Start Prepare Stock Solution Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxid Oxidative (H2O2) Start->Oxid Therm Thermal (Heat) Start->Therm Photo Photolytic (UV/Vis Light) Start->Photo Sample Sample at Time Points (0, 2, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Inject Inject Samples into RP-HPLC System Sample->Inject Optimize Optimize Separation: Mobile Phase, Gradient Inject->Optimize Check Check for Peak Purity and Resolution Optimize->Check Final Final Stability-Indicating Method Check->Final

Summary and Recommendations

The physicochemical properties of this compound are governed by its distinct functional groups.

  • Solubility: It is predicted to be highly soluble in acidic aqueous solutions and polar organic solvents like ethanol and DMSO. Its solubility in neutral water is expected to be limited. For formulation purposes, pH adjustment will be the most effective tool for enhancing aqueous solubility.

  • Stability: The primary stability concern is oxidation of the amino group, which can be accelerated by heat, light, and the presence of oxidizing agents. To ensure stability, this compound should be stored in well-sealed, light-resistant containers, under an inert atmosphere if possible, and at controlled room or refrigerated temperatures.

By leveraging the theoretical frameworks and robust experimental protocols detailed in this guide, researchers, scientists, and drug development professionals can effectively manage the challenges associated with the solubility and stability of this compound, thereby accelerating research and development timelines.

References

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Retrieved from [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1). Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 9(2), 541-544. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 213-219. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • Indian Journal of Chemistry. (2002). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2015). Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-5-acetylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Amino Acid extraction and quantification. Retrieved from [Link]

  • MDPI. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved from [Link]

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The Ascending Trajectory of 5-Amino-3-acetylpyridine and its Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically successful drugs.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a cornerstone in the design of novel therapeutic agents.[1][2] Within this esteemed class of compounds, 5-Amino-3-acetylpyridine has emerged as a particularly intriguing starting point for the development of molecules with a broad spectrum of biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will delve into the mechanistic underpinnings of their actions and provide practical, field-proven insights into the experimental methodologies used to evaluate their efficacy.

The this compound Core: A Foundation for Diverse Bioactivity

This compound, a simple yet versatile molecule, serves as a crucial intermediate in the synthesis of various therapeutic drugs.[3] Its structure, featuring an amino group and an acetyl group on the pyridine ring, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This adaptability is central to its role in the generation of a diverse library of derivatives with potential applications in oncology, infectious diseases, and beyond.

Synthesis of the Core and its Derivatives

The synthesis of this compound and its derivatives often involves multi-step reactions. A common strategy for synthesizing aminopyridine derivatives is through copper-catalyzed amination reactions of the corresponding bromopyridine precursors.[4]

Experimental Protocol: Copper-Catalyzed Amination for the Synthesis of Aminopyridine Derivatives [4]

This protocol describes a general method for the synthesis of aminopyridine derivatives from bromopyridine precursors, a technique that can be adapted for the synthesis of this compound derivatives.

Materials:

  • Copper(I) oxide (Cu₂O)

  • Bromopyridine derivative

  • Aqueous ammonia (NH₃·H₂O, 28% solution)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethylene glycol

  • Ethyl acetate

  • Silica gel for chromatography

Procedure:

  • Under an argon atmosphere, load a Schlenk tube with Cu₂O (5 mol%), the bromopyridine derivative (1 equivalent), K₂CO₃ (20 mol%), and DMEDA (10 mol%).

  • Add ethylene glycol as the solvent.

  • Introduce the aqueous ammonia solution (20 equivalents).

  • Stir the reaction mixture at 60°C for 16 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (4 x 5 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure. Caution: Some aminopyridine products can be volatile under high vacuum.

  • Purify the crude product by silica gel chromatography to afford the desired aminopyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Copper(I) oxide (Cu₂O): Acts as the catalyst for the C-N bond formation.

  • DMEDA: Serves as a ligand to stabilize the copper catalyst and facilitate the reaction.

  • Potassium carbonate (K₂CO₃): Acts as a base to neutralize the HBr formed during the reaction.

  • Ethylene glycol: A high-boiling polar solvent suitable for this reaction temperature.

  • Argon atmosphere: Prevents oxidation of the copper catalyst.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of pyridine derivatives.[2][5] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, interference with cell cycle progression, and inhibition of angiogenesis.[2] Derivatives of this compound have shown promise in this area, with studies demonstrating their cytotoxicity against various cancer cell lines.

Mechanism of Action in Cancer

The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit specific enzymes or receptors that are crucial for cancer cell survival and proliferation. For instance, some derivatives function as kinase inhibitors, disrupting signaling pathways that drive tumor growth.[2] Others can bind to DNA, leading to genotoxic stress and subsequent apoptosis.[2]

A key strategy in enhancing the anticancer efficacy of certain drugs is the addition of acetyl groups.[6] This modification can improve therapeutic efficacy, as demonstrated in the development of acetylated 5-aminosalicylate-thiazolinone hybrid derivatives which showed potent anti-proliferative activity against various cancer cells with low impact on normal cells.[6]

Signaling Pathway: Inhibition of Cell Cycle Regulators by Anticancer Hybrids

The following diagram illustrates a potential mechanism by which hybrid compounds derived from structures like 5-aminosalicylic acid (related to 5-amino-pyridine) can induce DNA damage and arrest cancer cells at the G2/M phase of the cell cycle.

G cluster_drug Hybrid Compound cluster_cell Cancer Cell Drug Acetylated 5-Aminosalicylate-Thiazolinone Hybrid DNA_Damage DNA Damage Drug->DNA_Damage Induces Cell_Cycle_Regulators Cell Cycle Regulators (e.g., CDKs) Drug->Cell_Cycle_Regulators Binds and Inhibits G2M_Arrest G2/M Phase Arrest DNA_Damage->G2M_Arrest Triggers Cell_Cycle_Regulators->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Promotes

Caption: Potential mechanism of anticancer action.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity [7]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Positive Control: A known anticancer drug (e.g., Doxorubicin or Cisplatin) should be included to validate the assay's sensitivity.

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the test compounds to account for any solvent-related toxicity.

  • Blank Control: Wells containing only medium to subtract background absorbance.

Table 1: Representative Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
HH33MCF7, HeLa, HCT-116, HepG2< 1[6]
Compound 7HepG217.69[8]
Compound 17MCF727.09[8]
VIb-dHeLa10.64 - 33.62[7]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[9][10] Heterocyclic compounds, including pyridine derivatives, are a rich source of potential antimicrobial drugs.[9][10] Several studies have reported the synthesis and evaluation of this compound derivatives with promising antibacterial and antifungal activities.[11][12]

Synthesis and Evaluation of Antimicrobial Derivatives

The synthesis of antimicrobial pyridine derivatives often involves the reaction of a core structure, such as a bis-diacetylpyridine, with various nucleophiles or halo-compounds to generate a library of compounds for screening.[11][12]

Experimental Workflow: Synthesis and Antimicrobial Screening

The following diagram outlines a typical workflow for the synthesis and evaluation of the antimicrobial activity of novel pyridine derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Starting Material (e.g., Bis-diacetylpyridine) React Reaction with Nucleophiles/Halo-compounds Start->React Products Library of Novel Derivatives React->Products MIC Minimum Inhibitory Concentration (MIC) Assay Products->MIC Activity Determination of Antimicrobial Activity MIC->Activity Strains Bacterial & Fungal Strains Strains->MIC

Caption: Workflow for antimicrobial drug discovery.

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [13]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with broth, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Interpretation:

  • The results are often compared to those of standard antimicrobial agents to assess the relative potency of the new derivatives.

Enzyme Inhibition: A Targeted Approach

The biological activity of many drugs stems from their ability to inhibit specific enzymes. Pyridine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase and cholinesterases.[14] While specific studies on this compound as an enzyme inhibitor are less common, the structural similarities to other bioactive pyridine compounds suggest this is a promising area for future research. For instance, aminosalicylates, which share the aminophenyl moiety, are known to act on peroxisome proliferator-activated receptors (PPARs).[15][16][17][18]

Potential Mechanisms of Enzyme Inhibition

The mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate. Molecular docking studies can be employed to predict the binding modes of potential inhibitors to the active site of a target enzyme.

Conceptual Diagram: Enzyme Inhibition

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES S Substrate S->ES ES->E P Product ES->P E_inh Enzyme EI Enzyme-Inhibitor Complex (Inactive) E_inh->EI I Inhibitor (Pyridine Derivative) I->EI

Caption: Competitive enzyme inhibition model.

Future Directions and Conclusion

The exploration of this compound and its derivatives is a fertile ground for the discovery of novel therapeutic agents. The versatility of this scaffold allows for the generation of a vast chemical space with diverse biological activities. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the this compound core influence biological activity and selectivity.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by the most promising derivatives.

  • In Vivo Efficacy and Safety Profiling: To translate the in vitro findings into preclinical animal models to assess therapeutic potential and toxicity.

  • Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.

References

  • Shaaban K. Mohamed, Joel T. Mague, Mehmet Akkurt, Etify A. Bakhite, and Elham A. Ali. 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. IUCrData, 2017. [Link]

  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. PubMed Central, 2023. [Link]

  • Hammed AD, et al. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Ann Med Health Sci Res, 2022. [Link]

  • Eman M H Morsy, Eman R Kotb, Hanan A Soliman, Hayam H Sayyed, Nayira A M Abdelwahed. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. Acta Pol Pharm, 2015. [Link]

  • SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. Acta Poloniae Pharmaceutica, 2015. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry, 2009. [Link]

  • Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Journal of Medicinal and Chemical Sciences, 2023. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI, 2022. [Link]

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An In-depth Technical Guide to the Reactivity and Chemical Properties of the Amino and Acetyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amino (–NH₂) and acetyl (–COCH₃) groups are fundamental pillars in the architecture of organic and biological chemistry. Their distinct electronic properties—the nucleophilic and basic nature of the amino group versus the electrophilic character of the acetyl group's carbonyl carbon—govern a vast array of chemical transformations. This guide provides an in-depth exploration of these two functional groups, moving from their core chemical principles to their strategic applications in synthesis and their profound impact on drug development and biological regulation. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how these groups behave and interact is not merely academic; it is essential for innovation. This document is structured to provide not just a description of reactions, but a causal explanation for why they proceed, empowering scientists to design, troubleshoot, and advance their molecular objectives.

Chapter 1: The Amino Group: A Hub of Nucleophilicity and Basicity

The reactivity of the amino group is dominated by the lone pair of electrons on the nitrogen atom.[1][2] This non-bonding electron pair makes amines both Brønsted-Lowry bases (proton acceptors) and potent nucleophiles (electron pair donors to electrophilic centers).[1][2]

Basicity and pKa Modulation

The basicity of an amine is best quantified by the pKa of its conjugate acid (the ammonium ion, RNH₃⁺), often denoted as pKaH.[3] A higher pKaH value corresponds to a stronger base because it indicates the conjugate acid is weaker and less likely to donate its proton.[3][4]

Several factors influence amine basicity:

  • Alkyl Substitution: Electron-donating alkyl groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[1] For example, the pKaH of methylamine (10.64) is significantly higher than that of ammonia (9.26).[4]

  • Hybridization: The basicity of amines is influenced by the hybridization of the nitrogen atom. Aromatic amines, like aniline, are considerably less basic than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability.[1]

  • Solvation Effects: In aqueous solutions, the stability of the protonated amine through hydrogen bonding plays a crucial role.[1]

Table 1: pKa Values of Representative Ammonium Ions

AmineStructurepKa of Conjugate Acid (RNH₃⁺)
AmmoniaNH₃9.26[4]
MethylamineCH₃NH₂10.64[4]
EthylamineCH₃CH₂NH₂10.75[4]
AnilineC₆H₅NH₂4.63

Data sourced from various chemistry databases and texts.

In drug development, fine-tuning the pKa of a basic center is a critical strategy to optimize a molecule's pharmacokinetic properties, such as solubility and membrane permeability, or to mitigate off-target effects like hERG channel binding.[5] Reducing basicity can often be achieved by introducing electron-withdrawing groups, such as fluorine atoms, near the amino group.[5]

The Amino Group as a Nucleophile

The lone pair that confers basicity also makes the amino group an excellent nucleophile, capable of attacking electron-deficient carbons.[2][6] This reactivity is central to forming some of the most important bonds in chemistry and biology.

  • Reaction with Alkyl Halides: Amines react with alkyl halides in an Sₙ2 reaction to form more substituted amines. This reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[2]

  • Reaction with Carbonyls: The nucleophilic attack of an amine on a carbonyl carbon is a cornerstone of organic synthesis.[6] This reaction is fundamental to the formation of imines and enamines from aldehydes and ketones.[6][7] Most significantly, it is the basis for forming amide bonds from carboxylic acid derivatives.[8]

Chapter 2: The Acetyl Group: Electrophilicity and Strategic Utility

The acetyl group, with its carbonyl (C=O) function, presents a stark contrast to the amino group. The carbonyl carbon is electrophilic due to the strong electron-withdrawing effect of the adjacent oxygen atom, making it a prime target for nucleophilic attack.[9][10]

Acetylation Reactions

Acetylation is the process of introducing an acetyl group onto a molecule.[11][12] This is most commonly achieved using highly reactive acetylating agents like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).[12] These reagents are highly effective because the carbonyl carbon's electrophilicity is enhanced by the excellent leaving group potential of the chloride ion or the acetate group, respectively.[9][12]

When an amine attacks an acetylating agent, the reaction proceeds via a nucleophilic addition-elimination mechanism.[10] This forms a stable amide bond and is a fundamental transformation in organic synthesis.[9][13]

The Acetyl Group as a Protecting Group

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of a functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[14] The amino group, with its high nucleophilicity and basicity, frequently requires protection.[14][15]

Acetylation is a robust and common strategy for protecting amines.[16] Converting an amine to an acetamide (R-NH-COCH₃) has several key effects:

  • Reduces Nucleophilicity and Basicity: The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces the nitrogen's nucleophilicity and basicity, making it much less reactive.[4][14]

  • Stability: Acetamides are generally stable to a wide range of reaction conditions, including many oxidative and reductive environments.

Deprotection, or the removal of the acetyl group to regenerate the amine, is typically achieved by hydrolysis under harsh acidic or basic conditions at elevated temperatures.[16]

Chapter 3: The Amide Bond: A Union of Stability and Significance

The reaction between an amino group and an acetyl group (or any activated carboxylic acid) forms an amide bond (–CO–NH–). This linkage is arguably one of the most important in chemistry and biology, forming the backbone of all proteins and peptides.[17]

Directly reacting a carboxylic acid and an amine is generally unfavorable under mild conditions as it results in an acid-base reaction.[18] Therefore, the carboxylic acid must first be "activated." In the laboratory, this is often done using coupling agents or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.[10][17]

AmideFormation

The stability of the amide bond is due to the same resonance delocalization that makes amides non-basic. This resonance gives the C–N bond partial double-bond character, restricting rotation and making the peptide backbone planar and rigid, a key feature in protein structure.

Chapter 4: Applications in Drug Development and Biology

The strategic manipulation of amino and acetyl groups is central to medicinal chemistry and chemical biology.

Modifying Drug Properties via Acetylation

Acetylation can profoundly alter the pharmacological profile of a drug. A classic example is the synthesis of acetylsalicylic acid (aspirin) from salicylic acid. The acetylation of the phenolic hydroxyl group enhances the drug's efficacy and reduces gastric irritation compared to its parent compound.[12][19] In general, acetylation can:

  • Improve Bioavailability: By masking polar –NH₂ or –OH groups, acetylation can increase a molecule's lipophilicity, which can help it cross biological membranes like the blood-brain barrier.[12]

  • Alter Metabolism: Changing a drug's structure through acetylation can modify its metabolic pathway, potentially increasing its half-life.

  • Modulate Activity: The acetyl group can be a key pharmacophoric element, directly interacting with the biological target.

Biological Regulation: Protein Acetylation

In biology, acetylation is a critical post-translational modification. Enzymes known as histone acetyltransferases (HATs) add acetyl groups to the ε-amino groups of lysine residues on histone proteins. This neutralizes the positive charge of lysine, weakening the interaction between histones and negatively charged DNA, leading to a more open chromatin structure and generally promoting gene transcription.

Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge and leading to tighter chromatin packing and gene silencing. The dysregulation of this process is implicated in many diseases, including cancer. As a result, HDAC inhibitors have emerged as an important class of anti-cancer drugs.

HistoneAcetylation

Chapter 5: Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific progress. Here, we detail a standard procedure for the protection of an amine via acetylation.

Protocol: Acetylation of Aniline to Acetanilide

This protocol describes the synthesis of acetanilide from aniline using acetic anhydride. The reaction is a classic example of N-acetylation.

Materials:

  • Aniline (C₆H₅NH₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ethanol

  • Beakers, Erlenmeyer flask, Buchner funnel, filter paper, ice bath

Methodology:

  • Preparation: In a 250 mL Erlenmeyer flask, add 5.0 mL of aniline to 150 mL of distilled water. Add 4.5 mL of concentrated HCl to dissolve the aniline, forming aniline hydrochloride. This step protonates the highly reactive aniline, making it more stable and soluble.

  • Buffering: Prepare a solution of 8.2 g of sodium acetate in 50 mL of distilled water. Add this solution to the aniline hydrochloride solution. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the free aniline nucleophile in situ while also buffering the solution to neutralize the acetic acid byproduct formed during the reaction.

  • Acetylation: Cool the flask in an ice bath. With constant stirring, add 6.0 mL of acetic anhydride in small portions. The reaction is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate and minimizing side products.

  • Crystallization: After the addition is complete, stir the mixture in the ice bath for an additional 15-20 minutes. The acetanilide product is sparingly soluble in cold water and will precipitate as a white solid.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with two small portions of ice-cold distilled water to remove any unreacted starting materials and salts.

  • Purification (Recrystallization): Transfer the crude acetanilide to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure acetanilide crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry completely. Determine the melting point and yield. The expected melting point of acetanilide is 114-116 °C.

Self-Validation:

  • Characterization: The identity and purity of the product should be confirmed using techniques like ¹H NMR and IR spectroscopy. In the IR spectrum, the disappearance of the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a strong amide C=O stretch (around 1660 cm⁻¹) and a secondary amide N-H stretch (around 3300 cm⁻¹) are key indicators of success.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Conclusion

The amino and acetyl groups, while simple in structure, provide a rich and diverse chemical playground. Their fundamental properties of nucleophilicity/basicity and electrophilicity, respectively, are not only central to synthetic strategy but are also exploited by nature to build proteins and regulate life's most fundamental processes. For the medicinal chemist and drug developer, mastering the reactivity of these groups is indispensable for creating novel therapeutics with enhanced efficacy, stability, and safety. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the power of these ubiquitous functional groups.

References

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The Emerging Potential of 5-Amino-3-acetylpyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization have made it a cornerstone in the design of numerous therapeutic agents.[5][6] From the anti-tuberculosis agent isoniazid to the blockbuster anti-ulcer drug omeprazole, the pyridine motif is a recurring feature in a multitude of clinically successful drugs.[1] This guide delves into the specific potential of a less-explored, yet highly promising, derivative: 5-Amino-3-acetylpyridine . By dissecting its structural features, outlining synthetic strategies, and postulating its therapeutic applications based on established structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers poised to unlock the potential of this versatile molecule.

Unveiling the Therapeutic Promise of this compound: A Structural Perspective

The this compound scaffold presents a unique combination of functional groups that offer multiple avenues for therapeutic intervention. The pyridine nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and potential interactions with biological targets.[5] The amino group at the 5-position and the acetyl group at the 3-position provide key reactive handles for synthetic modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The strategic placement of these functional groups suggests several potential applications:

  • Kinase Inhibition: The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors.[7] The amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. The acetyl group offers a point for derivatization to explore interactions with other regions of the ATP-binding pocket, potentially leading to potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases.

  • Neurodegenerative Diseases: Aminopyridine derivatives have shown promise in the context of neurodegenerative disorders.[8] The ability of the pyridine scaffold to cross the blood-brain barrier, coupled with the potential for the amino and acetyl groups to interact with targets such as monoamine oxidase (MAO) or glycogen synthase kinase-3 (GSK-3), makes this compound an intriguing starting point for the development of novel neurotherapeutics.

  • Anticonvulsant Activity: Certain pyridine analogs have been investigated for their anti-epileptic potential, with some targeting AMPA receptors.[5] The electronic and steric properties conferred by the amino and acetyl substituents could be leveraged to design novel anticonvulsant agents.

Synthetic Pathways to this compound and its Derivatives

While a direct, one-pot synthesis for this compound is not extensively documented, a logical and feasible synthetic route can be devised from readily available starting materials. The following proposed pathway leverages established transformations in pyridine chemistry.

A plausible synthetic route commences with a nicotinic acid derivative, which is then subjected to nitration and subsequent reduction of the nitro group to an amine. The acetyl group can be introduced via a Friedel-Crafts-type reaction or by modification of a cyano or carboxylic acid group.

A potential synthetic approach could involve the nitration of 3-acetylpyridine. The resulting 3-acetyl-5-nitropyridine can then be reduced to the desired this compound.[9]

Logical Flow of Synthesis

G A 3-Acetylpyridine B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 3-Acetyl-5-nitropyridine B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E This compound D->E F Derivatization E->F Step 3 G Therapeutically Active Compounds F->G

Caption: Proposed synthetic workflow for this compound and its derivatives.

The amino group of this compound serves as a versatile handle for further derivatization through reactions such as amide bond formation, sulfonylation, and reductive amination. The acetyl group's carbonyl carbon is susceptible to nucleophilic addition and condensation reactions, while the methyl protons are amenable to enolization and subsequent alkylation. These reactive sites allow for the creation of diverse chemical libraries for screening against various biological targets. Furthermore, the pyridine ring itself can be functionalized through metal-catalyzed cross-coupling reactions.[1][10]

Postulated Therapeutic Applications and Supporting Evidence

Based on the extensive literature on aminopyridine and acetylpyridine derivatives, we can hypothesize several promising therapeutic applications for this compound and its analogs.

Kinase Inhibitors for Oncology

The aminopyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The amino group often forms critical hydrogen bonds with the hinge region of the kinase active site. The acetyl group at the 3-position can be chemically modified to extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer. Aminopyridine-based compounds have been successfully developed as CDK inhibitors.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. The this compound scaffold could serve as a starting point for novel PI3K inhibitors.[11]

  • Tyrosine Kinases (e.g., EGFR, VEGFR): Many tyrosine kinase inhibitors incorporate a pyridine ring.

Hypothetical Kinase Inhibitor Design Workflow

G A This compound Scaffold B Structure-Based Drug Design (Molecular Docking) A->B C Library Synthesis (Derivatization at amino and acetyl groups) B->C D High-Throughput Kinase Screening C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Caption: Workflow for the discovery of kinase inhibitors based on the this compound scaffold.

Modulators of Neurological Function

The pyridine core is present in several centrally acting agents. The physicochemical properties of this compound suggest it may possess the ability to penetrate the blood-brain barrier.

Potential Neurological Targets:

  • Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease and depression. The aminopyridine structure bears some resemblance to known MAO inhibitors.

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions.

  • AMPA Receptors: As previously mentioned, pyridine derivatives have been explored as modulators of AMPA receptors for the treatment of epilepsy.[5]

Experimental Protocols for Evaluation

To validate the hypothesized therapeutic potential of this compound and its derivatives, a systematic biological evaluation is necessary. The following are detailed, step-by-step methodologies for key experiments.

General Protocol for Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[12]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol for Antiproliferative Activity Assessment (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cell lines.[13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation: A Framework for Evaluation

To facilitate the comparison and interpretation of experimental data, a structured presentation is crucial.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseIC50 (nM)
This compoundKinase A>10,000
Derivative 1Kinase A50
Derivative 2Kinase A15
Staurosporine (Control)Kinase A8
This compoundKinase B>10,000
Derivative 1Kinase B1200
Derivative 2Kinase B450
Staurosporine (Control)Kinase B12
Table 2: Antiproliferative Activity of this compound Derivatives
Compound IDCell LineGI50 (µM)
This compoundMCF-7>100
Derivative 1MCF-725.5
Derivative 2MCF-78.2
Doxorubicin (Control)MCF-70.5
This compoundA549>100
Derivative 1A54932.1
Derivative 2A54912.7
Doxorubicin (Control)A5490.8

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique structural features provide a solid foundation for the design of novel therapeutic agents, particularly in the areas of oncology and neurology. The synthetic pathways outlined in this guide offer a practical approach to accessing this core structure and its derivatives. The provided experimental protocols establish a robust framework for the biological evaluation of these new chemical entities.

Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to elucidate detailed structure-activity relationships. Further investigation into the mechanism of action of any identified hit compounds will be crucial for their advancement as potential clinical candidates. The insights provided in this technical guide are intended to catalyze further exploration into this promising area of drug discovery.

References

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In Silico Toxicity Prediction for Novel Heterocyclic Compounds: A Case Study of 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imperative to identify potential toxicological liabilities early in the drug discovery and chemical development pipeline is paramount. The "fail fast, fail early" paradigm minimizes downstream costs and accelerates the delivery of safer chemical entities to market. In silico toxicology, a cornerstone of predictive safety assessment, leverages computational models to forecast adverse effects before a compound is synthesized. This technical guide provides a comprehensive, methodology-driven framework for conducting an in silico toxicity assessment, using the novel heterocyclic compound 5-Amino-3-acetylpyridine as a practical case study. We will navigate the workflow from initial molecular characterization to multi-endpoint toxicity prediction and integrated risk assessment, detailing the rationale behind model selection and the interpretation of predictive data within their applicability domains. This document is intended for researchers, computational toxicologists, and drug development professionals seeking to apply predictive modeling to de-risk novel chemical matter.

Part 1: Foundational Principles and Initial Compound Characterization

The Rationale for Predictive Toxicology

Traditional toxicology relies on extensive and resource-intensive in vitro and in vivo testing. In silico methods offer a rapid, cost-effective, and ethically sound alternative for screening large numbers of compounds, prioritizing candidates for further testing, and identifying potential hazards early. These methods are built upon the principle that the biological activity of a chemical is intrinsically linked to its molecular structure. By modeling these structure-activity relationships (SAR), we can predict the toxicological properties of untested compounds.

Characterizing the Target Molecule: this compound

The first step in any in silico analysis is to define the molecule's structure and calculate its fundamental physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is inextricably linked to its potential toxicity.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC(=O)c1cncc(c1)N . This representation serves as the primary input for most predictive toxicology platforms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Canonical SMILES CC(=O)c1cncc(c1)NN/A
LogP (octanol-water partition) 0.03 (Predicted)
Topological Polar Surface Area (TPSA) 56 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

These parameters are critical inputs for (Quantitative) Structure-Activity Relationship ([Q]SAR) models. LogP, for instance, provides insight into the molecule's lipophilicity, affecting its ability to cross cell membranes, while TPSA is a key indicator of membrane permeability and bioavailability.

Part 2: The In Silico Toxicity Prediction Workflow

Our approach is a tiered, multi-endpoint assessment. We will progress from broad, rule-based predictions for genotoxicity to more complex statistical and docking-based models for organ-specific toxicities.

In_Silico_Toxicity_Workflow cluster_genotox Methods cluster_cardio Methods cluster_hepato Methods Molecule Input Molecule This compound (SMILES) Genotoxicity Endpoint 1: Genotoxicity (Mutagenicity/Clastogenicity) Molecule->Genotoxicity Cardiotoxicity Endpoint 2: Cardiotoxicity (hERG Blockade) Molecule->Cardiotoxicity Hepatotoxicity Endpoint 3: Hepatotoxicity (DILI) Molecule->Hepatotoxicity RuleBased Rule-Based Models (e.g., Toxtree, Derek Nexus) Structural Alerts Genotoxicity->RuleBased StatModels Statistical QSAR (e.g., OECD Toolbox) Genotoxicity->StatModels Pharmacophore Pharmacophore Modeling Cardiotoxicity->Pharmacophore Docking Molecular Docking (hERG Channel Models) Cardiotoxicity->Docking AlertsDILI Structural Alerts & QSAR (e.g., DILI-sim) Hepatotoxicity->AlertsDILI ReadAcross Read-Across/Analogs Hepatotoxicity->ReadAcross RiskAssessment Integrated Risk Assessment & Profile Summary RuleBased->RiskAssessment StatModels->RiskAssessment Pharmacophore->RiskAssessment Docking->RiskAssessment AlertsDILI->RiskAssessment ReadAcross->RiskAssessment

Caption: Tiered workflow for in silico toxicity assessment.

Endpoint 1: Genotoxicity (Mutagenicity)

Causality: Genotoxicity assessment is prioritized as DNA damage is a primary mechanism leading to carcinogenesis, a severe and irreversible toxicological outcome. The Ames test for bacterial mutagenicity is a key regulatory endpoint, and in silico models are well-established for its prediction.

Methodology: We employ a dual-pronged approach using both rule-based and statistical models to increase confidence in the prediction.

  • Rule-Based Assessment (Structural Alerts):

    • Tool: Toxtree (Open Source) or Derek Nexus (Commercial).[1][2][3][4] These tools use expert-defined knowledge bases of "structural alerts"—molecular substructures known to be associated with toxicity.[3][4][5]

    • Protocol:

      • Input the SMILES string for this compound into the software.

      • Select the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity" or equivalent module.[1][2]

      • Execute the prediction. The software will screen the molecule for known toxicophores (e.g., aromatic amines, nitro groups).

    • Interpretation: A primary aromatic amine, such as that in this compound, is a well-known structural alert for mutagenicity. The model will likely flag this moiety. The output will specify the alert and provide a qualitative prediction (e.g., "Plausible," "Equivocal"). This serves as a mechanistic flag warranting further investigation.

  • Statistical (Q)SAR Assessment:

    • Tool: The OECD QSAR Toolbox.[6][7][8][9] This platform allows for data gap filling by grouping chemicals into categories and applying read-across approaches.[6][10]

    • Protocol:

      • Input the target chemical (this compound).

      • Profile the chemical to identify relevant structural and mechanistic features.

      • Identify a suitable category of structurally similar compounds (analogs) with existing experimental Ames test data. The category will likely be "Aromatic Amines" or "Substituted Pyridines."

      • Apply a "trend analysis" or "read-across" to predict the mutagenicity of the target based on the known data of the analogs.

    • Self-Validation (Applicability Domain): The confidence in this prediction is determined by the "Applicability Domain." The prediction is considered reliable if:

      • The target molecule is structurally similar to the analogs in the training set.

      • The predicted value is within the range of the observed values of the training set.

      • The underlying mechanism of action is consistent across the category.

Endpoint 2: Cardiotoxicity (hERG Blockade)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[11][12] Early identification of hERG liability is a critical step in drug safety assessment.

Methodology: Structure-based methods are often employed, as the interaction with the hERG channel pore is well-characterized.

  • Pharmacophore Modeling and Molecular Docking:

    • Tools: Various commercial (e.g., Schrödinger, MOE) and academic software packages.

    • Protocol:

      • Obtain a high-quality 3D structural model of the hERG channel pore. Cryo-EM structures have become available, offering significant advantages over older homology models.[13]

      • Define the binding site, which typically includes key residues like Tyr652 and Phe656.

      • Generate a low-energy 3D conformer of this compound.

      • Perform molecular docking to predict the binding pose and estimate the binding affinity (docking score) of the compound within the hERG channel pore.

    • Interpretation: A high docking score (indicating strong predicted binding) suggests a potential for hERG blockade. The specific interactions observed in the predicted pose (e.g., cation-π interactions with aromatic residues) can provide mechanistic insight into the potential for inhibition.[11][14][15]

Endpoint 3: Hepatotoxicity (Drug-Induced Liver Injury - DILI)

Causality: DILI is a leading cause of acute liver failure and a major reason for drug withdrawal.[16][17] Its mechanisms are complex and multifactorial, making prediction challenging.[16][18] In silico models often rely on a combination of structural alerts and statistical models trained on large datasets of known hepatotoxins.[19]

Methodology: A consensus approach is recommended.

  • Structural Alerts and Statistical Models:

    • Tools: Derek Nexus, Leadscope, DILIsym.[16]

    • Protocol:

      • Input the SMILES string into a DILI prediction model.

      • The software will analyze the structure for fragments associated with hepatotoxicity (e.g., reactive metabolite formation potential).

      • Statistical models, often built with machine learning algorithms, will compare the molecule's properties to those of a large training set of compounds with known DILI risk.[19]

    • Interpretation: The model will provide a classification (e.g., "No DILI concern," "Potential DILI concern") often accompanied by a confidence score. Given the complexity of DILI, these predictions should be viewed as flagging potential liabilities rather than definitive predictions. The presence of the pyridine ring and amine group may be analyzed for its potential to form reactive metabolites, a common mechanism of DILI.

Part 3: Integrated Assessment and Data Summary

No single in silico model is definitive. The strength of this approach lies in the convergence of evidence from multiple, mechanistically distinct models.

Table 2: Summary of In Silico Toxicity Predictions for this compound

Toxicological EndpointPrediction MethodPredicted OutcomeConfidence LevelRationale / Key Structural Feature
Genotoxicity (Ames) Structural Alert (Rule-Based)Plausible MutagenHighPresence of a primary aromatic amine moiety, a known structural alert.
Genotoxicity (Ames) QSAR / Read-AcrossLikely PositiveMedium-HighDependent on the availability of close structural analogs with consistent positive data.
Cardiotoxicity (hERG) Molecular DockingLow to Moderate RiskMediumDependent on docking score and comparison to known hERG binders. Basic nitrogen may contribute to binding.
Hepatotoxicity (DILI) Statistical QSAR / AlertsPotential ConcernLow-MediumGeneral alert for heterocyclic amines; prediction relies heavily on the model's training set.

Expert Synthesis: The primary flag for this compound is the high potential for mutagenicity, driven by the primary aromatic amine. This is a significant finding that would likely classify the compound as high-risk and potentially halt its development without significant structural modification. The predicted risks for cardiotoxicity and hepatotoxicity are lower confidence but still warrant consideration. Based on this profile, the recommendation would be to prioritize in vitro Ames testing to confirm the genotoxicity prediction. If confirmed, efforts should be directed toward synthesizing analogs where the aromatic amine is removed or masked to mitigate this liability.

Part 4: Conclusion

This guide demonstrates a structured, evidence-based workflow for the in silico toxicological assessment of a novel compound, this compound. By integrating rule-based, statistical, and structure-based models, we can build a comprehensive hazard profile before committing resources to synthesis and in vitro testing. This predictive approach is not a replacement for experimental toxicology but a critical tool for prioritizing resources, guiding safer chemical design, and ultimately accelerating the development of safer medicines and chemicals. The key to a trustworthy assessment lies in understanding the applicability domain of each model and synthesizing the results into a cohesive, expert-driven risk assessment.

References

  • Title: OECD QSAR Toolbox Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: Toxic hazard estimation (ToxTree©) Source: European Commission Joint Research Centre URL: [Link]

  • Title: Toxtree - Toxic Hazard Estimation by decision tree approach Source: Ideaconsult Ltd. URL: [Link]

  • Title: In silico prediction of hERG inhibition Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Applications of In Silico Models to Predict Drug-Induced Liver Injury Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: In silico prediction of hERG blockers using machine learning and deep learning approaches Source: Wiley Online Library URL: [Link]

  • Title: QSAR Toolbox Source: International Cooperation on Alternative Test Methods (ICAPO) URL: [Link]

  • Title: Predictive in silico modeling for hERG channel blockers Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: About - QSAR Toolbox Source: OECD QSAR Toolbox Official Website URL: [Link]

  • Title: Development and evaluation of an in silico model for hERG binding Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: In Silico Models for Hepatotoxicity Source: ResearchGate URL: [Link]

  • Title: How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard Source: ChemSafetyPRO URL: [Link]

  • Title: QSAR Toolbox Source: KREATiS URL: [Link]

  • Title: An In Silico Model for Predicting Drug-Induced Hepatotoxicity Source: MDPI URL: [Link]

  • Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: ACS Publications URL: [Link]

  • Title: In Silico Prediction of Hepatotoxicity Source: ResearchGate URL: [Link]

  • Title: Review of Software Tools for Toxicity Prediction Source: JRC Publications Repository URL: [Link]

  • Title: OECD QSAR Toolbox Source: Norecopa URL: [Link]

  • Title: 10 Frequently Asked Questions About Derek Nexus, Answered Source: Lhasa Limited URL: [Link]

  • Title: Derek Nexus - mutagenicity Source: Lhasa Limited URL: [Link]

  • Title: Derek Nexus Toxicology Software Source: Optibrium URL: [Link]

  • Title: In silico toxicology tools, steps to generate prediction models, and... Source: ResearchGate URL: [Link]

  • Title: Chapter 2: In Silico Tools for Toxicity Prediction Source: Royal Society of Chemistry URL: [Link]

  • Title: Structural alerts, with examples of skin sensitisers containing each alert Source: ResearchGate URL: [Link]

  • Title: Trusting Expert Derived Knowledge; An Overview Of Alert Creation In Derek Nexus Source: Lhasa Limited URL: [Link]

  • Title: The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 Source: ACS Publications URL: [Link]

  • Title: In silico prediction of toxicity and its applications for chemicals at work Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Streamlining Toxicity Predictions with In Silico Profiling Source: Instem URL: [Link]

  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-acetylpyridine, a seemingly unassuming molecule, holds a significant position as a versatile building block in the synthesis of complex pharmaceutical agents and novel materials. Its unique arrangement of an activating amino group and a versatile acetyl moiety on the pyridine scaffold allows for a multitude of chemical transformations, making it a valuable intermediate for drug discovery and development. This guide provides a comprehensive overview of the synthetic landscape of this compound, delving into its historical context, dissecting key synthetic methodologies, and offering practical, field-proven insights for its preparation.

Introduction: The Strategic Importance of this compound

The pyridine ring is a cornerstone of many biologically active compounds. The strategic placement of functional groups on this heterocycle can dramatically influence its pharmacological properties. In this compound, the amino group at the 5-position and the acetyl group at the 3-position create a unique electronic and steric environment. The amino group acts as an electron-donating group, activating the pyridine ring towards certain electrophilic substitutions and providing a handle for further functionalization, such as amide or urea formation. The acetyl group, a versatile ketone, opens a gateway for a plethora of reactions, including condensations, reductions, and the formation of various heterocyclic systems. This dual functionality makes 1-(5-aminopyridin-3-yl)ethanone a sought-after intermediate in the synthesis of targeted therapeutics.

Historical Perspective: An Obscured Discovery and the Evolution of Pyridine Synthesis

The precise moment of discovery for this compound is not clearly documented in a single seminal publication. Its emergence is more likely intertwined with the broader development of synthetic methodologies for polysubstituted pyridines throughout the 20th century. Early approaches to such compounds were often multi-step, low-yielding, and lacked the regioselectivity of modern methods.

Historically, the synthesis of substituted pyridines relied on classical condensation reactions to construct the pyridine ring itself, often leading to mixtures of isomers that were challenging to separate. The functionalization of a pre-formed pyridine ring also presented significant hurdles. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation, which typically proceed with low yield and poor regioselectivity. Acylation often occurs at the nitrogen atom first, further deactivating the ring.

The advent of modern organometallic chemistry and catalytic methods revolutionized pyridine synthesis. Directed ortho-metalation, cross-coupling reactions, and improved methods for nucleophilic aromatic substitution have provided chemists with the tools to introduce functional groups onto the pyridine ring with high precision and efficiency. It is within this context of evolving synthetic power that the preparation of specific isomers like this compound became a practical reality.

Key Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The two primary retrosynthetic approaches involve either the formation of the pyridine ring with the substituents already in place or the functionalization of a pre-existing substituted pyridine.

Ring-Forming Strategies (Hantzsch-type Syntheses and Variants)

While classical Hantzsch pyridine synthesis offers a route to dihydropyridines that can be subsequently oxidized, modern multi-component reactions provide more direct access to highly substituted pyridines. These reactions often involve the condensation of an enamine, an active methylene compound, and a 1,3-dicarbonyl compound (or its equivalent).

A plausible modern ring-forming approach to a precursor of this compound is outlined below. This strategy focuses on constructing a pyridine ring with the desired substitution pattern, which can then be elaborated to the final product.

Ring_Formation_Strategy Target This compound Precursor1 Substituted Pyridine Precursor Target->Precursor1 Functional Group Interconversion BuildingBlocks Multi-component Reaction Building Blocks (e.g., enamine, β-ketoester, cyanoacetamide) Precursor1->BuildingBlocks Ring-forming Condensation

Caption: Retrosynthetic analysis via ring formation.

Functionalization of a Pre-formed Pyridine Ring

This is often the more practical and widely used approach. The strategy involves starting with a simpler, commercially available pyridine derivative and introducing the amino and acetyl groups in a stepwise manner. The order of introduction is critical to ensure correct regioselectivity.

Method 1: Nitration-Reduction-Acylation Pathway

A common and logical route starts with a 3-substituted pyridine, introduces a nitro group at the 5-position, reduces the nitro group to an amine, and finally introduces the acetyl group. However, direct acylation of 3-aminopyridine can be problematic due to competing N-acylation and potential for polysubstitution. A more controlled approach is often necessary.

A more refined strategy involves starting with nicotinic acid or its derivatives, which are readily available.

Step-by-Step Protocol (Illustrative, based on analogous transformations):

  • Nitration of a 3-substituted pyridine: 3-substituted pyridines can be nitrated at the 5-position under carefully controlled conditions, typically using a mixture of nitric and sulfuric acid. The starting material could be 3-bromopyridine or nicotinic acid.

  • Reduction of the nitro group: The resulting 3-substituted-5-nitropyridine is then reduced to the corresponding 5-aminopyridine derivative. Common reducing agents include Sn/HCl, Fe/acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Introduction of the acetyl group: This is the most challenging step. Direct Friedel-Crafts acylation of 5-aminopyridine is generally not feasible. A more viable approach is to use a directed metalation strategy or to convert the amino group into a better directing group or a leaving group that can be replaced by an acetyl group via a cross-coupling reaction.

An alternative and more modern approach involves a palladium-catalyzed carbonylation or a related cross-coupling reaction.

Method 2: Modern Catalytic Approaches

Modern synthetic chemistry offers more elegant and efficient solutions, often employing transition metal catalysis.

Conceptual Workflow: Cross-Coupling Strategy

This strategy would involve a starting material such as 3-bromo-5-aminopyridine or 3-amino-5-bromopyridine.

Cross_Coupling_Strategy Target This compound Intermediate1 3-Bromo-5-aminopyridine (or protected amine) Target->Intermediate1 Stille Coupling followed by hydrolysis Reagent1 Acetylating Reagent (e.g., tributyl(1-ethoxyvinyl)tin)

Caption: Retrosynthetic analysis via cross-coupling.

Detailed Experimental Protocol (Hypothetical, based on established methods):

Synthesis of 1-(5-aminopyridin-3-yl)ethanone via Stille Coupling

  • Protection of the amino group: The amino group of 3-amino-5-bromopyridine is first protected, for example, as a Boc-carbamate, to prevent side reactions.

  • Stille Cross-Coupling: The protected 3-bromo-5-aminopyridine is then subjected to a Stille cross-coupling reaction with an acetylating agent such as tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Hydrolysis of the enol ether: The resulting enol ether is hydrolyzed under acidic conditions to reveal the acetyl group.

  • Deprotection: The protecting group on the amino function is removed to yield the final product, this compound.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsAdvantagesDisadvantagesTypical Yield Range
Nitration-Reduction-Acylation 3-Substituted PyridineNitration, Reduction, AcylationUtilizes readily available starting materials.Acylation step can be low-yielding and lack regioselectivity. Harsh reaction conditions may be required.20-40% (overall)
Cross-Coupling (e.g., Stille) 3-Halo-5-aminopyridineProtection, Cross-Coupling, Hydrolysis, DeprotectionHigh regioselectivity and milder reaction conditions.Requires synthesis of organometallic reagents. Palladium catalysts can be expensive.50-70% (overall)
Ring Formation Acyclic precursorsMulti-component condensationCan build molecular complexity quickly.May require significant optimization to control regiochemistry and achieve good yields.Variable, highly dependent on substrates.

Mechanistic Insights

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The Challenge of Electrophilic Acylation on Pyridine:

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general deactivation of the ring towards electrophilic attack. Furthermore, in acidic conditions typical for Friedel-Crafts reactions, the nitrogen atom is protonated, forming a pyridinium ion which is even more deactivated.

Mechanism of a Hypothetical Modern Synthesis via Directed Metalation:

A plausible modern approach could involve the directed ortho-metalation of a protected 3-aminopyridine derivative. The protecting group, often containing a carbonyl or sulfonyl moiety, can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C2 or C4 position. The resulting lithiated species can then react with an acetylating agent (e.g., N,N-dimethylacetamide) to introduce the acetyl group. Subsequent deprotection would yield the desired product.

Directed_Metalation_Mechanism Start Protected 3-Aminopyridine Step1 Deprotonation with strong base (e.g., LDA) Start->Step1 Intermediate Lithiated Pyridine Intermediate Step1->Intermediate Step2 Reaction with acetylating agent Intermediate->Step2 Product_Protected Protected This compound Step2->Product_Protected Step3 Deprotection Product_Protected->Step3 Final_Product This compound Step3->Final_Product

Caption: Workflow for synthesis via directed metalation.

Conclusion and Future Outlook

While the historical origins of this compound may be diffuse, its importance as a synthetic intermediate is clear. The evolution of synthetic organic chemistry has provided a range of methodologies for its preparation, moving from classical, often inefficient methods to modern, highly selective catalytic approaches. For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount for the efficient and scalable production of this valuable building block. Future developments in this area will likely focus on even more sustainable and atom-economical methods, such as C-H activation, to further streamline the synthesis of this and other important substituted pyridines.

References

Due to the lack of a specific discovery paper for this compound, the following references provide context on the synthesis of related pyridine derivatives and the general methodologies discussed. These are representative examples and not an exhaustive list.

  • General Pyridine Synthesis: Title: Pyridine and its Derivatives, Part One Source: In The Chemistry of Heterocyclic Compounds, Klingsberg, E., Ed.; Interscience Publishers: New York, 1960; Vol. 14. URL: (A general reference for classical pyridine chemistry, not a direct link available for the entire volume)
  • Modern Pyridine Synthesis Reviews

    • Title: Recent advances in the synthesis of pyridines
    • Source: Chem. Soc. Rev., 2011, 40, 2452-2466.
    • URL: [Link]

  • Synthesis of Aminopyridines

    • Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amin
    • Source: New J. Chem., 2010, 34, 1159-1162.
    • URL: [Link]

  • Source: US Patent 7,067,673 B2, June 27, 2006.
  • Title: Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Methodological & Application

The Versatile Role of 5-Amino-3-acetylpyridine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-3-acetylpyridine

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives are integral to a vast array of biologically active molecules due to their ability to engage in various biological interactions. Among these, this compound stands out as a particularly versatile building block. Its unique arrangement of a nucleophilic amino group ortho to an electrophilic acetyl group, all within an electron-deficient pyridine ring, provides a rich platform for the construction of a diverse range of fused heterocyclic compounds. These resulting scaffolds, such as pyridopyrimidines and thienopyridines, are prevalent in numerous approved drugs and clinical candidates, highlighting the significance of efficient synthetic routes to access them.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and optimization. The protocols detailed herein are presented as self-validating systems, equipping researchers with the knowledge to not only replicate these syntheses but also to adapt and innovate upon them.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the cooperative reactivity of its functional groups. The ortho-aminoacetyl moiety is a key synthon that can participate in a variety of cyclization and condensation reactions.

G A This compound B Pyridopyrimidines A->B Cyclocondensation C Thienopyridines A->C Gewald Reaction D Other Fused Systems A->D Multicomponent Reactions G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization This compound This compound Enaminone Intermediate Enaminone Intermediate This compound->Enaminone Intermediate + DMF-DMA DMF-DMA DMF-DMA Pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine Enaminone Intermediate->Pyrido[3,2-d]pyrimidine + NH₄OAc Ammonium Source Ammonium Source

Caption: Two-step synthesis of pyridopyrimidines from this compound.

Protocol 1: Synthesis of 6-Methylpyrido[3,2-d]pyrimidin-4-amine

This protocol details the synthesis of a foundational pyridopyrimidine derivative from this compound.

Materials:

  • This compound

  • Dimethylformamide-dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Ethanol

  • Toluene

Procedure:

  • Enaminone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in toluene.

    • Add DMF-DMA (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

  • Cyclization:

    • To the crude enaminone intermediate, add ethanol followed by ammonium acetate (5.0 eq).

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-methylpyrido[3,2-d]pyrimidin-4-amine.

Self-Validation:

  • Expected Outcome: A crystalline solid.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the acetyl protons and the appearance of new aromatic and amine protons in the NMR spectrum are key indicators of a successful reaction.

Reactant/ProductRoleKey Functional Groups
This compoundStarting Materialortho-Aminoacetyl
DMF-DMAReagentOne-carbon synthon
Ammonium AcetateReagentNitrogen source for pyrimidine ring
6-Methylpyrido[3,2-d]pyrimidin-4-amineProductFused heterocyclic core

Synthesis of Thieno[2,3-b]pyridines: Application of the Gewald Reaction

The thieno[2,3-b]pyridine scaffold is another important heterocyclic system with a wide range of biological activities, including anti-inflammatory and anticancer properties. The Gewald reaction, a multicomponent reaction, provides a convergent and efficient route to highly substituted 2-aminothiophenes, which can be adapted for the synthesis of thieno[2,3-b]pyridines starting from this compound.

Mechanistic Insight: The Gewald Reaction

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. [3]In the context of this compound, the acetyl group can serve as the ketone component. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization.

G cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization This compound This compound Knoevenagel Adduct Knoevenagel Adduct This compound->Knoevenagel Adduct + Ethyl Cyanoacetate α-Cyanoester α-Cyanoester Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Knoevenagel Adduct->Thieno[2,3-b]pyridine + S₈, Base Sulfur Sulfur

Caption: Key steps in the Gewald synthesis of thieno[2,3-b]pyridines.

Protocol 2: Synthesis of Ethyl 2-Amino-6-methyl-5-phenylthieno[2,3-b]pyridine-3-carboxylate

This protocol outlines a representative Gewald reaction using this compound.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

  • Add morpholine (0.5 eq) as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • A precipitate will form as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials and sulfur, and then dry under vacuum.

Self-Validation:

  • Expected Outcome: A crystalline solid, often yellow in color.

  • Characterization: Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new amino group signal and the characteristic thiophene proton signals in the NMR spectrum are indicative of a successful reaction.

Reactant/ProductRoleKey Transformation
This compoundKetone componentProvides the Cα-Cβ unit of the thiophene
Ethyl CyanoacetateActive methylene compoundProvides the Cγ-Cδ and carboxylate group
Elemental SulfurReagentSource of the thiophene sulfur atom
MorpholineBase CatalystPromotes condensation and cyclization
Ethyl 2-Amino-6-methyl-5-phenylthieno[2,3-b]pyridine-3-carboxylateProductFused thienopyridine

Multicomponent Reactions: A Strategy for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. [4]this compound is an excellent substrate for MCRs, enabling the rapid generation of diverse heterocyclic libraries.

One such example is a three-component reaction with an aldehyde and a 1,3-dicarbonyl compound, leading to the formation of fused dihydropyridine derivatives. The amino group of this compound can act as a nucleophile, while the acetyl group can participate in condensation reactions.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and strategic starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this valuable building block. The continued development of novel synthetic methodologies, including new multicomponent reactions and catalytic systems, will undoubtedly expand the utility of this compound in the discovery of next-generation therapeutics.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules. [Link]

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2018). Molbank. [Link]

Sources

The Versatile Virtuoso: 5-Amino-3-acetylpyridine as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile and valuable building blocks. 5-Amino-3-acetylpyridine is one such cornerstone, a pyridine derivative whose unique arrangement of functional groups—an amino group and an acetyl moiety—provides a powerful platform for the synthesis of a diverse array of biologically active compounds. Its strategic importance lies in its ability to serve as a chameleon-like precursor, readily participating in a multitude of chemical transformations to generate complex heterocyclic systems that are frequently found at the core of innovative therapeutic agents.

This guide provides an in-depth exploration of this compound's role in drug discovery, offering not just a theoretical overview but also detailed, field-proven protocols for its application. We will delve into the rationale behind its use, from its bioisosteric potential to its capacity to form crucial interactions with biological targets, and present actionable synthetic methodologies for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Scaffold

The utility of pyridine derivatives in medicinal chemistry is well-established, with the pyridine ring being a "privileged scaffold" found in a multitude of clinically successful drugs.[1][2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and enhances the aqueous solubility of drug candidates, a desirable pharmacokinetic property.[1] this compound, in particular, offers a unique combination of reactive sites that medicinal chemists can exploit to fine-tune the pharmacological profiles of new molecular entities.

The amino group at the 5-position is a key nucleophile and a handle for a variety of transformations, including amidations, sulfonations, and reductive aminations. Crucially, it can also participate in cyclization reactions to form fused heterocyclic systems. The acetyl group at the 3-position provides an electrophilic center and an activated methyl group, ripe for condensation reactions, modifications to other functional groups, or as a key pharmacophoric element for target binding. This dual functionality is the foundation of its versatility.

Core Applications in Bioactive Heterocycle Synthesis

The strategic placement of the amino and acetyl groups in this compound makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems, many of which are prevalent in medicinally important compounds. One of the most significant applications is in the synthesis of pyridopyrimidines .

The Gateway to Pyridopyrimidines: A Key Kinase Inhibitor Scaffold

Pyridopyrimidines are a class of bicyclic heterocycles that are central to the development of numerous kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridopyrimidine core can mimic the purine structure of ATP, the natural substrate for kinases, allowing compounds based on this scaffold to act as competitive inhibitors.

The synthesis of pyridopyrimidines from this compound leverages the reactivity of both the amino and acetyl groups. A common and efficient strategy involves a condensation reaction with a one-carbon synthon, such as dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an appropriate amine-containing reagent.

Below is a detailed protocol for the synthesis of a generic pyridopyrimidine scaffold from this compound, illustrating a common synthetic workflow in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted-7-methylpyrido[2,3-d]pyrimidin-5(8H)-one Scaffold

This protocol outlines a two-step synthesis of a pyridopyrimidine core, a common scaffold in kinase inhibitors. The first step involves the formation of an enaminone intermediate, which is then cyclized with a substituted guanidine.

Step 1: Synthesis of 1-(5-(dimethylaminomethyleneamino)pyridin-3-yl)ethan-1-one (Intermediate 1)

Causality Behind Experimental Choices:

  • DMF-DMA: This reagent serves a dual purpose. It reacts with the primary amino group to form a dimethylaminomethyleneamino group, which is a good leaving group in the subsequent cyclization step. It also protects the amino group from participating in undesired side reactions.[5][6]

  • Toluene: A suitable high-boiling, non-protic solvent for this type of condensation reaction, allowing for the efficient removal of the methanol byproduct.

  • Reflux: The elevated temperature is necessary to drive the condensation reaction to completion.

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (10 mL/g of starting material), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Pyridopyrimidine Core (Final Product)

Causality Behind Experimental Choices:

  • Guanidine Hydrochloride: This reagent provides the necessary atoms to form the pyrimidine ring. The choice of a substituted guanidine allows for the introduction of diversity at the 2-position of the final product.

  • Sodium Ethoxide: A strong base is required to deprotonate the guanidine and facilitate the nucleophilic attack on the enaminone and subsequent cyclization.

  • Ethanol: Serves as a suitable protic solvent for this cyclization reaction.

  • Reflux: Provides the thermal energy required for the cyclization and aromatization steps.

Procedure:

  • Dissolve the crude enaminone intermediate (Intermediate 1) (1.0 eq) in absolute ethanol (15 mL/g).

  • Add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • The product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of the pyridopyrimidine scaffold.

Step Key Reagents Solvent Temperature Typical Reaction Time Purpose
1 This compound, DMF-DMATolueneReflux (~110 °C)4-6 hoursFormation of enaminone intermediate
2 Enaminone intermediate, Guanidine HCl, Sodium EthoxideEthanolReflux (~78 °C)8-12 hoursCyclization to pyridopyrimidine core

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of the pyridopyrimidine scaffold from this compound.

G start This compound reagent1 DMF-DMA start->reagent1 intermediate Enaminone Intermediate reagent2 Guanidine HCl, NaOEt intermediate->reagent2 product Pyridopyrimidine Scaffold reagent1->intermediate Condensation reagent2->product Cyclization

Caption: Synthetic workflow for pyridopyrimidine synthesis.

Further Functionalization: Expanding Chemical Space

While the synthesis of the core pyridopyrimidine scaffold is a significant achievement, the true power of this compound as a building block lies in the potential for further diversification. The resulting pyridopyrimidine can be further modified to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

For instance, if the starting this compound were to have a bromine substituent, this would open the door to powerful cross-coupling reactions.

Application Note 2: Palladium-Catalyzed Cross-Coupling for SAR Exploration

Should a bromo-substituted analog of this compound be utilized, the resulting bromo-pyridopyrimidine becomes a versatile substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[7][8][9] These reactions are indispensable tools in modern medicinal chemistry for rapidly generating libraries of analogs for SAR studies.[10]

Suzuki-Miyaura Coupling:

  • Purpose: To introduce a variety of aryl or heteroaryl groups at the position of the bromine atom. This allows for the exploration of interactions with different pockets of the target protein.

  • Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or boronate ester in a suitable solvent system (e.g., dioxane/water or DME).[11][12]

Buchwald-Hartwig Amination:

  • Purpose: To introduce a diverse range of primary or secondary amines at the bromine position. This is particularly useful for introducing groups that can form key hydrogen bonds with the target or modulate the solubility and pharmacokinetic properties of the molecule.

  • Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K₃PO₄) in an aprotic solvent (e.g., toluene or dioxane).[7][8][13]

Logical Relationship Diagram for SAR Exploration

The following diagram illustrates the logical relationship between the core scaffold and the diversification strategies.

G core Bromo-Pyridopyrimidine Scaffold suzuki Suzuki-Miyaura Coupling core->suzuki buchwald Buchwald-Hartwig Amination core->buchwald analogs_suzuki Aryl/Heteroaryl Analogs suzuki->analogs_suzuki analogs_buchwald Amino-Substituted Analogs buchwald->analogs_buchwald sar SAR Exploration & Lead Optimization analogs_suzuki->sar analogs_buchwald->sar

Caption: Diversification strategies for SAR exploration.

Conclusion: A Building Block of Enduring Value

This compound stands as a testament to the power of a well-designed building block in the complex endeavor of drug discovery. Its inherent reactivity and strategic placement of functional groups provide a reliable and versatile entry point into the synthesis of medicinally relevant heterocyclic scaffolds, most notably pyridopyrimidines for kinase inhibition. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers, empowering them to harness the full potential of this invaluable chemical tool. As the quest for novel and more effective therapeutics continues, the role of foundational molecules like this compound will undoubtedly remain central to the innovation that drives the field forward.

References

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381–14443. Available from: [Link]

  • Roy, S. (2021). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. [Doctoral dissertation, The University of Texas at El Paso].
  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2024, from [Link]

  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6), a442-a450.
  • ResearchGate. (n.d.). Bioactive N‐containing five‐membered heterocycles. Retrieved January 19, 2024, from [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. Chemistry of Heterocyclic Compounds, 54(4), 384-390.
  • Dehghany, M., Mortensen, D. S., Holmberg-Douglas, N., & Ba, X. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(10), 1645–1652.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5489.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2024, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Buchwald-Hartwig Amination. Retrieved January 19, 2024, from [Link]

  • El-Gazzar, A. R. B. A., D’hooge, M., De Kimpe, N., & Abbas, H. S. (2015).
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Salahi, R. A. (2014).
  • Kumar, D., Singh, K., & Kumar, R. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(20), 13459-13481.
  • El-Sayed, W. A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(22), 13393-13422.
  • Elneairy, M. A. A., Gad-Elkareem, M. A. M., & Taha, A. M. (2007). Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives.
  • Rasool, N., Noreen, M., & Ahmad, I. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • van der Westhuizen, C., van der Walt, M. M., & Terre’Blanche, G. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic & Medicinal Chemistry, 28(1), 115201.
  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 19, 2024, from [Link]

  • Abu-Shanab, F., Mousa, S., Eshak, E., Sayed, A., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214.
  • ResearchGate. (n.d.). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. Retrieved January 19, 2024, from [Link]

  • Martins, M. A. P., Frizzo, C. P., Moreira, D. N., Buriol, L., & Machado, P. (2009). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. (n.d.). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved January 19, 2024, from [Link]

  • Dingwall, J. G., & Reid, D. H. (1983). Studies of heterocyclic compounds. Part 28. Condensation of 3-substituted 5-phenyl-1,2-dithiolylium salts with 2-amino-N-heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2419-2427.
  • Grigor'eva, E. V., Tarasenko, M. S., & Ivanova, I. I. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Novikov, A. S., Galkin, K. I., & Krivokolysko, S. G. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. Molecules, 27(19), 6586.
  • Kisel, V. M., & Zhiryakov, V. G. (2012). Three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum's acid. Synthesis of 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones. Chemistry of Heterocyclic Compounds, 48(1), 125-131.

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Synthetic Protocols for Derivatizing 5-Amino-3-acetylpyridine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-3-acetylpyridine in Modern Drug Discovery

This compound stands as a pivotal building block for medicinal chemists and drug development professionals. Its unique trifunctional nature, featuring a nucleophilic amino group, an electrophilic acetyl moiety, and a pyridine ring ripe for modification, offers a versatile scaffold for the synthesis of diverse compound libraries. Derivatives of this compound have shown significant potential across various therapeutic areas, including but not limited to oncology, neurodegenerative disorders, and infectious diseases. The strategic derivatization of this core structure allows for the fine-tuning of physicochemical properties, enabling the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhancing target engagement and potency. This guide provides detailed, field-proven protocols for the derivatization of this compound, focusing on common and impactful synthetic transformations. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Derivatization Strategies and Protocols

This section details step-by-step protocols for four key synthetic transformations of this compound: N-Acylation, N-Alkylation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The latter two reactions necessitate the conversion of the amino group to a more suitable leaving group, such as a bromide, via a Sandmeyer-type reaction, for which a preparatory protocol is also provided.

Diagram: Overall Synthetic Strategy

Caption: Key derivatization pathways for this compound.

N-Acylation of the Amino Group

N-acylation is a fundamental transformation that modulates the electronic properties of the amino group, introduces steric bulk, and provides a handle for further functionalization. The resulting amides are often crucial for biological activity.

Protocol: Synthesis of 5-Acetamido-3-acetylpyridine

This protocol describes a straightforward and high-yielding N-acetylation using acetic anhydride.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 136.15 mg) in 5 mL of pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 mmol, 0.11 mL) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of 10 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 5-Acetamido-3-acetylpyridine.

Data Presentation: N-Acylation of this compound

Acylating AgentProductTypical Yield (%)Purity (by NMR)1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
Acetic Anhydride5-Acetamido-3-acetylpyridine85-95>98%9.15 (s, 1H), 8.85 (s, 1H), 8.40 (s, 1H), 8.20 (s, 1H, NH), 2.65 (s, 3H), 2.25 (s, 3H)196.5, 169.0, 145.0, 142.5, 135.0, 131.0, 120.5, 27.0, 24.5

Note: Spectroscopic data are representative and may vary slightly based on solvent and instrument.

N-Alkylation of the Amino Group

N-alkylation introduces alkyl substituents to the amino group, which can significantly impact a molecule's lipophilicity, basicity, and steric profile, often leading to improved cell permeability and target engagement.

Protocol: Synthesis of 5-(Methylamino)-3-acetylpyridine

This protocol details a direct N-methylation using methyl iodide. To favor mono-alkylation, a slight excess of the amine can be used, or the reaction can be carefully monitored.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 136.15 mg) in 10 mL of anhydrous acetonitrile in a sealed tube, add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).

  • Reagent Addition: Add methyl iodide (1.1 mmol, 0.07 mL) to the suspension.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 60 °C for 12-16 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 5-(Methylamino)-3-acetylpyridine.

Data Presentation: N-Alkylation of this compound

Alkylating AgentProductTypical Yield (%)Purity (by NMR)1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
Methyl Iodide5-(Methylamino)-3-acetylpyridine60-75>95%8.65 (d, J=2.0 Hz, 1H), 8.10 (d, J=2.8 Hz, 1H), 7.45 (dd, J=2.8, 2.0 Hz, 1H), 4.50 (br s, 1H, NH), 2.95 (d, J=5.2 Hz, 3H), 2.55 (s, 3H)197.0, 148.0, 144.5, 132.0, 128.0, 115.0, 30.5, 26.5

Note: Spectroscopic data are representative and may vary slightly based on solvent and instrument.

Preparatory Step for C-C and C-N Cross-Coupling: Synthesis of 5-Bromo-3-acetylpyridine

For Suzuki-Miyaura and Buchwald-Hartwig reactions, the amino group is typically converted to a halide. The following protocol describes the synthesis of 5-Bromo-3-acetylpyridine from this compound via a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization: In a 100 mL beaker, dissolve this compound (10.0 mmol, 1.36 g) in 20 mL of 48% hydrobromic acid (HBr) and cool to 0 °C. To this stirred solution, add a solution of sodium nitrite (NaNO₂) (11.0 mmol, 0.76 g) in 5 mL of water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • Copper(I) Bromide Preparation: In a separate flask, dissolve copper(II) sulfate pentahydrate (12.5 g) in 40 mL of hot water. Add sodium bromide (9.3 g) and then slowly add sodium sulfite (3.7 g) until the blue color disappears, indicating the formation of copper(I) bromide. Decant the supernatant and wash the precipitate with water.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to the freshly prepared copper(I) bromide suspension at room temperature.

  • Reaction and Work-up: Heat the mixture to 60 °C for 1 hour, then cool to room temperature. Extract the mixture with diethyl ether (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with 1 M NaOH and then with brine. Dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 5-Bromo-3-acetylpyridine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.[1][2]

Protocol: Synthesis of 5-Phenyl-3-acetylpyridine

This protocol details a typical Suzuki coupling of 5-Bromo-3-acetylpyridine with phenylboronic acid.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5-Bromo-3-acetylpyridine (1.0 mmol, 200 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) to the flask under argon. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water (20 mL). Extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-Phenyl-3-acetylpyridine.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-3-acetylpyridine

Arylboronic AcidProductCatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic Acid5-Phenyl-3-acetylpyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic Acid5-(4-Methoxyphenyl)-3-acetylpyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O901280-90
3-Fluorophenylboronic Acid5-(3-Fluorophenyl)-3-acetylpyridinePd(dppf)Cl₂Cs₂CO₃DMF100875-85
Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives.[3]

Protocol: Synthesis of 5-(Morpholino)-3-acetylpyridine

This protocol describes the coupling of 5-Bromo-3-acetylpyridine with morpholine.

Experimental Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 5-Bromo-3-acetylpyridine (1.0 mmol, 200 mg), sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 0.105 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-(Morpholino)-3-acetylpyridine.

Data Presentation: Buchwald-Hartwig Amination of 5-Bromo-3-acetylpyridine

AmineProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Morpholine5-(Morpholino)-3-acetylpyridinePd₂(dba)₃ / XantphosNaOtBuToluene1001680-90
Aniline5-(Phenylamino)-3-acetylpyridinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102470-80
N-Methylaniline5-(Methyl(phenyl)amino)-3-acetylpyridinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1001865-75
Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'(L)]+ [Ar-Pd(II)-NHR'(L)]+ Ar-Pd(II)-X(L)->[Ar-Pd(II)-NHR'(L)]+ Amine Coordination (R'NH2) Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) [Ar-Pd(II)-NHR'(L)]+->Ar-Pd(II)-NR'(L) Deprotonation (Base) Ar-Pd(II)-NR'(L)->Pd(0)L Reductive Elimination (Ar-NR')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust foundation for the derivatization of this compound. The versatility of this scaffold, combined with the power of modern synthetic methodologies, opens up vast avenues for the creation of novel chemical entities with tailored biological activities. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and to explore the rich chemical space accessible from this valuable starting material. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and diverse methods for the functionalization of this important heterocyclic core.

References

  • Marinov, M., Frenkeva, M., Naydenova, E., & Nikolova, Y. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 333-342. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

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Application Notes & Protocols: Leveraging 5-Amino-3-acetylpyridine for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The pyridine ring is one such scaffold, forming the core of over 7,000 drug molecules and featuring prominently in numerous FDA-approved therapeutics.[1] Its isosteric relationship with benzene, combined with the basicity conferred by the nitrogen atom, allows for improved water solubility and diverse chemical reactivity.[2]

The substituted aminopyridine motif, specifically, is a cornerstone of inhibitor design, particularly for enzymes that bind ATP or other nucleotide cofactors.[3] The 5-Amino-3-acetylpyridine scaffold is a versatile and strategically valuable starting point for inhibitor development. It possesses three key features:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, mimicking interactions of natural ligands.

  • The 5-Amino Group: Provides a crucial vector for chemical modification, serving as a nucleophile or a hydrogen bond donor. It is an ideal handle for building out molecular complexity to explore enzyme binding pockets.[4][5]

  • The 3-Acetyl Group: Offers another point for chemical elaboration and can engage in hydrogen bonding or be modified to probe steric and electronic requirements within an active site.[6]

This guide provides a comprehensive overview of the application of this compound in the design and synthesis of enzyme inhibitors, with a primary focus on Nicotinamide N-methyltransferase (NNMT) , a high-value therapeutic target for metabolic diseases and oncology.

Part 1: Nicotinamide N-methyltransferase (NNMT) as a Prime Target

Biological and Pathophysiological Role of NNMT

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and detoxification.[7] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (NAM, a form of Vitamin B3) and other pyridine-containing compounds.[8][9] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[7]

Elevated expression and activity of NNMT have been strongly implicated in several major human diseases:

  • Metabolic Diseases: Increased NNMT levels in adipose tissue and the liver are correlated with obesity, insulin resistance, and type 2 diabetes.[8] Genetic knockdown or pharmacological inhibition of NNMT in animal models leads to reduced weight gain, improved glucose tolerance, and increased insulin sensitivity.[7]

  • Oncology: Overexpression of NNMT is observed in numerous cancers, including glioblastoma and ovarian cancer. By consuming SAM, NNMT can alter cellular methylation patterns, impacting epigenetics and promoting tumor growth.[10]

  • Chronic Kidney Disease: NNMT activity can contribute to hyperhomocysteinemia, a risk factor in chronic kidney disease.[8]

This strong disease association makes NNMT a compelling target for therapeutic intervention.

Rationale for a this compound-Based Inhibitor Strategy

The natural substrate for NNMT is nicotinamide. The structural similarity of this compound to nicotinamide makes it an ideal starting point for designing competitive inhibitors. The core pyridine ring can occupy the same binding site as nicotinamide, while the amino and acetyl groups provide vectors for synthetic modification to achieve high potency and selectivity. The goal is to design a molecule that binds more tightly to the enzyme's active site than the natural substrate, thereby blocking the catalytic reaction.

Below is a diagram illustrating the enzymatic reaction catalyzed by NNMT, which inhibitors derived from this compound aim to block.

NNMT_Reaction SAM S-Adenosyl Methionine (SAM) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Catalyzes Methyl Transfer MNA 1-Methylnicotinamide (MNA) NNMT->MNA Catalyzes Methyl Transfer Inhibitor This compound Derivative Inhibitor->NNMT  Inhibits

Caption: The NNMT catalytic cycle and point of inhibition.

Part 2: Inhibitor Design and Synthesis Protocol

Design Strategy: Probing the NNMT Active Site

The NNMT active site has two distinct but adjacent pockets: one for the substrate (nicotinamide) and one for the cofactor (SAM).[11] Our strategy utilizes this compound as a scaffold to occupy the nicotinamide pocket, while using the 5-amino group as a chemical handle to synthesize derivatives that extend towards the SAM binding pocket. This approach aims to create "bisubstrate inhibitors" that interact with both sites, a strategy known to produce highly potent and selective inhibitors.[9]

  • Core Scaffold: The pyridine ring of this compound will anchor the molecule in the nicotinamide binding site.

  • 5-Amino Position: This site will be functionalized via amide bond coupling with a diverse set of carboxylic acids. This allows for the systematic exploration of how different chemical properties (e.g., size, charge, hydrophobicity) in this region impact binding affinity.

  • 3-Acetyl Position: While held constant in this initial protocol, this position can be a target for future optimization to fine-tune interactions within the nicotinamide pocket.

The following diagram outlines the general workflow for synthesizing and evaluating a library of potential inhibitors from the starting scaffold.

Synthesis_Workflow Start Start: this compound Scaffold Coupling Amide Coupling Reaction Start->Coupling Reagents Diverse Carboxylic Acids (R-COOH) Reagents->Coupling Library Synthesized Inhibitor Library Coupling->Library Purify Purification & Characterization (HPLC, LC-MS, NMR) Library->Purify Screening Biochemical Screening (NNMT Inhibition Assay) Purify->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for inhibitor synthesis and evaluation.

Protocol: Synthesis of a 5-(Acylamino)-3-acetylpyridine Library

This protocol describes a standard amide coupling reaction to generate a library of derivatives. It is robust and amenable to parallel synthesis techniques.

Materials:

  • This compound

  • A diverse library of carboxylic acids (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add the selected carboxylic acid (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Stir until all solids are dissolved.

  • Initiate Coupling: Cool the mixture to 0 °C in an ice bath. In a separate vial, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Causality Note: The reaction is cooled to 0 °C to control the exothermic reaction of DCC and minimize the formation of N-acylurea byproduct. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic 5-amino group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove unreacted DMAP), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% Ethyl Acetate in Hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biochemical Assay Protocols

Protocol: In Vitro Fluorometric NNMT Inhibition Assay

This protocol is adapted from commercially available kits and provides a robust method for determining the inhibitory potency (IC₅₀) of synthesized compounds.[12][13][14]

Principle: This is a coupled enzyme assay. First, NNMT catalyzes the methylation of nicotinamide by SAM to produce SAH. In a second step, SAH is hydrolyzed by SAH hydrolase to generate homocysteine. The free thiol group of homocysteine then reacts with a thiol-detecting probe to generate a stable, highly fluorescent product. An inhibitor of NNMT will block the initial reaction, leading to a decrease in fluorescence.

Materials:

  • Recombinant human NNMT enzyme

  • S-Adenosylmethionine (SAM)

  • Nicotinamide (NAM)

  • SAH Hydrolase (Enzyme-I in some kits)

  • Thiol Detecting Probe

  • NNMT Assay Buffer

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation/Emission ≈ 392/482 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare NNMT Assay Buffer as per supplier instructions (typically requires warming to 37°C).

    • Prepare stock solutions of SAM and Nicotinamide in Assay Buffer.

    • Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, prepare intermediate dilutions of these compounds in Assay Buffer. The final DMSO concentration in the assay well should be ≤ 0.5% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • Add reagents to the 96-well plate according to the table below. Prepare a master mix for common reagents to minimize pipetting errors.

      Well Type Test Inhibitor Assay Buffer NNMT Enzyme Mix Nicotinamide
      Blank (No Enzyme) - 50 µL - 25 µL
      Positive Control (100% Activity) - (DMSO vehicle) 25 µL 25 µL 25 µL
      Test Inhibitor 25 µL - 25 µL 25 µL

      | Background Control (No Substrate) | - (DMSO vehicle) | 50 µL | 25 µL | - (Buffer) |

  • Enzyme Reaction:

    • Prepare the NNMT Enzyme Mix by diluting the NNMT enzyme and SAH Hydrolase in Assay Buffer according to the supplier's protocol.

    • Add the appropriate volumes of Assay Buffer, Test Inhibitor, and/or DMSO vehicle to the wells.

    • Initiate the reaction by adding the NNMT Enzyme Mix to all wells except the Blank.

    • Immediately add Nicotinamide to all wells except the Background Control.

    • Mix the plate gently and incubate at 37°C for 30-60 minutes.

  • Signal Development:

    • Stop the enzymatic reaction (methods vary, e.g., addition of a stop solution or cold alcohol).[13]

    • Add the Thiol Detecting Probe working solution to all wells.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Measurement:

    • Read the fluorescence on a plate reader at Ex/Em = 392/482 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank from all other readings.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Positive_Control - Signal_Background))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Protocol Prep Prepare Reagents (Enzyme, Substrates, Inhibitors) Plate Plate Setup in 96-well Format (Controls + Inhibitors) Prep->Plate Initiate Initiate Reaction (Add Enzyme Mix & Nicotinamide) Plate->Initiate Incubate Incubate at 37°C (30-60 min) Initiate->Incubate Stop Stop Reaction & Develop Signal (Add Stop Solution & Probe) Incubate->Stop Read Read Fluorescence (Ex/Em = 392/482 nm) Stop->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Step-by-step workflow for the NNMT inhibition assay.

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

The IC₅₀ values obtained from the biochemical assay allow for the development of a Structure-Activity Relationship (SAR). SAR analysis provides critical insights into how specific chemical modifications affect inhibitor potency, guiding the next cycle of drug design.

Below is a table with hypothetical data for a small library of inhibitors derived from this compound, illustrating how SAR can be interpreted.

Compound IDR-Group (at 5-amino position)NNMT IC₅₀ (nM)Rationale for Change & Interpretation of Result
Scaffold -H (unmodified)> 50,000The starting scaffold has very weak activity, as expected.
INH-01 Acetyl15,200Simple acetylation provides minimal improvement. The pocket likely requires more specific interactions.
INH-02 Benzoyl1,800Introducing an aromatic ring significantly improves potency, suggesting a hydrophobic pocket is present.
INH-03 4-Fluorobenzoyl450Adding an electron-withdrawing fluorine atom improves potency, possibly through favorable electronic or halogen-bonding interactions.
INH-04 4-Methoxybenzoyl2,100The bulkier, electron-donating methoxy group reduces potency compared to benzoyl, suggesting a steric clash or unfavorable electronics.
INH-05 Cyclohexylcarbonyl5,600A non-aromatic hydrophobic group is tolerated but is less effective than an aromatic ring, indicating π-π stacking may be important.
INH-06 3-Phenylpropionyl95Extending the linker by one carbon (from INH-02) dramatically increases potency. This suggests the inhibitor is now reaching a deeper pocket, potentially the SAM binding site. This is a lead candidate for a bisubstrate inhibitor.

Expertise & Experience Insights: The hypothetical SAR in the table demonstrates a logical progression. The initial hit (INH-02) confirms that occupying the adjacent hydrophobic pocket is beneficial. The subsequent modifications (INH-03, INH-04, INH-05) systematically probe the electronic and steric requirements of that pocket. The breakthrough with INH-06 illustrates a key principle in drug design: optimizing the linker length to bridge two binding sites can lead to a dramatic increase in affinity. This compound would be prioritized for further optimization and co-crystallization studies to confirm its binding mode.

References

  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]

  • NNMT Fluorogenic Assay Kit. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]

  • NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • Kannt, A., et al. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. Retrieved January 20, 2026, from [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Babault, N., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Van Haren, M. J., et al. (2018). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease. (2021). Defense Technical Information Center. Retrieved January 20, 2026, from [Link]

  • Reilly, M., et al. (2013). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2022). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • 3-Amino-5-methylpyridine. (n.d.). Chem-Impex. Retrieved January 20, 2026, from [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (2003). Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Molecules. Retrieved January 20, 2026, from [Link]

  • 2-Amino-5-acetylpyridine. (n.d.). Pipzine Chemicals. Retrieved January 20, 2026, from [Link]

  • 2-Amino-3-acetylpyridine. (n.d.). Chem-Impex. Retrieved January 20, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. Retrieved January 20, 2026, from [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for the Quantitative Analysis of 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Amino-3-acetylpyridine, a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate quantification in drug development and quality control, this document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and a framework for method validation in accordance with international regulatory standards. This guide is intended for researchers, analytical scientists, and quality assurance professionals working to ensure the purity, stability, and safety of pharmaceutical products.

Introduction: The Analytical Imperative for this compound

This compound, also known as 1-(5-aminopyridin-3-yl)ethanone, is a substituted pyridine derivative. Its bifunctional nature, containing both a primary aromatic amine and a ketone group, makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate can directly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, robust and reliable analytical methods for its quantification are paramount.

The analytical challenge lies in the compound's polarity, imparted by the amino group, which can lead to poor chromatographic peak shape and retention on traditional reversed-phase columns. Furthermore, its aromatic structure and functional groups make it amenable to multiple detection techniques, each with its own advantages and considerations.

This document provides a multi-faceted analytical approach, empowering the scientist to select the most appropriate method based on the specific requirements of their sample matrix, available instrumentation, and the desired level of sensitivity and specificity.

Physicochemical Properties (Inferred)

As of the publication of this note, detailed experimental physicochemical data for this compound is not widely available. However, based on its structural analogues, such as 2-Amino-5-acetylpyridine (CAS 19828-20-7) and 3-Acetylpyridine (CAS 350-03-8), we can infer the following properties to guide method development:

PropertyInferred Value/CharacteristicRationale & Analytical Implication
Molecular Formula C₇H₈N₂OConfirmed
Molecular Weight 136.15 g/mol Essential for preparing standard solutions of known molarity.
Appearance Likely a solid at room temperature (e.g., off-white or yellow powder).Guides sample handling and dissolution procedures. Analogue 2-Amino-3-acetylpyridine is a powder[1].
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions. Limited solubility in non-polar solvents.Dictates the choice of diluent for sample and standard preparation. The basic amino group enhances solubility in acidic media. 3-Acetylpyridine is soluble in water, ethanol, and ether[2].
pKa Estimated ~4-5The pyridine nitrogen and the amino group are basic. This is a critical parameter for HPLC method development, influencing the choice of mobile phase pH to ensure the analyte is in a single ionic state for consistent retention and good peak shape. Aminopyridines typically have a pKa in the range of 5.2-6[2][3].
UV Absorption Expected λmax ~230-280 nmThe pyridine ring and acetyl group are chromophores. The amino group will influence the absorption maximum. This range is suitable for UV detection in HPLC and direct spectrophotometry. Detections for similar compounds are often made at 280 nm[4].

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the premier method for the quantification of this compound in process control and for the determination of related substances due to its high resolution, accuracy, and precision. The following protocol is designed to overcome the challenges associated with analyzing polar, basic compounds.

Scientific Rationale for Method Design

The primary challenge in the HPLC analysis of aminopyridines is managing the basicity of the amino group, which can interact with residual acidic silanols on the surface of silica-based columns, leading to peak tailing. To counteract this, our method employs a C18 column with a mobile phase buffered to a slightly acidic pH. At a pH of ~3.5, which is below the inferred pKa of the analyte, the amino group will be protonated (R-NH₃⁺). This ensures the analyte has a consistent charge state, promoting symmetrical peak shapes and reproducible retention. The use of a phosphate buffer provides the necessary pH control. Acetonitrile is chosen as the organic modifier for its favorable elution characteristics and low UV cutoff.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Standard Stock Solution (1 mg/mL in Diluent) prep_cal 2. Prepare Calibration Standards (e.g., 1-100 µg/mL) prep_std->prep_cal Dilute filter_sample 4. Filter all solutions (0.45 µm Syringe Filter) prep_cal->filter_sample prep_sample 3. Prepare Sample Solution (in Diluent, within calibration range) prep_sample->filter_sample inject 5. Inject into HPLC System filter_sample->inject separate 6. Chromatographic Separation inject->separate detect 7. UV Detection at 280 nm separate->detect integrate 8. Integrate Peak Area detect->integrate calibrate 9. Construct Calibration Curve integrate->calibrate quantify 10. Quantify Sample Concentration calibrate->quantify

Caption: High-level workflow for the HPLC quantification of this compound.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power and retention for moderately polar compounds. The long column length aids in separating closely related impurities.
Mobile Phase A 20 mM KH₂PO₄, pH 3.5 (adjusted with H₃PO₄)Buffers the system to ensure a consistent ionic state of the analyte, improving peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the reversed-phase column.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient allows for the elution of potential impurities with different polarities while ensuring the main analyte peak is sharp and well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility of retention times[4].
Detection Wavelength 280 nmProvides good sensitivity for aminopyridine derivatives based on typical UV spectra[4]. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Mobile Phase B (90:10, v/v)Ensures compatibility with the initial mobile phase conditions, preventing peak distortion.

Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column[5][6].

Method Validation Framework

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[7][8].

Validation ParameterProcedure & Acceptance Criteria
Specificity Inject diluent, placebo (if applicable), and a spiked sample. Criterion: No interfering peaks at the retention time of this compound. The peak should be spectrally pure (if using PDA).
Linearity Analyze calibration standards in triplicate. Plot peak area vs. concentration. Criterion: Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study. Criterion: The method should be linear, accurate, and precise across the specified range.
Accuracy (Recovery) Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a single sample at 100% of the target concentration. Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1. The LOQ must be precise and accurate[7].
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min). Criterion: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is an ideal method for identifying and quantifying this compound at trace levels, particularly for impurity profiling or when high specificity is required.

Scientific Rationale for Method Design

The direct analysis of polar, nitrogen-containing compounds like this compound by GC can be challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape. While direct injection on a polar column is possible, a more robust approach involves derivatization. This protocol will focus on direct injection using a suitable polar column, which is often sufficient for many applications and avoids the complexities of derivatization.

A polar capillary column, such as one with a polyethylene glycol (PEG) or "WAX" stationary phase, is recommended. These phases can interact with the polar analyte through hydrogen bonding, facilitating better peak shape and resolution compared to non-polar columns. Electron Ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern, which serves as a fingerprint for unequivocal identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_cal 2. Prepare Calibration Standards inject 4. Inject into GC-MS System prep_cal->inject prep_sample 3. Prepare Sample Solution prep_sample->inject separate 5. Chromatographic Separation inject->separate ionize 6. Electron Ionization (EI) separate->ionize detect 7. Mass Detection (Scan/SIM) ionize->detect integrate 8. Extract Ion Chromatogram (EIC) detect->integrate calibrate 9. Construct Calibration Curve integrate->calibrate quantify 10. Identify & Quantify calibrate->quantify

Caption: High-level workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Data acquisition and processing software.

  • GC autosampler vials with inserts.

  • This compound reference standard.

  • Methanol or Dichloromethane (GC grade or equivalent).

Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingRationale
GC Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm filmA polar column is necessary for good peak shape with polar, nitrogen-containing compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is used for higher concentrations to avoid overloading the column. Splitless is used for trace analysis to maximize sensitivity.
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min)The temperature program should be optimized to provide good separation from solvent and matrix components.
Transfer Line Temp. 250 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.
MS Acquisition Full Scan (m/z 40-200) and/or SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions is used for sensitive quantification.
Quantifier/Qualifier Ions To be determined experimentally. Likely ions: m/z 136 (Molecular Ion), m/z 121 ([M-CH₃]⁺), m/z 93 ([M-COCH₃]⁺).The molecular ion is often the most abundant for aromatic compounds. The other fragments result from predictable losses.

Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.1 to 10 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range. Centrifuge or filter if particulates are present.

UV-Vis Spectrophotometry for Rapid Quantification

For applications where a rapid, simple, and high-throughput assay is needed and the sample matrix is not complex, UV-Vis spectrophotometry offers a viable alternative to chromatography.

Scientific Rationale for Method Design

This method relies on the inherent UV absorbance of the this compound molecule due to its conjugated π-electron system in the pyridine ring and carbonyl group. The Beer-Lambert law states that absorbance is directly proportional to the concentration of the analyte in a solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be created to determine the concentration of an unknown sample. A slightly acidic diluent is used to ensure the analyte is fully dissolved and in a consistent protonated state, which can affect the UV spectrum.

Detailed UV-Vis Protocol

Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound reference standard.

  • Methanol (Spectroscopic grade).

  • 0.1 M Hydrochloric Acid (HCl).

Protocol Steps:

  • Determine λmax:

    • Prepare a ~10 µg/mL solution of this compound in the chosen diluent (e.g., 0.01 M HCl in Methanol).

    • Scan the solution from 200 to 400 nm against a diluent blank.

    • Identify the wavelength of maximum absorbance (λmax). Aromatic amines typically show absorbance in this region.

  • Prepare Diluent: A solution of 0.01 M HCl in Methanol is recommended to ensure complete solubilization and a stable ionic form.

  • Prepare Standard Solutions:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the diluent.

    • From the stock, prepare a series of at least five calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Prepare Sample Solution: Prepare a sample solution in the diluent with an expected absorbance that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the diluent as a blank.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Quantification:

    • Plot a calibration curve of Absorbance vs. Concentration (µg/mL).

    • Perform a linear regression analysis.

    • Determine the concentration of the sample solution using its absorbance and the equation of the line (y = mx + c). The method should adhere to Beer's Law within the tested concentration range.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice of method—high-resolution HPLC for purity and related substances, high-specificity GC-MS for trace analysis, or rapid UV-Vis spectrophotometry for straightforward assays—should be tailored to the specific analytical objective. For all applications, particularly within a regulated GxP environment, a thorough method validation is not merely recommended but essential to guarantee data integrity and support the development of safe and effective pharmaceuticals.

References

  • Chinese Journal of Pharmaceutical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Revista Brasileira de Ciências Farmacêuticas. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Retrieved from [Link]

  • Molecules. (2024). A GC-MS Database of Nitrogen-Rich Volatile Compounds. MDPI. Retrieved from [Link]

  • ResearchGate. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Retrieved from [Link]

  • ResearchGate. (2024). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015). visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Retrieved from [Link]

  • ResearchGate. (2020). spectrophotometric determination of some aliphatic and aromatic amines using p-chloranilic acid reagent by charge transfer reaction. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Springer. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. Retrieved from [Link]

  • ACS Publications. (2023). Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Analytical Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 65326-33-2,2-Amino-3-acetylpyridine. Retrieved from [Link]

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Application Notes and Protocols for Catalytic Reactions Involving 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Amino-3-acetylpyridine

This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic value lies in the orthogonal reactivity of its three key functional components: the nucleophilic amino group, the electrophilic and enolizable acetyl group, and the pyridine ring, which can be functionalized through halogenation and subsequent cross-coupling reactions. This trifecta of reactivity allows for the construction of a diverse array of complex, nitrogen-containing scaffolds, particularly fused heterocyclic systems that are prevalent in pharmacologically active molecules.[1]

This guide provides an in-depth exploration of key catalytic transformations using this compound. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower experimental design and optimization.

Section 1: Catalytic Cyclocondensation for Fused Heterocyclic Scaffolds

The arrangement of an amino group ortho to an acetyl group makes this compound an ideal precursor for a variety of catalytic cyclocondensation reactions, leading to the rapid assembly of fused bicyclic systems.

The Friedländer Annulation: Synthesis of Substituted Naphthyridines

The Friedländer synthesis is a classic and powerful method for constructing quinoline and naphthyridine rings. The reaction proceeds via the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an active methylene compound).[2] this compound serves as a perfect substrate, functioning as the o-aminoaryl ketone component, which upon reaction with an active methylene compound, yields highly substituted 1,8-naphthyridine derivatives. These scaffolds are central to many biologically active compounds.

Causality of Experimental Choices: The reaction is typically catalyzed by either acid or base. A base, such as piperidine or potassium hydroxide, facilitates the initial aldol-type condensation by deprotonating the active methylene compound, creating a potent nucleophile.[3] The subsequent cyclization via intramolecular Schiff base formation and dehydration is often promoted by heat. The choice of solvent (e.g., ethanol or DMF) is dictated by the solubility of the reactants and the required reaction temperature.

cluster_0 Friedländer Annulation Workflow A Assemble Reactants - this compound - Active Methylene Compound - Base Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) B Reaction Setup - Combine reactants in a round-bottom flask - Add solvent and catalyst A->B C Heating & Reflux - Heat the mixture to reflux (e.g., 80°C) - Monitor progress by TLC B->C D Work-up & Isolation - Cool reaction mixture - Precipitate product in cold water - Filter the solid C->D E Purification - Recrystallize from a suitable solvent (e.g., Ethanol or DMF) D->E F Characterization - Obtain pure 2,4-disubstituted-1,8-naphthyridine - Analyze via NMR, MS, IR E->F

Caption: General workflow for the Friedländer Annulation.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-1,8-naphthyridine-3-carbonitrile

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.36 g, 10 mmol) and phenylacetonitrile (1.17 g, 10 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by the addition of piperidine (0.5 mL) as a basic catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Pour the mixture into 100 mL of ice-cold water to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) and then a small amount of cold ethanol. Recrystallize the crude product from absolute ethanol to yield the pure title compound as a crystalline solid.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[4] These can be synthesized from this compound through a multicomponent reaction that resembles the Gewald aminothiophene synthesis.[1][5] This powerful one-pot reaction combines the ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Causality of Experimental Choices: The reaction is initiated by a Knoevenagel condensation between the acetyl group of this compound and the active methylene of the nitrile (e.g., malononitrile), catalyzed by a base like morpholine or triethylamine.[5] Elemental sulfur then adds to the resulting Knoevenagel adduct. The subsequent intramolecular cyclization and tautomerization, followed by aromatization via loss of hydrogen sulfide (often facilitated by the base), yields the final 2-aminothieno[2,3-b]pyridine derivative.[1]

cluster_1 Thieno[2,3-b]pyridine Synthesis Mechanism Start This compound + Malononitrile + Sulfur Base Base (Morpholine) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base->Knoevenagel Adduct1 Intermediate Adduct A Knoevenagel->Adduct1 SulfurAdd Sulfur Addition Adduct1->SulfurAdd Adduct2 Intermediate Adduct B SulfurAdd->Adduct2 Cyclization Intramolecular Cyclization Adduct2->Cyclization Adduct3 Thiolane Intermediate Cyclization->Adduct3 Aromatization Tautomerization & Aromatization Adduct3->Aromatization Product 2,6-Diamino-5-acetylthieno[2,3-b]pyridine Aromatization->Product

Caption: Mechanistic pathway for Thieno[2,3-b]pyridine formation.

Experimental Protocol: Synthesis of 2,5-Diamino-6-acetylthieno[2,3-b]pyridine-3-carbonitrile

  • Reagent Preparation: In a 50 mL three-necked flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add morpholine (1 mL, ~11.5 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Gently heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).

  • Product Isolation: Upon completion, cool the mixture in an ice bath. The product will precipitate from the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol (2 x 15 mL), and then with diethyl ether. Dry the solid under vacuum to obtain the pure thieno[2,3-b]pyridine derivative. Further purification can be achieved by recrystallization from a DMF/ethanol mixture.

Section 2: Catalytic Cross-Coupling of Halogenated this compound

To access a wider array of derivatives, this compound can be halogenated at positions 2, 4, or 6, creating substrates for powerful palladium-catalyzed cross-coupling reactions. For the following protocols, we will consider the use of a hypothetical but synthetically accessible substrate, 2-Bromo-5-amino-3-acetylpyridine , to illustrate these key transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming C-C bonds between an organoboron species (like a boronic acid) and an organic halide.[6] This reaction is invaluable for synthesizing biaryl compounds, which are common motifs in kinase inhibitors and other pharmaceuticals.

Causality of Experimental Choices: The reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. A phosphine ligand (e.g., SPhos, XPhos, or PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex. The choice of solvent, typically a mixture of an organic solvent like dioxane or toluene and water, is critical for dissolving both the organic and inorganic reagents.[7]

Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition PdII_B [Ar-Pd(II)L₂-Ar']⁺ PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_B->Product ArBr 2-Bromo-5-amino- 3-acetylpyridine ArBr->PdII ArBOH Ar'B(OH)₂ + Base ArBOH->PdII_B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 5-Amino-3-acetyl-2-(4-methoxyphenyl)pyridine

  • Inert Atmosphere Setup: Add 2-Bromo-5-amino-3-acetylpyridine (2.3 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium phosphate (K₃PO₄, 4.25 g, 20 mmol) to a flame-dried Schlenk flask.

  • Catalyst and Ligand Addition: To the flask, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90-95°C under a positive pressure of argon or nitrogen and stir vigorously for 12-16 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to obtain the pure product.

Parameter Condition 1 Condition 2
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhos
Base K₃PO₄Cs₂CO₃
Solvent Dioxane/Water (4:1)Toluene/Water (10:1)
Temperature 95 °C110 °C
Typical Yield 75-90%80-95%
Table 1. Typical conditions for Suzuki-Miyaura coupling of halo-aminopyridines.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an amine with an aryl halide. This reaction is critical for diversifying the molecular structure by introducing various alkyl or aryl amino groups, which can significantly modulate a compound's pharmacological properties, such as solubility and receptor binding.

Causality of Experimental Choices: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior as they promote both the initial oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active aminyl nucleophile for the catalytic cycle. Anhydrous, aprotic solvents like toluene or THF are essential to prevent quenching of the strong base and catalyst deactivation.

Experimental Protocol: Synthesis of 5-Amino-3-acetyl-2-(morpholino)pyridine

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 2-Bromo-5-amino-3-acetylpyridine (2.3 g, 10 mmol) and sodium tert-butoxide (1.44 g, 15 mmol).

  • Catalyst and Ligand Addition: Add the palladium precatalyst, such as RuPhos Pd G3 (92 mg, 0.1 mmol, 1 mol%).

  • Reagent and Solvent Addition: Add anhydrous toluene (20 mL) followed by morpholine (1.05 mL, 12 mmol).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100°C in an oil bath for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter the mixture through a pad of Celite®.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.

Parameter Condition 1 (Secondary Amines) Condition 2 (Primary Amines)
Pre-catalyst RuPhos Pd G3BrettPhos Pd G3
Base NaOtBuLiHMDS
Solvent TolueneTHF
Temperature 100 °C65 °C
Typical Yield 70-95%65-85%
Table 2. Recommended conditions for Buchwald-Hartwig amination of 3-halo-2-aminopyridines.

References

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  • Barluenga, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig Amination. Chemical Science, 2(1), 27-50. [Link]

  • El-Sayed, N. N. E. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(5), 5826-5838. [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. [Link]

  • Hassan, A. A., et al. (2014). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. Journal of the Chinese Chemical Society, 61(6), 655-660. [Link]

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid. Org. Synth., 93, 306. [Link]

  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Hassnien, A. Z. A., et al. (2005). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2'-d]pyrimidines. Croatica Chemica Acta, 78(1), 63-70. [Link]

  • Chande, M. S., et al. (2015). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic & Medicinal Chemistry, 23(17), 5785-5795. [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from [Link]

  • ChemRxiv. (2021). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. ChemRxiv. [Link]

  • Alberico, D., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(17), 4684-4687. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ResearchGate. (2019). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]

  • Scribd. (n.d.). DMFDMA. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. [Link]

  • Journal of Heterocyclic Chemistry. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. [Link]

  • MDPI. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 28(22), 7623. [Link]

  • ChemRxiv. (2021). A Convenient and Cost Efficient Route to Molnupiravir from Cytidine. ChemRxiv. [Link]

  • SCIRP. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 198. [Link]

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The Untapped Potential of 5-Amino-3-acetylpyridine in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. The pyridine scaffold has long been a cornerstone in the development of a wide array of pesticides.[1][2] However, within this vast chemical family lies the underexplored potential of specific isomers and substituted pyridines. This guide focuses on one such promising, yet underutilized, starting material: 5-Amino-3-acetylpyridine . We will explore its potential as a versatile building block for a new generation of agrochemicals, providing hypothetical, yet scientifically grounded, synthetic pathways, bioassay protocols, and a framework for establishing structure-activity relationships (SAR).

The Rationale: Why this compound?

The this compound molecule presents two key functional groups ripe for chemical modification: a nucleophilic amino group and a reactive acetyl group. This dual functionality allows for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and various heterocyclic compounds. While direct evidence for agrochemicals derived from this specific molecule is sparse in publicly available literature, the known bioactivities of related aminopyridines and acetylpyridines provide a strong rationale for its investigation.

For instance, many existing pyridine-based herbicides function as inhibitors of amino acid synthesis in plants. It is plausible that derivatives of this compound could be designed to target similar pathways. Furthermore, the pyridine ring is a key component in several classes of insecticides that act on the insect nervous system. The amino and acetyl groups of our target molecule offer synthetic handles to create derivatives that could potentially interact with these or other novel insect targets.

Proposed Mechanisms of Action: A Starting Point for Investigation

Based on the known activities of analogous compounds, we can hypothesize several potential mechanisms of action for agrochemicals derived from this compound. These hypotheses can guide the initial screening and development process.

  • Herbicidal Activity: Derivatives could be designed to inhibit key plant enzymes, such as acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, both crucial for amino acid biosynthesis.

  • Insecticidal Activity: Modifications of the this compound scaffold could yield compounds that act as nicotinic acetylcholine receptor (nAChR) agonists or antagonists, disrupting nerve impulse transmission in insects.[1] Other potential targets include voltage-gated sodium channels or GABA receptors.

  • Fungicidal Activity: The pyridine moiety is present in some fungicides. Derivatives could be synthesized to interfere with fungal cell wall biosynthesis, respiration, or other vital metabolic processes.

Synthetic Pathways: From Starting Material to Bioactive Candidate

The following protocols outline general synthetic routes to create a diverse library of candidate agrochemicals from this compound. These are intended as foundational procedures that can be optimized and adapted.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are readily formed by the condensation of the amino group of this compound with various aldehydes. This reaction allows for the introduction of a wide range of substituents, which can significantly influence the biological activity of the final compound.

Step-by-Step Methodology:

  • Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.

  • Add 11 mmol of the desired substituted aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Experimental Workflow for Schiff Base Synthesis

A This compound + Substituted Aldehyde C Reflux (4-6h) A->C B Ethanol + Glacial Acetic Acid B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Recrystallization E->F G Pure Schiff Base Derivative F->G

Caption: Workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation between the acetyl group of this compound and an aromatic aldehyde. Chalcones are known to possess a wide range of biological activities.

Step-by-Step Methodology:

  • In a flask, dissolve 10 mmol of this compound and 10 mmol of the desired aromatic aldehyde in 30 mL of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.

  • Confirm the structure of the purified product by spectroscopic methods.

Logical Relationship for Chalcone Synthesis

This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Acetyl Group Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative Forms α,β-unsaturated ketone Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Aldehyde Group

Caption: Key components for chalcone synthesis.

Bioactivity Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening process is necessary to identify promising lead compounds. The following are general protocols for initial in vitro and in vivo screening.

Protocol 3: Insecticidal Activity Screening (Contact Toxicity)

This protocol is designed to assess the contact toxicity of the synthesized compounds against a model insect pest, such as the common fruit fly (Drosophila melanogaster) or the pea aphid (Acyrthosiphon pisum).

Step-by-Step Methodology:

  • Prepare stock solutions of the test compounds in acetone at a concentration of 10,000 ppm.

  • Prepare serial dilutions of the stock solutions to obtain test concentrations ranging from 1 ppm to 1000 ppm.

  • For a vial bioassay, coat the inside of glass vials with 200 µL of each test solution and allow the solvent to evaporate completely.

  • Introduce 10-20 adult insects into each treated vial. A control group with acetone-treated vials should be included.

  • Seal the vials with cotton plugs and maintain them at 25°C with a 12:12 hour light:dark cycle.

  • Record mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 (lethal concentration for 50% of the population) for each active compound using probit analysis.

Protocol 4: Fungicidal Activity Screening (Mycelial Growth Inhibition)

This protocol assesses the ability of the synthesized compounds to inhibit the growth of common plant pathogenic fungi, such as Fusarium oxysporum or Botrytis cinerea.

Step-by-Step Methodology:

  • Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

  • While the PDA is still molten (around 45-50°C), add the test compounds (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve final concentrations ranging from 10 µg/mL to 500 µg/mL. A solvent control should be included.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 28°C in the dark.

  • Measure the radial growth of the fungal colony daily until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of inhibition for each concentration and determine the EC50 (effective concentration for 50% inhibition).

Protocol 5: Herbicidal Activity Screening (Seed Germination and Seedling Growth)

This protocol evaluates the pre-emergent herbicidal activity of the synthesized compounds on a model weed species, such as cress (Lepidium sativum) or ryegrass (Lolium perenne).

Step-by-Step Methodology:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).

  • Line Petri dishes with two layers of filter paper.

  • Apply 2 mL of each test solution at various concentrations (e.g., 10, 50, 100, 500 ppm) to the filter paper. A solvent-only control is essential.

  • Allow the solvent to evaporate completely.

  • Place 20-30 seeds of the test plant species evenly on the treated filter paper.

  • Add 5 mL of distilled water to each Petri dish.

  • Seal the dishes with parafilm and incubate them in a growth chamber with controlled light and temperature conditions.

  • After 7-10 days, record the percentage of seed germination, and measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition of germination and growth compared to the control.

Data Presentation and Structure-Activity Relationship (SAR)

The data obtained from the screening assays should be systematically organized to facilitate the development of a structure-activity relationship (SAR). This involves correlating the chemical structures of the synthesized derivatives with their observed biological activities.

Table 1: Hypothetical Insecticidal Activity of Schiff Base Derivatives of this compound

Compound IDAldehyde SubstituentLC50 (ppm) at 48h
SB-014-Chlorobenzaldehyde75
SB-024-Methoxybenzaldehyde250
SB-032,4-Dichlorobenzaldehyde35
SB-044-Nitrobenzaldehyde50
SB-05Cinnamaldehyde120

From this hypothetical data, one might infer that electron-withdrawing groups on the aldehyde-derived portion of the molecule (e.g., chlorine, nitro) enhance insecticidal activity. This initial SAR can then guide the synthesis of a second generation of more potent derivatives.

Conclusion

While the direct application of this compound in commercial agrochemicals is not yet established, its chemical versatility and the proven track record of the broader pyridine family make it a highly attractive scaffold for novel pesticide discovery. The protocols and strategies outlined in this guide provide a robust framework for researchers to embark on the synthesis, screening, and optimization of new agrochemical candidates derived from this promising starting material. Through systematic investigation, the untapped potential of this compound may yet yield the next generation of solutions for global food security.

References

  • Bakhite, E. A., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Pest Management Science, 71(6), 856-864.
  • Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-176.
  • Shao, X., et al. (2013). Design, synthesis, and insecticidal activity of novel anthranilic diamides with a pyridine-thiazole scaffold. Journal of Agricultural and Food Chemistry, 61(49), 11934-11943.
  • Tan, C., et al. (2020). Design, synthesis and insecticidal activity of novel pyridine derivatives containing a sulfoximine moiety. Pest Management Science, 76(1), 315-322.
  • Uneme, H. (2011). Development of novel insecticides with a unique chemical scaffold: pyridalyl and phenothiopyridalyl. Journal of Pesticide Science, 36(2), 244-245.
  • Wakita, T., et al. (2013). The discovery of a novel insecticide, flupyradifurone. Pest Management Science, 69(7), 833-838.
  • Zhang, W., et al. (2019). Design, synthesis and insecticidal activity of novel pyridine derivatives containing a pyrazole-amide moiety. Pest Management Science, 75(1), 223-231.
  • Bakhite, E. A., et al. (2021). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 69(42), 12488-12498.
  • Sparks, T. C., et al. (2021). The development of novel pyridine-based agrochemicals: A review. Pest Management Science, 77(9), 3865-3878.

Sources

Application Notes & Protocols: Strategic Approaches to Nucleophilic Substitution on the 5-Amino-3-acetylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and detailed experimental protocols for achieving nucleophilic substitution on the 5-Amino-3-acetylpyridine framework. Rather than a direct substitution on the parent molecule, which is chemically challenging, we will explore strategic modifications and advanced catalytic methods to functionalize this important heterocyclic scaffold.

Introduction: The Synthetic Challenge of this compound

The pyridine ring is a cornerstone of many pharmaceutical agents and bioactive molecules. The specific substitution pattern of this compound presents a unique synthetic puzzle. In nucleophilic aromatic substitution (SNAr) reactions, the inherent electron-withdrawing nature of the pyridine nitrogen atom activates the ring for nucleophilic attack. However, this activation is not uniform. The positions ortho (C2, C6) and para (C4) to the nitrogen are significantly more reactive because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2]

Conversely, the meta positions (C3, C5) lack this direct resonance stabilization, rendering them substantially less reactive towards nucleophilic attack.[2] In our target molecule, both the amino and acetyl groups reside at these disfavored meta positions. Furthermore, the amino group at C5 is electron-donating, which further deactivates the ring for nucleophilic substitution. Therefore, direct substitution of a hydride ion on the this compound ring is not a practical synthetic route.

This guide focuses on two robust and field-proven strategies to overcome this challenge:

  • Classical SNAr on a Halogenated Precursor: Introducing a leaving group at an activated position (e.g., C2) of the pyridine ring.

  • Palladium-Catalyzed Cross-Coupling: Employing Buchwald-Hartwig amination to form C-N bonds at a halogenated C5 position.

Section 1: Theoretical Underpinnings of Pyridine Reactivity

The regioselectivity of SNAr on the pyridine ring is dictated by the ability to delocalize the negative charge of the intermediate formed upon nucleophilic attack.

  • Attack at C2 (ortho) or C4 (para): The negative charge can be delocalized onto the electronegative nitrogen atom. This creates a stable resonance contributor and significantly lowers the activation energy for the reaction.[2][3]

  • Attack at C3 or C5 (meta): The negative charge cannot be delocalized onto the ring nitrogen. The resulting intermediate is less stable, making the reaction pathway energetically unfavorable.[2]

The diagram below illustrates the resonance stabilization of the Meisenheimer intermediate following a nucleophilic attack at the C2 position, a key factor in its enhanced reactivity.

Caption: Resonance stabilization of the Meisenheimer intermediate.

PART I: Classical SNAr on a Halogenated Precursor

This strategy involves starting with a pyridine ring that has a good leaving group, such as a halogen (F, Cl, Br, I), at an electronically activated position. For our purposes, a hypothetical but highly plausible precursor, 2-Chloro-3-acetyl-5-aminopyridine , serves as an ideal substrate. The chloro group at C2 is activated by both the ring nitrogen and the electron-withdrawing acetyl group at C3.

Protocol 1: SNAr with Thiol Nucleophiles

This protocol details the reaction of a 2-halopyridine with a thiol, a common transformation in drug discovery to synthesize 2-thiopyridines.[4] Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[5]

Caption: General workflow for microwave-assisted SNAr.

  • Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 2-Chloro-3-acetyl-5-aminopyridine (1.0 eq.).

  • Solvent and Reagents Addition: Add anhydrous DMF (dimethylformamide) to dissolve the starting material. To this solution, add the desired thiol (e.g., 4-methoxybenzenethiol, 1.2 eq.) followed by potassium carbonate (K₂CO₃, 2.0 eq.) as the base.

  • Reaction Execution: Seal the vial tightly. Place it in the microwave reactor and irradiate the mixture at 160°C for 30-40 minutes.[5] Reaction progress should be monitored by TLC or LC-MS analysis.

  • Work-up: After irradiation, allow the vial to cool to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5] Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-thioether-3-acetyl-5-aminopyridine.

ParameterValue/ReagentPurposeCausality/Justification
Substrate 2-Chloro-3-acetyl-5-aminopyridineElectrophileThe C2 position is activated for nucleophilic attack. Chlorine is a good leaving group.
Nucleophile Thiol (e.g., Ar-SH)NucleophileThiols are excellent nucleophiles for SNAr reactions on pyridines.[4]
Base K₂CO₃ / Cs₂CO₃Proton ScavengerDeprotonates the thiol to form the more nucleophilic thiolate anion.
Solvent DMF / DMSOAprotic Polar SolventEffectively solvates the ions involved without interfering with the reaction.
Temperature 80-160°CReaction RateHigher temperatures, often achieved rapidly with microwave heating, are required to overcome the activation energy.[5]
Stoichiometry 1.0 eq. Substrate, 1.2 eq. Nucleophile, 2.0 eq. BaseReaction EfficiencyA slight excess of the nucleophile ensures complete consumption of the limiting substrate.

PART II: Palladium-Catalyzed Buchwald-Hartwig Amination

When direct SNAr is inefficient or when the desired substitution is at a deactivated position, palladium-catalyzed cross-coupling reactions provide a powerful alternative. The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling an amine with an aryl halide.[6] This strategy is ideal for synthesizing the target this compound from a 5-Bromo-3-acetylpyridine precursor.

Protocol 2: Synthesis of a Secondary Aryl Amine

This protocol describes the coupling of 5-Bromo-3-acetylpyridine with a primary amine (e.g., aniline) to form a secondary amine at the C5 position. The choice of ligand is critical for reaction success.

G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)-X (L₂) pd0->pd2_oxid Oxidative Addition (+ Ar-X) pd2_amine Ar-Pd(II)-NHR' (L₂) pd2_oxid->pd2_amine Amine Coordination & Deprotonation (+ R'NH₂, Base) pd2_amine->pd0 Reductive Elimination product Ar-NHR' pd2_amine->product

Sources

Application Notes and Protocols: The Strategic Use of 5-Amino-3-acetylpyridine in the Synthesis of Potent Adenosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Adenosine Kinase as a Therapeutic Target

Adenosine kinase (AK) is a pivotal enzyme in purine metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP).[1] This enzymatic action plays a crucial role in regulating the intracellular and extracellular concentrations of adenosine. Under conditions of cellular stress, such as ischemia or inflammation, adenosine is released and acts as a signaling molecule with cytoprotective effects, primarily through its interaction with adenosine receptors.[1][2] By inhibiting adenosine kinase, the metabolic clearance of adenosine is reduced, leading to an increase in its local concentration. This elevation of adenosine levels can potentiate its beneficial anti-inflammatory, analgesic, and anticonvulsant properties.[1][2] Consequently, the development of potent and selective adenosine kinase inhibitors has emerged as a promising therapeutic strategy for a range of pathological conditions.

The pyridopyrimidine scaffold has been identified as a key pharmacophore in a number of potent non-nucleoside adenosine kinase inhibitors.[3] The strategic synthesis of these heterocyclic systems is therefore of significant interest in medicinal chemistry and drug development. This application note details a robust synthetic pathway to a key pyridopyrimidine core structure, starting from the readily available building block, 5-amino-3-acetylpyridine.

Synthetic Strategy: From this compound to a Versatile Pyridopyrimidine Core

The synthetic approach outlined herein leverages a two-step sequence involving the formation of a key enaminone intermediate followed by a cyclocondensation reaction to construct the desired pyridopyrimidine ring system. This compound serves as an ideal starting material, possessing both the acetyl group necessary for enaminone formation and an amino group at a strategic position for further diversification and optimization of the final inhibitor's structure-activity relationship (SAR).

The overall synthetic workflow can be visualized as follows:

synthetic_workflow A This compound C (E)-3-(Dimethylamino)-1-(5-aminopyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate) A->C Enaminone Formation Step 1 B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 4-(5-Aminopyridin-3-yl)pyrimidin-2-amine (Pyridopyrimidine Core) C->E Cyclocondensation Step 2 D Guanidine D->E

Caption: Synthetic workflow from this compound to the pyridopyrimidine core.

Experimental Protocols

Part 1: Synthesis of (E)-3-(Dimethylamino)-1-(5-aminopyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the formation of the key enaminone intermediate from this compound and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enaminone is a versatile intermediate for the subsequent cyclization step.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 volumes), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting crude oil or solid, add hexane and stir vigorously to induce precipitation.

  • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield (E)-3-(dimethylamino)-1-(5-aminopyridin-3-yl)prop-2-en-1-one.

Expected Outcome:

The product is typically obtained as a yellow or orange solid. The yield for analogous reactions starting from 3-acetylpyridine has been reported to be in the range of 80-90%.[3]

Part 2: Synthesis of 4-(5-Aminopyridin-3-yl)pyrimidin-2-amine (Pyridopyrimidine Core)

This protocol details the cyclocondensation of the enaminone intermediate with guanidine to form the 2-aminopyridopyrimidine core structure. This is a crucial step in constructing the final heterocyclic system.

Materials:

  • (E)-3-(Dimethylamino)-1-(5-aminopyridin-3-yl)prop-2-en-1-one

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (1.2 eq) in ethanol or by using a commercially available solution.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir for 15-20 minutes at room temperature.

  • Add the enaminone intermediate, (E)-3-(dimethylamino)-1-(5-aminopyridin-3-yl)prop-2-en-1-one (1.0 eq), to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a suitable eluent system such as dichloromethane/methanol).

  • Wash the isolated solid with a suitable solvent (e.g., diethyl ether or cold ethanol) and dry under vacuum to yield 4-(5-aminopyridin-3-yl)pyrimidin-2-amine.

Expected Outcome:

The final product is expected to be a solid. The yield of this type of cyclocondensation reaction can vary but is generally in the moderate to good range.

Data Presentation

The following table summarizes the key reactants and expected products for the described synthetic pathway.

StepStarting Material(s)ReagentsProductExpected Yield Range
1This compoundN,N-Dimethylformamide dimethyl acetal, Toluene(E)-3-(Dimethylamino)-1-(5-aminopyridin-3-yl)prop-2-en-1-one80-90%[3]
2(E)-3-(Dimethylamino)-1-(5-aminopyridin-3-yl)prop-2-en-1-oneGuanidine hydrochloride, Sodium ethoxide, Ethanol4-(5-Aminopyridin-3-yl)pyrimidin-2-amine50-70%

Structure-Activity Relationship (SAR) Insights and Further Applications

The synthesized 4-(5-aminopyridin-3-yl)pyrimidin-2-amine serves as a versatile platform for the development of a library of adenosine kinase inhibitors. The primary amino group on the pyridine ring and the amino group on the pyrimidine ring are key handles for further chemical modifications.

sar_diagram cluster_core Pyridopyrimidine Core Core 4-(5-Aminopyridin-3-yl)pyrimidin-2-amine R1 Further Functionalization (e.g., acylation, alkylation, Suzuki coupling) Core->R1 Pyridine Amino Group (R1) R2 Modifications to enhance potency and selectivity (e.g., arylation, alkylation) Core->R2 Pyrimidine Amino Group (R2) AK Adenosine Kinase Binding Pocket R1->AK Interaction with Enzyme Surface R2->AK Key H-bonding Interactions

Caption: Key sites for modification on the pyridopyrimidine core for SAR studies.

Published studies on pyridopyrimidine-based adenosine kinase inhibitors have demonstrated that substitutions at the 5-position of the pyridopyrimidine ring system can significantly impact potency and solubility.[4] The amino group on the pyridine moiety of our synthesized core provides a direct route to introduce a variety of substituents at this crucial position, allowing for a systematic exploration of the SAR. Similarly, the 2-amino group on the pyrimidine ring is a critical interaction point with the adenosine kinase active site and can be further modified to optimize binding affinity and selectivity.

Conclusion

This compound is a valuable and strategic starting material for the efficient synthesis of a key pyridopyrimidine core structure for the development of potent adenosine kinase inhibitors. The detailed protocols provided in this application note offer a reliable pathway for researchers and drug development professionals to access this important class of compounds. The versatility of the synthesized core allows for extensive chemical modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for improved therapeutic potential.

References

  • Bandivadekar, P. V., Gavali, K. D., & Chaturbhuj, G. U. (2022). Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation: Application to Imatinib, Nilotinib intermediates.
  • Gfesser, G. A., Bayburt, E. K., Cowart, M., DiDomenico, S., Gomtsyan, A., Lee, C. H., Stewart, A. O., Jarvis, M.F., Kowaluk, E. A., & Bhagwat, S. S. (2003). Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. European Journal of Medicinal Chemistry, 38(3), 245-252.
  • Boyer, S. H., Ugarkar, B. G., Solbach, J., Kopcho, J., & Michael, F. (2005). Adenosine kinase inhibitors. 5. Synthesis, enzyme inhibition, and analgesic activity of diaryl-erythro-furanosyltubercidin analogues. Journal of Medicinal Chemistry, 48(20), 6430-6441.
  • Jarvis, M. F., Yu, H., & Kohlhaas, K. (2001). Pyridopyrimidine analogues as novel adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2071-2074.
  • Kowaluk, E. A., Bhagwat, S. S., & Jarvis, M. F. (1998). Adenosine kinase inhibitors. Current Pharmaceutical Design, 4(5), 403-416.
  • Boison, D. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Frontiers in Pharmacology, 11, 595729.
  • El-Subbagh, A. M., Al-Obaid, A. M., & Al-Rashood, K. A. (2000). 3-Amino-5-substituted-pyrazole in the synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives of potential biological interest. Molecules, 5(9), 1074-1084.
  • Kowaluk, E. A., & Jarvis, M. F. (2000). Adenosine kinase inhibitors.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 5-Amino-3-acetylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-acetylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles to help you navigate the common challenges in the synthesis of this compound. Our approach is structured to not only offer solutions but also to explain the underlying chemical reasoning to empower your experimental design and execution.

Introduction to the Synthetic Strategy

The synthesis of this compound is not a trivial one-step process and is often best approached through a multi-step pathway. A common and logical route involves the initial synthesis of an appropriate precursor, followed by functional group transformations. The most established pathway proceeds via the nitration of 3-acetylpyridine to yield 5-nitro-3-acetylpyridine, which is then selectively reduced to the desired this compound.

This guide is structured to address the potential issues that may arise in each of these key steps.

Overall Synthesis Workflow

Synthesis_Workflow Overall Synthesis of this compound Start 3-Acetylpyridine Step1 Step 1: Nitration Start->Step1 Intermediate 5-Nitro-3-acetylpyridine Step1->Intermediate Step2 Step 2: Selective Reduction Intermediate->Step2 Purification Purification Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: A two-step workflow for the synthesis of this compound.

Part 1: Nitration of 3-Acetylpyridine

The introduction of a nitro group at the 5-position of the pyridine ring is a critical first step. The acetyl group at the 3-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles to the meta position, which in this case is the 5-position.

Frequently Asked Questions (FAQs) and Troubleshooting for Nitration

Q1: My nitration of 3-acetylpyridine is resulting in a very low yield or no reaction at all. What are the likely causes and how can I resolve this?

A1: Low or no conversion in the nitration of 3-acetylpyridine is a common issue, primarily due to the deactivated nature of the pyridine ring. Here are the potential causes and solutions:

  • Insufficiently Strong Nitrating Agent: The pyridine ring, especially when protonated in a strong acidic medium, is highly resistant to electrophilic attack.

    • Solution: Ensure you are using a potent nitrating agent. A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically required. For highly deactivated substrates, fuming nitric acid or oleum (fuming sulfuric acid) may be necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺).[1][2]

  • Reaction Temperature is Too Low: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down or even halt the reaction.

    • Solution: Cautiously and gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be aware that nitration reactions are highly exothermic.[1]

  • Poor Solubility of the Starting Material: If 3-acetylpyridine does not dissolve well in the reaction medium, the reaction will be slow due to the limited contact between the reactants.

    • Solution: Vigorous stirring is essential to maximize the surface area between the organic substrate and the acidic phase. While co-solvents are generally not compatible with mixed acids, ensuring a well-agitated reaction mixture is critical.[1]

Q2: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity for the 5-nitro isomer?

A2: The formation of multiple isomers is a challenge related to the directing effects of the substituents and the reactivity of the pyridine ring.

  • Protonation Effects: Under strongly acidic conditions, the pyridine nitrogen is protonated, which strongly deactivates the ring and influences the position of nitration. The acetyl group at the 3-position directs the incoming nitro group to the 5-position. However, under very harsh conditions, dinitration or nitration at other positions can occur.

    • Solution: Carefully control the reaction temperature and the strength of the nitrating agent. Start with less harsh conditions and gradually increase the severity if the reaction is not proceeding. This allows for a more controlled reaction, favoring the desired mono-nitration at the 5-position.

Q3: The reaction is turning very dark, and I am getting a lot of charring and decomposition. What is happening and how can I prevent it?

A3: Darkening of the reaction mixture and charring are indicative of decomposition of the starting material or product under the harsh oxidative and acidic conditions of nitration.

  • Solution:

    • Temperature Control: This is the most critical parameter. The nitration should be carried out at the lowest possible temperature that allows for a reasonable reaction rate. The addition of the nitrating agent should be done slowly and with efficient cooling to dissipate the heat generated.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely, and once the starting material is consumed, proceed with the work-up. Prolonged exposure to the nitrating mixture increases the likelihood of decomposition.

Experimental Protocol: Nitration of 3-Acetylpyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 3-acetylpyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Addition of Nitrating Mixture: Slowly add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until the pH is neutral or slightly basic. The product may precipitate out or can be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude 5-nitro-3-acetylpyridine can be purified by recrystallization or column chromatography.

Part 2: Selective Reduction of 5-Nitro-3-acetylpyridine

The second crucial step is the selective reduction of the nitro group to an amino group without affecting the acetyl group. The choice of reducing agent is paramount to the success of this transformation.

Frequently Asked Questions (FAQs) and Troubleshooting for Selective Reduction

Q1: My reduction of 5-nitro-3-acetylpyridine is also reducing the acetyl group. How can I achieve selective reduction of the nitro group?

A1: The over-reduction of the acetyl group is a common side reaction. The key is to use a chemoselective reducing agent that preferentially reduces the nitro group.

  • Choice of Reducing Agent:

    • Recommended: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under controlled hydrogen pressure and temperature is often effective for the selective reduction of nitro groups in the presence of ketones.[3] Other options include using reducing agents like iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid.

    • To Avoid: Strong hydride-reducing agents like Lithium aluminum hydride (LiAlH₄) will readily reduce both the nitro and acetyl groups and should be avoided. Sodium borohydride (NaBH₄) is generally not strong enough to reduce an aromatic nitro group but might affect the ketone under certain conditions.

Q2: The reduction of the nitro group is incomplete, and I am isolating a mixture of starting material and product. What can I do to drive the reaction to completion?

A2: Incomplete reduction can be due to several factors:

  • Catalyst Deactivation (for catalytic hydrogenation): The catalyst may become poisoned or lose its activity.

    • Solution: Ensure you are using a fresh, high-quality catalyst. In some cases, increasing the catalyst loading can help. Also, make sure the starting material and solvent are free of impurities that could act as catalyst poisons (e.g., sulfur compounds).

  • Insufficient Reducing Agent: If using a chemical reducing agent like iron or SnCl₂, an insufficient stoichiometric amount will lead to incomplete reaction.

    • Solution: Use a sufficient excess of the reducing agent. For example, when using iron powder, several equivalents are typically required.

  • Reaction Conditions: The temperature, pressure (for hydrogenation), and reaction time may not be optimal.

    • Solution: For catalytic hydrogenation, increasing the hydrogen pressure or reaction temperature can improve the reaction rate. For chemical reductions, increasing the temperature or extending the reaction time may be necessary. As always, monitor the reaction progress to avoid over-reduction or side reactions.

Q3: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

A3: The purification of aminopyridines can sometimes be challenging due to their basicity and polarity.

  • Column Chromatography: This is a common method for purifying polar compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol) can be effective.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is re-extracted into an organic solvent.

Experimental Protocol: Selective Reduction of 5-Nitro-3-acetylpyridine

This protocol provides a general procedure for catalytic hydrogenation.

  • Preparation: In a hydrogenation vessel, dissolve 5-nitro-3-acetylpyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Addition of Catalyst: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Place the vessel in a hydrogenation apparatus, and purge the system with nitrogen followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product using one of the methods described above (column chromatography, recrystallization, or acid-base extraction).

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Decision Tree cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Reduction Issue1 Low/No Conversion Cause1a Weak Nitrating Agent Issue1->Cause1a Cause1b Low Temperature Issue1->Cause1b Cause1c Poor Solubility Issue1->Cause1c Solution1a Use stronger agent (fuming HNO₃/oleum) Cause1a->Solution1a Solution1b Gradually increase temperature Cause1b->Solution1b Solution1c Ensure vigorous stirring Cause1c->Solution1c Issue2 Over-reduction of Acetyl Group Cause2a Incorrect Reducing Agent Issue2->Cause2a Solution2a Use chemoselective agent (e.g., Pd/C, Fe/AcOH) Cause2a->Solution2a Issue3 Incomplete Reduction Cause3a Catalyst Deactivation Issue3->Cause3a Cause3b Insufficient Reagent Issue3->Cause3b Solution3a Use fresh catalyst / increase loading Cause3a->Solution3a Solution3b Use stoichiometric excess Cause3b->Solution3b

Caption: A decision tree for troubleshooting common issues in the synthesis.

Summary of Key Parameters

StepParameterRecommendationRationale
Nitration Nitrating Agent Concentrated HNO₃/H₂SO₄; consider fuming HNO₃/oleum for low reactivity.To generate sufficient electrophilic NO₂⁺ to overcome the deactivation of the protonated pyridine ring.
Temperature Start at 0-10 °C for addition, then cautiously increase if needed.To control the highly exothermic reaction and prevent decomposition and side reactions.
Stirring Vigorous and efficient stirring.To ensure maximum contact between the substrate and the nitrating agent, especially in cases of poor solubility.
Reduction Reducing Agent Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., Fe/AcOH).To selectively reduce the nitro group without affecting the acetyl (ketone) functionality.
Catalyst (if applicable) Use fresh, high-quality catalyst.To avoid issues with catalyst poisoning and ensure complete reaction.
Work-up Careful filtration of catalyst; consider acid-base extraction for purification.To safely remove the catalyst and effectively purify the basic amine product.

References

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 5-Amino-3-acetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-acetylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these valuable heterocyclic compounds. This compound and its analogues are critical intermediates and building blocks in medicinal chemistry and materials science.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind procedural choices. Our goal is to empower you to achieve higher yields, improve purity, and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound scaffold?

A1: The synthesis of substituted pyridines, including the this compound core, generally follows two main approaches: building the ring from acyclic precursors (ring synthesis) or functionalizing a pre-existing pyridine ring (ring functionalization).[1]

  • Ring Synthesis (Cyclocondensation): Methods like the Hantzsch or Chichibabin syntheses involve the condensation of aldehydes, ketones, and ammonia or its derivatives.[2][3] While powerful for simpler pyridines, achieving the specific 3-acetyl, 5-amino substitution pattern requires carefully chosen, often complex, acyclic precursors. Multicomponent reactions (MCRs) are a modern variation that can assemble the pyridine ring in a single, efficient step from readily available starting materials.[2]

  • Ring Functionalization: This is often a more practical approach. A common strategy involves starting with a commercially available, suitably substituted pyridine and introducing the required functional groups in a stepwise manner. For example, one might start with 3-acetylpyridine and introduce the 5-amino group via a nitration-reduction sequence. Alternatively, a starting material like 3-bromo-5-aminopyridine could undergo a coupling reaction to introduce the acetyl group.

Q2: Why is the nitrogen atom in the pyridine ring a key consideration during synthesis?

A2: The nitrogen atom fundamentally influences the reactivity of the pyridine ring. It is sp²-hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not contributing to the aromatic π-system.[3] This lone pair makes the nitrogen a weak base and a nucleophile, readily reacting with Lewis acids and alkylating agents.[3] Furthermore, the electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution compared to benzene, making reactions like nitration more challenging and often requiring harsh conditions. This deactivation is most pronounced at the 2, 4, and 6 positions, directing electrophiles primarily to the 3 and 5 positions.

Q3: What are the most common challenges encountered in these syntheses?

A3: Researchers frequently face challenges with low yields, the formation of difficult-to-separate side products, and harsh reaction conditions that may not be compatible with other functional groups on the molecule. A significant side reaction in syntheses starting from nicotinic acid esters is decarboxylation, which leads to the formation of pyridine as a major impurity.[4] Regioselectivity during electrophilic substitution (e.g., nitration or halogenation) can also be a significant hurdle, potentially leading to a mixture of isomers that complicates purification.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven optimization strategies.

Problem 1: Low reaction yield or incomplete conversion.

Low yields are a frequent issue, often stemming from suboptimal reaction conditions or reagent quality.

dot

G cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Parameters cluster_atmosphere Reaction Atmosphere start Low Yield / Incomplete Conversion reagent_purity Verify Reagent Purity (NMR, GC-MS) start->reagent_purity dry_solvents Use Anhydrous Solvents? reagent_purity->dry_solvents yes_dry Dry solvents thoroughly (e.g., molecular sieves, distillation) dry_solvents->yes_dry Yes no_dry Proceed to next check dry_solvents->no_dry No temp Optimize Temperature yes_dry->temp no_dry->temp time Extend Reaction Time temp->time No Improvement end Yield Improved temp->end Improvement catalyst Evaluate Catalyst time->catalyst No Improvement time->end Improvement inert Is an inert atmosphere required? (e.g., for organometallics) catalyst->inert No Improvement catalyst->end Improvement purge Purge with N₂ or Ar inert->purge Yes purge->end G cluster_main Main Reaction cluster_side Side Reaction (Decarboxylation) start_main Butyl Nicotinate + Acetic Acid product_main 3-Acetylpyridine start_main->product_main TiO₂/Na₂O Catalyst ~400 °C start_side Butyl Nicotinate product_side Pyridine start_side->product_side High Temperature

Sources

Technical Support Center: Purification of High-Purity 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Amino-3-acetylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who require this versatile building block in its highest purity form for applications in pharmaceutical and agrochemical synthesis.[1] We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Understanding the Challenge: Common Impurities and Purity Assessment

Achieving high purity begins with understanding what you are removing. The impurity profile of this compound is highly dependent on its synthetic route. Common synthetic pathways may introduce specific side products, unreacted starting materials, or reagents.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors from multi-step syntheses.[2]

  • Positional Isomers: Incorrect placement of the amino or acetyl group on the pyridine ring.

  • Over-reacted Species: For instance, in reactions like bromination, di-substituted by-products can form, which can be challenging to remove.[3][4]

  • By-products of Condensation Reactions: Side products from the specific reaction used to introduce the acetyl group.

  • Degradation Products: Aminopyridines can be sensitive to oxidation or other degradation pathways, especially under harsh reaction or purification conditions.[5]

FAQ: How do I assess the purity of my sample?

Answer: A multi-technique approach is always recommended for robust purity assessment. No single method is foolproof.

Technique Principle Information Gained Key Considerations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.The most common and reliable method. Use a reference standard if available.[6][7]
TLC (Thin-Layer Chromatography) Similar to HPLC but on a plate; separation based on polarity.Quick purity check, helps in selecting solvent systems for column chromatography.[8][9]A good qualitative tool for reaction monitoring and fraction analysis.
Melting Point Analysis Pure crystalline solids have a sharp, defined melting point range.Indicates the presence of impurities, which typically depress and broaden the melting point range.An excellent, simple indicator of purity after recrystallization.[10]
NMR (Nuclear Magnetic Resonance) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation, detection of structurally similar impurities.Provides detailed structural information but may not detect trace impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the desired product and can help identify impurities.[9]Often coupled with LC (LC-MS) for powerful impurity identification.

Purification Strategy Selection Workflow

The choice of purification method depends on the initial purity, the nature of the impurities, and the desired scale. This workflow provides a logical decision-making process.

Purification_Strategy cluster_start Initial Assessment cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Product Start Crude this compound Purity_Check Assess Purity (TLC/HPLC) Identify Impurity Type Start->Purity_Check Decision1 Major Impurities: Acidic or Neutral? Purity_Check->Decision1 Decision2 Purity >90%? Impurities Structurally Similar? Decision1->Decision2 No (or Basic) AcidBase Acid-Base Extraction Decision1->AcidBase Yes Recrystallization Recrystallization Decision2->Recrystallization Yes (Purity >90%) Impurities have different solubility Column Column Chromatography Decision2->Column No (Purity <90%) Or Impurities have similar polarity AcidBase->Decision2 Post-Extraction Material Final_Check Final Purity Analysis (HPLC, MP, NMR) Recrystallization->Final_Check Column->Final_Check Pure_Product High-Purity Product (>98%) Final_Check->Pure_Product

Caption: Purification strategy selection workflow for this compound.

Core Purification Protocols & Troubleshooting

Method 1: Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid that is already relatively pure (>90%). It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.[11]

Step-by-Step Protocol
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[10] Test small amounts of your crude material in various solvents (see table below) to find the best fit.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10] Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Solvent Selection Table
Solvent Polarity Boiling Point (°C) Comments
Ethanol/Water PolarVariableA common and effective mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then add a drop of ethanol to clarify and cool.
Isopropanol Polar82Often a good choice for aminopyridines.
Toluene Non-polar111Useful for removing more polar impurities.
Ethyl Acetate Medium77Can be effective, but check for reactivity.
Acetonitrile Polar82Another potential candidate for polar compounds.
Troubleshooting Recrystallization
  • Q: My compound won't crystallize, even in an ice bath. What should I do?

    • A1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic scratches that can serve as nucleation sites.[10]

    • A2: Add a Seed Crystal. If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.[10]

    • A3: Too Much Solvent. You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.

  • Q: An oil formed instead of crystals. How can I fix this?

    • A: "Oiling out" happens when the solid's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Seeding can also help.

Method 2: Column Chromatography

This technique is ideal for separating compounds with different polarities and is essential when recrystallization fails or when dealing with complex mixtures. It uses a stationary phase (typically silica gel) and a liquid mobile phase (eluent) to separate components.[8]

Step-by-Step Protocol
  • TLC Analysis: First, determine the best eluent system using TLC. The ideal solvent system will give your desired compound an Rf value of ~0.3-0.4 and show good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel. "Wet loading" is often preferred: make a slurry of the silica gel in your chosen eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, "dry loading" is an excellent alternative: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You may need to gradually increase the polarity of the eluent (a "gradient") to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Column Chromatography
  • Q: My compounds are not separating well (overlapping bands). What's wrong?

    • A1: Eluent is too Polar. If all spots run to the top of the TLC plate (high Rf), your eluent is too strong. Reduce the proportion of the polar solvent (e.g., switch from 1:1 to 1:4 Ethyl Acetate:Hexanes).

    • A2: Column was Overloaded. Using too much crude material for the column size will result in poor separation. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • A3: Poor Packing. Cracks or channels in the silica bed will lead to uneven flow and band broadening. Ensure the column is packed carefully and the top of the silica is always level.

  • Q: My compound won't come off the column. What should I do?

    • A: Your eluent is not polar enough. The compound is too strongly adsorbed to the silica. Gradually increase the polarity of your mobile phase. For a very polar compound like this compound, you may need to add a small amount of methanol or even a few drops of triethylamine to your eluent system to get it to elute.

Method 3: Acid-Base Extraction

This powerful liquid-liquid extraction technique leverages the basicity of the amino group on the pyridine ring to separate it from neutral or acidic impurities.[12]

AcidBase Start Crude Product in Organic Solvent (e.g., Diethyl Ether, DCM) AddAcid Step 1: Add Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Contains Neutral & Acidic Impurities Separate1->Organic1 Phase 1 Aqueous1 Aqueous Layer: Contains Protonated this compound (as Hydrochloride Salt) Separate1->Aqueous1 Phase 2 AddBase Step 2: Add Aqueous Base to Aqueous Layer (e.g., NaOH, NaHCO3) until pH > 9 Aqueous1->AddBase Extract Step 3: Extract with Fresh Organic Solvent AddBase->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer: (Discard) Separate2->Aqueous2 Phase 1 Organic2 Organic Layer: Contains Purified this compound Separate2->Organic2 Phase 2 End Dry (e.g., MgSO4), Filter, Evaporate Solvent Organic2->End

Caption: Workflow for the purification of this compound via acid-base extraction.

Troubleshooting Acid-Base Extraction
  • Q: An emulsion formed at the interface, and the layers won't separate. What do I do?

    • A: Emulsions are common. Try letting the separatory funnel stand for a while. Gentle swirling can help. If that fails, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Q: My yield is very low after extraction. Where did my product go?

    • A1: Incomplete Basification. Ensure you have added enough base to the aqueous layer to fully deprotonate your compound. Check the pH with litmus paper or a pH meter.

    • A2: Insufficient Extraction. Perform multiple extractions (e.g., 3x) with the fresh organic solvent in Step 3. A single extraction is rarely sufficient to recover all the product.

    • A3: Product is Water Soluble. The hydrochloride salt may have some solubility in the organic phase, or the free base may have some solubility in the aqueous phase. Saturating the aqueous layer with NaCl can help "salt out" the organic compound, driving it into the organic layer.

References

  • Heterocyclic Letters, Convenient and Scalable Process for the Prepar
  • YouTube, Performing Column Chromatography, [Link]

  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents, [Link]

  • YouTube, Recrystallization, [Link]

  • Google Patents, Process and catalyst for the prepar
  • Organic Syntheses, 2,3-diaminopyridine, [Link]

  • Organic Syntheses, PREPARATION OF α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE, [Link]

  • Google Patents, A kind of method and its purification process that aminopyridine is prepared by picoline,
  • NIH, Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management, [Link]

  • PubChem, 3-Acetylpyridine, [Link]

  • ResearchGate, Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate, [Link]

  • Reddit, Purification of Amino-Pyrazoles, [Link]

  • ResearchGate, Typical examples of impurities observed in synthesized peptides, [Link]

  • Acta Poloniae Pharmaceutica, PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES, [Link]

  • MDPI, Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications, [Link]

  • NJ Labs, Amino Acids Testing Services : Assay, Purity, and Impurities, [Link]

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Identifying and minimizing by-products in 5-Amino-3-acetylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Amino-3-acetylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize by-products, thereby improving your reaction yield and purity.

Introduction to the Synthetic Challenges

The synthesis of this compound, a valuable building block in pharmaceutical development, often involves a multi-step process. A common and logical synthetic route commences with the acylation of a suitable pyridine precursor, followed by the reduction of a nitro group. Each of these steps presents unique challenges and the potential for by-product formation. This guide will focus on a plausible and widely applicable synthetic pathway: the reduction of 3-acetyl-5-nitropyridine. We will also address potential issues arising from the alternative, though more challenging, direct acylation of 3-aminopyridine.

Our approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Section 1: By-products in the Reduction of 3-acetyl-5-nitropyridine

Q1: What are the most common by-products observed during the reduction of 3-acetyl-5-nitropyridine to this compound?

A1: The reduction of an aromatic nitro group is a stepwise process, and incomplete reactions are a primary source of by-products. The most prevalent impurities you may encounter are the intermediate reduction products: 3-acetyl-5-nitrosopyridine and N-(3-acetylpyridin-5-yl)hydroxylamine .[1][2] Over-reduction or side reactions under certain catalytic hydrogenation conditions can also lead to de-functionalized products.

Byproduct_Formation_Reduction

Q2: My reaction seems to stall, and I'm isolating significant amounts of the hydroxylamine intermediate. What causes this?

A2: The accumulation of the hydroxylamine intermediate is a common issue. Several factors can contribute to this:

  • Catalyst Deactivation: The catalyst, particularly in catalytic hydrogenation (e.g., Pd/C, PtO2), can be poisoned by impurities in the starting material or solvents.[3] Sulfur and nitrogen-containing compounds are known inhibitors.

  • Insufficient Reducing Agent: If you are using chemical reducing agents like SnCl2 or Fe/HCl, an inadequate stoichiometric amount will lead to incomplete reduction.

  • Reaction Conditions: Temperature and pressure play a crucial role in catalytic hydrogenation. Insufficient hydrogen pressure or low temperature can slow down the final reduction step from hydroxylamine to the amine.[4]

Q3: I am observing a by-product with a higher molecular weight than my starting material. What could it be?

A3: A higher molecular weight by-product could be an azo or azoxy compound, formed by the condensation of the nitroso and hydroxylamine intermediates. These are more likely to form when using certain reducing agents like metal hydrides, which are generally not recommended for aryl nitro reductions.[2]

Dimerization_Byproducts

Section 2: Challenges in the Acylation of 3-Aminopyridine

Q1: Why is the direct Friedel-Crafts acylation of 3-aminopyridine to give this compound so challenging?

A1: The direct Friedel-Crafts acylation of 3-aminopyridine is problematic due to the basic nature of the amino group. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃).[5] This forms a complex that deactivates the pyridine ring towards electrophilic substitution.

Q2: What are the expected by-products from a Friedel-Crafts acylation of 3-aminopyridine?

A2: If the reaction does proceed, you are likely to encounter a mixture of products due to several side reactions:

  • N-acylation: The amino group is nucleophilic and can be acylated to form N-(3-acetylpyridin-5-yl)acetamide .

  • Di-acylation: If forcing conditions are used, both the amino group and the ring can be acylated.

  • Positional Isomers: While the amino group directs ortho and para, the pyridine nitrogen influences the regioselectivity, potentially leading to a mixture of isomers.

  • Poly-acylation: Multiple acetyl groups may be added to the aromatic ring, although this is less common in acylation compared to alkylation.[5]

Acylation_Byproducts

Troubleshooting Guides

Guide 1: Optimizing the Reduction of 3-acetyl-5-nitropyridine
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction with significant starting material remaining. Insufficient reducing agent; Inactive catalyst; Low reaction temperature or pressure.Increase the equivalents of the reducing agent (e.g., SnCl₂, Fe); Use fresh, high-quality catalyst; Increase hydrogen pressure and/or temperature for catalytic hydrogenation.
Isolation of hydroxylamine or nitroso intermediates. Catalyst poisoning; Insufficient reaction time; Non-optimal pH for chemical reduction.Pre-treat solvents and starting materials to remove potential catalyst poisons; Increase reaction time and monitor by TLC or LC-MS; Adjust pH for optimal activity of the reducing agent.[3]
Formation of azo/azoxy dimers. Use of inappropriate reducing agents (e.g., some metal hydrides).Switch to more standard and selective reducing agents like catalytic hydrogenation (Pd/C, PtO2) or metal/acid combinations (Fe/HCl, SnCl₂).[2]
Low yield due to product adsorption on the catalyst. The amine product can adsorb onto the catalyst surface, inhibiting the reaction.[6]After the reaction, wash the catalyst thoroughly with a polar solvent (e.g., methanol, ethanol) to recover the adsorbed product.
Guide 2: Minimizing By-products in Acylation Reactions
Observed Issue Potential Cause(s) Recommended Solution(s)
Predominant N-acylation. The amino group is more nucleophilic than the aromatic ring.Protect the amino group before acylation (e.g., as an acetamide), then deprotect after the reaction.
Low or no C-acylation. Deactivation of the ring by complexation of the amino group with the Lewis acid.[5]Use an excess of the Lewis acid catalyst to ensure some is available to activate the acylating agent; Consider alternative acylation methods that do not require strong Lewis acids.[7]
Formation of multiple isomers. Competing directing effects of the amino group and the pyridine nitrogen.This is an inherent challenge. Purification by column chromatography or recrystallization is often necessary. Consider a synthetic route where the regiochemistry is more controlled.

Experimental Protocols

Protocol 1: Reduction of 3-acetyl-5-nitropyridine via Catalytic Hydrogenation
  • Catalyst Preparation: In a suitable hydrogenation vessel, add 3-acetyl-5-nitropyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: Purge the vessel with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 5-10 mol% of Pd/C (10% w/w) under the inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify by column chromatography or recrystallization as needed.

Protocol 2: By-product Analysis by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected product and all potential by-products.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and by-products based on their mass-to-charge ratio (m/z).

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Process and catalyst for the preparation of acetylpyridines - Google P
  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • United States Patent Office - Googleapis.com. [Link]

  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities - ResearchGate. [Link]

  • Preparation of 3-acetylpyridine - PrepChem.com. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Hydrogenation of Aromatic Nitrogroups with Precious Metal Powder Catalysts: Influence of Modifier on Selectivity and Activity | Request PDF - ResearchGate. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing the Synthesis of 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-acetylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful optimization to achieve high yields. The most common and logical synthetic route involves the initial nitration of 3-acetylpyridine to form 5-nitro-3-acetylpyridine, followed by the selective reduction of the nitro group to an amine. Both steps present unique challenges that can significantly impact the overall yield. This guide will break down each stage, offering solutions to common problems and strategies for improvement.

Core Synthesis Pathway

The overall synthetic transformation can be visualized as a two-step process. The efficiency of each step is critical for the final yield of the desired product.

Synthesis_Pathway Start 3-Acetylpyridine Intermediate 5-Nitro-3-acetylpyridine Start->Intermediate Step 1: Nitration End This compound Intermediate->End Step 2: Selective Reduction

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Nitration of 3-Acetylpyridine

The introduction of a nitro group at the 5-position of the pyridine ring is a challenging electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing acetyl group at the 3-position further deactivates the ring, making nitration difficult and often resulting in low yields.

Frequently Asked Questions (FAQs): Nitration Step

Q1: Why is the yield of my 3-acetyl-5-nitropyridine so low?

A1: Low yields in this reaction are common and can be attributed to several factors:

  • Ring Deactivation: The primary reason is the strong deactivating effect of both the ring nitrogen and the acetyl group, which makes the pyridine ring much less reactive towards electrophiles than benzene.[1]

  • Harsh Reaction Conditions: Traditional nitrating mixtures (e.g., H₂SO₄/HNO₃) often require high temperatures, which can lead to decomposition of the starting material and product.

  • Formation of By-products: Under harsh conditions, oxidation of the acetyl group or other side reactions can occur, reducing the yield of the desired product.

  • Protonation of Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack.[1]

Q2: What are the recommended nitrating agents for this substrate?

A2: Milder, more specialized nitrating systems are often more effective than standard H₂SO₄/HNO₃. A highly effective, albeit more complex, system is the use of nitric acid in combination with trifluoroacetic anhydride (TFAA).[1][2] This in-situ generation of a potent nitrating agent can proceed at lower temperatures, minimizing degradation. One study reported a 20% yield for the nitration of 3-acetylpyridine using this method.[1] Another method uses dinitrogen pentoxide (N₂O₅), which has been reported to give a 33% yield.[1]

Q3: How can I minimize the formation of by-products during nitration?

A3: Careful control of reaction conditions is crucial:

  • Temperature Control: Maintain a low temperature (e.g., 0 °C) throughout the addition of reagents and during the reaction to suppress side reactions.[3]

  • Stoichiometry: Use a precise stoichiometry of the nitrating agent. An excess can lead to the formation of dinitro- or other over-nitrated products, or increased decomposition.

  • Anhydrous Conditions: For methods like the HNO₃/TFAA system, ensuring anhydrous conditions is critical for the formation of the active nitrating species. The use of oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can also provide an anhydrous medium and has been shown to significantly increase yields in the nitration of other deactivated pyridines.[4]

Troubleshooting Guide: Nitration of 3-Acetylpyridine
Problem Potential Cause Troubleshooting Action
No or very little product formation Insufficiently reactive nitrating agent or reaction conditions not harsh enough.Switch to a more potent nitrating system like HNO₃/TFAA.[1][2] Ensure the purity of the starting 3-acetylpyridine.[5]
Low Yield (<20%) Sub-optimal reaction conditions (temperature, time). By-product formation.Systematically optimize the reaction temperature and time. Consider using oleum to ensure an anhydrous environment and increase reactivity.[4]
Product Decomposition (dark tarry mixture) Reaction temperature is too high.Maintain strict temperature control at 0°C or below during reagent addition and reaction.[3]
Difficult product isolation Product is soluble in the aqueous acidic workup.Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) to a pH of 6-7 before extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate.[3]
Detailed Experimental Protocol: Nitration using HNO₃/TFAA

This protocol is adapted from procedures for similar pyridine nitrations and should be optimized for your specific setup.[1][3]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool trifluoroacetic anhydride (TFAA) (e.g., 4.2 equivalents) to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add 3-acetylpyridine (1.0 equivalent) to the chilled TFAA while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 1 hour.

  • Addition of Nitric Acid: Add concentrated nitric acid (e.g., 2.1 equivalents) dropwise to the mixture, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a stirred solution of sodium metabisulfite in ice water. This step is to quench any excess reactive species.

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to 6-7 with a saturated sodium bicarbonate or dilute sodium hydroxide solution. Extract the product with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield 5-nitro-3-acetylpyridine.

Part 2: Selective Reduction of 5-Nitro-3-acetylpyridine

The second critical step is the reduction of the nitro group to an amine without affecting the acetyl (ketone) group. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are not suitable as they will reduce both functional groups.[6] Therefore, a chemoselective method is required.

Frequently Asked Questions (FAQs): Selective Reduction Step

Q1: What are the best reagents for selectively reducing a nitro group in the presence of a ketone?

A1: Several methods offer good chemoselectivity:

  • Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium on carbon (Pd/C) can be used, but sometimes over-reduction of the ketone can occur. A more selective approach might involve using specific catalysts like (Ph₃P)₃RuCl₂ with a stoichiometric reductant like Zn/water, which has been shown to selectively reduce nitro groups in the presence of ketones.[7][8][9] Raney Nickel can also be an alternative, especially if dehalogenation is a concern in related substrates.

  • Metal/Acid Reduction: A classic and often reliable method is the use of a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[10] This method is generally very effective for reducing aromatic nitro groups and is tolerant of many other functional groups, including ketones. Zinc dust in acetic acid or aqueous ammonium chloride is another mild and effective option.[6]

Q2: My reduction reaction is also reducing the acetyl group. How can I prevent this?

A2: This indicates your reducing conditions are too harsh or non-selective.

  • Switch Reagents: If using catalytic hydrogenation with a standard catalyst like Pd/C, try switching to a more chemoselective catalyst system as mentioned above.[7][8][9]

  • Modify Conditions: If using a metal/acid system, ensure you are not using an excessive amount of the metal or acid, and keep the reaction temperature controlled.

  • Alternative Methods: Consider transfer hydrogenation using a hydrogen donor like ammonium formate with a catalyst. This is often a very mild and selective method.

Q3: The yield of this compound is low even with a selective method. What could be the issue?

A3:

  • Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction by TLC to ensure all the starting nitro compound has been consumed.

  • Product Isolation: Amines can sometimes be tricky to isolate. Ensure the pH is adjusted correctly during the workup. After the reaction with a metal/acid system, the solution will be acidic, and the amine product will be protonated and water-soluble. You must basify the solution (e.g., with NaOH or NH₄OH) to a pH > 8 to deprotonate the amine, making it extractable into an organic solvent.

  • Product Purity: The starting 5-nitro-3-acetylpyridine must be pure. Impurities from the nitration step can interfere with the reduction.

Troubleshooting Workflow: Selective Reduction

Troubleshooting_Reduction cluster_problems Common Issues cluster_solutions Solutions start Start Reduction of 5-Nitro-3-acetylpyridine check_completion Reaction Complete? (Monitor by TLC) start->check_completion workup Standard Workup: Basify to pH > 8, then Extract check_completion->workup Yes incomplete Incomplete Reaction check_completion->incomplete No analyze Analyze Product: Low Yield or Impure? workup->analyze success High Yield & Purity Achieved analyze->success No over_reduction Over-reduction (Ketone also reduced) analyze->over_reduction Yes isolation_issue Poor Isolation analyze->isolation_issue Yes extend_time Extend Reaction Time or Increase Temperature Moderately incomplete->extend_time change_reagent Use Milder/More Selective Reducing Agent (e.g., Sn/HCl) over_reduction->change_reagent check_ph Ensure pH is Correct during Extraction isolation_issue->check_ph

Caption: A troubleshooting workflow for the selective reduction of 5-nitro-3-acetylpyridine.

Detailed Experimental Protocol: Reduction using Tin and HCl

This is a general and robust method for aromatic nitro group reduction.[10]

  • Setup: In a round-bottom flask, suspend 5-nitro-3-acetylpyridine (1.0 equivalent) and granular tin (Sn) (e.g., 2.5-3.0 equivalents) in ethanol.

  • Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise. An exothermic reaction should be observed.

  • Reaction: Continue to reflux the mixture for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

  • Basification: Carefully add the filtrate to a beaker of ice and basify by the slow addition of concentrated ammonium hydroxide or a strong NaOH solution until the pH is approximately 9-10. Tin salts may precipitate.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or chloroform (3 x volume).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Summary of Yield-Influencing Factors

Parameter Nitration Step Reduction Step
Reagent Choice Potent nitrating agents (HNO₃/TFAA, N₂O₅) are preferred over standard mixtures.[1]Chemoselective reagents (Sn/HCl, Fe/HCl, specific catalysts) are essential to preserve the ketone.[6][10]
Temperature Critical to keep low (0 °C) to prevent decomposition and side reactions.[3]Moderate heating (reflux) is often required, but should be controlled to avoid over-reduction with some catalysts.
Solvent/Medium Anhydrous conditions (e.g., using TFAA or oleum) can significantly improve yield.[2][4]Protic solvents (e.g., ethanol, water) are typically used, especially with metal/acid systems.
Workup pH Neutralization to pH 6-7 is required for efficient extraction of the nitro-product.[3]Basification to pH > 8 is critical to deprotonate the amine for extraction.
Purity of Starting Material Impure 3-acetylpyridine can lead to failed reactions.[5]Impure 5-nitro-3-acetylpyridine can inhibit the catalyst or complicate purification.

Conclusion

Improving the yield of this compound synthesis hinges on a systematic approach to optimizing the two key transformations: nitration and selective reduction. For the nitration step, the choice of a potent, low-temperature nitrating system is paramount to overcome the deactivated nature of the pyridine ring. For the reduction step, the key lies in selecting a chemoselective method that reliably reduces the nitro group while preserving the acetyl function. By carefully controlling reaction parameters and understanding the causality behind each experimental choice, researchers can significantly enhance the efficiency of this synthesis.

References

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]

  • (Ph3P)3RuCl2 is an inexpensive catalyst, that enables a chemoselective reduction of alkyne, ketones, or nitro groups in the presence of Zn/water as a stoichiometric reductant. (2013). Organic Chemistry Portal. [Link]

  • How can an aromatic ketone be reduced in the presence of a nitro group? (2015). Chemistry Stack Exchange. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3, 538–541. [Link]

  • Nitration of 4-acetyl-pyridine. (2022). Reddit. [Link]

  • Khan, M. A., & Gupta, T. K. (2012). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Journal of Saudi Chemical Society, 16(4), 447-451. [Link]

  • O'Shea, D. F., & Li, H. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(7), 1633. [Link]

  • Lonza AG. (2006). Process and catalyst for the preparation of acetylpyridines. U.S.
  • Preparation of 3-acetylpyridine. (n.d.). PrepChem.com. [Link]

  • TNO. (1997). Nitration of pyridine-2,6-diamines. World Intellectual Property Organization.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]

  • How can I synthesize 2-nitro-4-acetylpyridine from 4-acetylpyridine? (2015). ResearchGate. [Link]

  • Riley, C. M. (1954). Process of preparing pyridyl alkyl ketones. U.S.
  • Synthesis of Some New Heteroarylamino-3-Nitro-2H-[7]- Benzopyran-2-ones and their Antibacterial Activity. (2016). American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 22(1), 1-9. [Link]

  • Preparation method of 5-nitro-2-aminopyridine. (2015).
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]

  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (2014).
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1995).
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993). European Patent Office. [Link]

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Technical Support Center: Scale-Up Production of 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-3-acetylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale synthesis to larger-scale production. As a key building block in pharmaceutical development, ensuring the robust and reproducible synthesis of this compound is critical.

This document provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you optimize your process, ensure product quality, and mitigate common scale-up pitfalls.

Process Overview & Critical Parameters

The synthesis of this compound typically involves a multi-step process. A common conceptual pathway involves the modification of a pre-existing pyridine ring, for instance, starting from 3-acetylpyridine, followed by nitration and subsequent reduction of the nitro group to an amine. Each step presents unique challenges, particularly concerning reaction control, impurity profiles, and material handling at scale.

Below is a workflow diagram illustrating the key stages and potential challenges in the production process.

G cluster_0 Synthesis Stage cluster_1 Downstream Processing cluster_2 Key Challenge Areas Start Starting Materials (e.g., 3-Acetylpyridine) Nitration Nitration (Formation of 5-Nitro-3-acetylpyridine) Start->Nitration HNO₃/H₂SO₄ Reduction Reduction (Formation of this compound) Nitration->Reduction e.g., H₂/Pd-C, Fe/HCl HeatTransfer Heat & Mass Transfer Nitration->HeatTransfer Workup Aqueous Workup & pH Adjustment Reduction->Workup SideReactions Side Reactions (e.g., Dimerization) Reduction->SideReactions Purification Purification (e.g., Recrystallization) Workup->Purification Drying Drying Purification->Drying Purity Impurity Removal Purification->Purity QC Final QC Analysis Drying->QC Stability Product Stability Drying->Stability

Caption: General workflow for this compound production.

Troubleshooting Guide

Scaling up a synthesis often reveals issues not apparent at the bench. Inefficient heat and mass transfer are common culprits for reduced yields and increased side products when moving to larger reactors[1]. This table addresses the most frequently encountered problems during the scale-up of this compound synthesis.

Observed ProblemPotential Root Cause(s)Recommended Action & Rationale
Low Yield After Reduction Step 1. Incomplete Reaction: Insufficient catalyst loading, poor catalyst activity, or inadequate hydrogen pressure. 2. Catalyst Poisoning: Contaminants from the previous step (e.g., residual acid) deactivating the catalyst. 3. Product Degradation: Over-reduction or side reactions due to prolonged reaction times or excessive temperatures.1. Optimize Reaction Conditions: Increase catalyst loading (e.g., 1-5 mol% Pd/C) or hydrogen pressure. Monitor reaction progress via TLC or HPLC to determine the endpoint accurately. 2. Purify Intermediate: Ensure the 5-nitro-3-acetylpyridine intermediate is thoroughly washed and dried to remove impurities before the reduction step. 3. Control Reaction Profile: Maintain optimal temperature and stop the reaction immediately upon completion to prevent the formation of byproducts.
Product Discoloration (Pink to Dark Brown Solid) 1. Oxidation: The amino group is susceptible to air oxidation, forming colored impurities, especially when exposed to light and air during workup or drying[2]. 2. Residual Impurities: Trace metallic impurities (e.g., iron from reduction step) can form colored complexes. 3. Thermal Degradation: Overheating during solvent removal or drying can cause decomposition.1. Inert Atmosphere Handling: Perform workup, filtration, and drying steps under an inert atmosphere (Nitrogen or Argon). Use amber glassware or protect the apparatus from light. 2. Chelating Wash: Wash the crude product with a dilute solution of a chelating agent like EDTA to sequester metal ions. 3. Controlled Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to avoid thermal stress.
Difficulty in Purification/Recrystallization 1. Poor Solvent Selection: The chosen solvent system may not provide a sufficient solubility differential between hot and cold conditions. 2. Presence of Polar Impurities: Side products with similar polarity to the desired compound can co-crystallize, hindering purification.[1] 3. Oiling Out: The product may separate as a liquid phase instead of crystallizing if the solution is supersaturated or cooled too quickly.1. Systematic Solvent Screening: Test a range of solvents and solvent mixtures (e.g., Ethanol/Water, Isopropanol/Heptane, Ethyl Acetate). The ideal system will fully dissolve the product when hot but result in low solubility at room temperature or below. 2. Pre-Purification Step: Use a carbon or silica plug filtration on the crude solution to remove highly polar impurities before recrystallization. 3. Optimize Crystallization: Ensure slow cooling to promote crystal growth. Use seeding with a small crystal of pure product to induce crystallization if oiling out occurs.
Final Product Fails Purity Spec (e.g., by HPLC) 1. Incomplete Reaction: Unreacted starting material or intermediates are present. 2. Side Products: Formation of regioisomers during nitration or dimers during reduction.[1] 3. Residual Solvents: Inadequate drying leaving solvents like water or organic solvents in the final product.1. Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or TLC to ensure reactions go to completion. 2. Characterize Impurities: Use LC-MS or NMR to identify the structure of major impurities.[3] This information can help modify reaction conditions to minimize their formation. For example, controlling the temperature of nitration can improve regioselectivity. 3. Optimize Drying: Use a vacuum oven and confirm solvent removal with techniques like Gas Chromatography (GC) for organic solvents or Karl Fischer titration for water content.[4]

Frequently Asked Questions (FAQs)

Q1: My yield drops significantly when moving from a 1L flask to a 50L reactor. What are the first things to check?

A: This is a classic scale-up challenge primarily rooted in physical processes, not necessarily chemistry. The first parameters to investigate are mass and heat transfer .[1]

  • Mixing Efficiency: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products. Ensure your reactor's impeller design and stirring speed are adequate for viscous slurries, especially during the reduction step.

  • Heat Dissipation: Exothermic reactions, like nitration, are easily managed in a lab flask with an ice bath. In a 50L reactor, the surface-area-to-volume ratio is much lower, making heat removal less efficient. This can lead to a temperature runaway, degrading your product and creating safety hazards. The solution is to slow down the addition rate of reagents and ensure your reactor's cooling system is sufficient.

G cluster_Lab Lab Scale (e.g., 1L Flask) cluster_Plant Production Scale (e.g., 50L Reactor) lab_ratio High Surface Area to Volume Ratio lab_heat Efficient Heat Dissipation lab_ratio->lab_heat plant_heat Inefficient Heat Dissipation lab_heat->plant_heat Challenge on Scale-Up plant_ratio Low Surface Area to Volume Ratio plant_ratio->plant_heat

Caption: Surface-area-to-volume ratio challenge in scale-up.

Q2: What is the best purification method for this compound at a multi-kilogram scale?

A: For large-scale purification of a solid compound, recrystallization is almost always the most cost-effective and scalable method.[1] Column chromatography is generally not feasible for multi-kilogram quantities in a production environment due to high solvent consumption and cost.

The key is identifying the right solvent system. Given the molecule's polarity (due to the amino group), you should focus on polar protic solvents like ethanol or isopropanol, potentially with water as an anti-solvent.

Protocol: Step-by-Step Recrystallization

  • Solvent Selection: In a small beaker, test the solubility of your crude product (~100 mg) in various solvents (~2 mL) at room temperature and at boiling. A good solvent will show poor solubility at room temperature but high solubility when hot.

  • Dissolution: In the reactor, charge the crude this compound and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (e.g., 1-2% w/w) and stir for 15-30 minutes at temperature. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the solution to cool slowly and undisturbed. Rapid cooling can cause the product to "oil out" or precipitate as fine particles that are difficult to filter and may trap impurities. Seeding the solution with a few crystals of pure product can promote the formation of large, pure crystals.

  • Isolation: Once crystallization is complete (ideally after holding at a low temperature, e.g., 0-5°C, for several hours), collect the solid by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Q3: How should I store the final product to ensure its long-term stability?

A: Amino-pyridines can be sensitive to environmental conditions. The primary degradation pathways are oxidation and reaction with atmospheric moisture or carbon dioxide.[2] Long-term storage of other amino compounds has shown significant degradation when exposed to air and humidity.[5]

For optimal stability, this compound should be stored:

  • Under an Inert Atmosphere: After drying, package the material in nitrogen- or argon-flushed, tightly sealed containers.

  • Protected from Light: Use amber glass bottles or opaque containers.

  • In a Cool, Dry Place: Store in a temperature and humidity-controlled environment. Refrigeration (2-8°C) is often recommended.

  • In a Tightly Sealed Container: The container must be properly sealed to prevent moisture ingress.[6]

Q4: What analytical methods are essential for quality control (QC) of the final product?

A: A comprehensive QC panel is necessary to ensure the identity, purity, and quality of your this compound. The following tests are critical:

Analytical MethodPurposeTypical Acceptance Criteria
HPLC (High-Performance Liquid Chromatography) To determine purity and quantify impurities. This is the standard method for assessing the purity of pharmaceutical intermediates.[3][4]Purity: ≥99.0% Individual Impurity: ≤0.15%
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the identity (molecular weight) of the main peak and identify unknown impurities.Mass spectrum corresponds to the theoretical mass of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) To confirm the chemical structure and identify any structural isomers or major impurities.Spectrum is consistent with the proposed structure of this compound.
Karl Fischer Titration To quantify the water content.[4]≤0.5% w/w
GC Headspace (Gas Chromatography) To determine the content of residual organic solvents from the synthesis and purification process.[4]Conforms to ICH Q3C limits for residual solvents.
Melting Point To provide a general indication of purity.A sharp melting range consistent with a reference standard.

Safety Considerations

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

  • Nitrating Agents (HNO₃/H₂SO₄): These are highly corrosive and strong oxidizing agents. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[6][7]

  • Hydrogen Gas: Used in the reduction step, hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reactor is properly grounded and all equipment is rated for use with flammable gases.

  • This compound: While specific toxicity data may be limited, similar aminopyridines are toxic if swallowed, in contact with skin, or if inhaled.[2] Always handle the compound with gloves and eye protection in a ventilated area.[8][9][10]

Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment before starting any scale-up operation.[6][7][8][10]

References

  • BenchChem. (n.d.). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis.
  • Google Patents. (2006). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Atlas Scientific. (n.d.). Water Purification Methods.
  • APEC Water. (n.d.). Different Water Filtration Methods Explained.
  • Jonckheere, S., et al. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Carl ROTH. (2024).
  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine.
  • International Journal of Science and Research Archive. (2025).
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • ResearchGate. (2025). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones.
  • CDH Fine Chemical. (n.d.). 3-Acetyl Pyridine CAS No.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Unknown Source. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • MDPI. (2026).
  • BenchChem. (n.d.).
  • ChemicalBook. (2025).
  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
  • PubMed. (1987).
  • Cole-Parmer. (n.d.).
  • Sigma-Aldrich. (2025).
  • ECHEMI. (n.d.).
  • ResearchGate. (2025). A Facile Synthesis of Regioisomeric 4-Amino- and 6-Amino-3-arylpyrazolo[3,4-b]pyridine-5-carbonitriles | Request PDF.

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Technical Support Center: A Guide to Preventing Degradation of 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-acetylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the aminopyridine scaffold, while synthetically useful, also presents stability challenges that can impact reaction yields, reproducibility, and impurity profiles. This document provides in-depth, evidence-based answers and troubleshooting protocols to help you mitigate degradation and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users during the storage and handling of this compound.

Q1: My this compound reagent, which was initially a light-colored solid, has darkened over time in storage. Is it still usable?

A: The darkening of this compound is a common indicator of degradation, primarily through oxidation. The amino group (-NH2) on the pyridine ring is an electron-donating group, making the molecule susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1] This oxidation can lead to the formation of highly conjugated, colored impurities and potentially polymeric materials.

While minor discoloration may not significantly affect some robust reactions, it is a clear sign of impurity formation. For sensitive applications, such as metal-catalyzed cross-couplings or multi-step syntheses where purity is paramount, using discolored material is not recommended. You should first assess the purity of the reagent via TLC, ¹H NMR, or LC-MS. If significant degradation is confirmed, purification by recrystallization or column chromatography (with caution) is advised before use. The best practice is to prevent this degradation by adhering to strict storage protocols.[2][3]

Q2: What are the primary chemical pathways that lead to the degradation of this compound during a reaction?

A: There are three primary degradation pathways you must control:

  • Oxidation: This is the most significant pathway. The molecule has two main sites susceptible to oxidation:

    • The Amino Group: The lone pair of electrons on the amino nitrogen is easily oxidized, potentially forming nitroso or nitro species, or leading to oxidative dimerization.[1][4] This is analogous to the degradation of aniline derivatives.

    • The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide, a common metabolic and chemical degradation product of pyridines.[5][6] This side reaction is frequently observed in the presence of oxidizing agents or even under aerobic conditions at elevated temperatures.

  • Photodegradation: Aromatic amines and pyridine-containing compounds are often sensitive to light.[7][8] Exposure to UV or even high-intensity visible light can provide the energy to initiate radical reactions, leading to complex product mixtures and decomposition.

  • pH-Mediated Instability: The stability of this compound is highly dependent on the pH of the reaction medium.

    • In strongly acidic conditions (pH < 2) , while the amino and pyridine nitrogens are protonated which can protect them from oxidation, the acetyl group may become susceptible to hydrolysis, especially at elevated temperatures.

    • In alkaline conditions (pH > 8) , the free-base form is more nucleophilic but also significantly more susceptible to oxidation.[5][9] High pH can also promote side reactions involving the acetyl group's enolizable protons.

Q3: I am performing a reaction and my mass spectrometry analysis shows an unexpected peak at [M+16]. What is the likely cause?

A: A mass increase of 16 amu ([M+16]) almost invariably indicates an oxidation event—the addition of an oxygen atom. For this compound, the most probable cause is the formation of the pyridine N-oxide .[5] This occurs when the nitrogen atom of the pyridine ring is oxidized. This is a very common side reaction if you are not rigorously excluding air from your reaction, especially if the reaction is heated or if trace metal catalysts are present which can facilitate aerobic oxidation. A study on the related compound 3,4-diaminopyridine confirmed the formation of N-oxide derivatives under oxidative stress.[5]

Q4: Is this compound compatible with strong oxidizing agents?

A: No. As a general and critical rule, this compound is incompatible with strong oxidizing agents.[10] Reagents such as hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl), or even milder oxidants like Oxone can lead to rapid and uncontrolled degradation of the molecule.[4][11] If your synthetic route requires an oxidation step on another part of a molecule containing this moiety, the aminopyridine functionality must be protected beforehand.

Section 2: Troubleshooting Guides for Common Reactions

This section provides scenario-based advice for specific experimental challenges.

Scenario 1: Nucleophilic Substitution/Acylation at the Amino Group
  • Problem: You are attempting to acylate the 5-amino group (e.g., amide bond formation), but the reaction is sluggish, gives a low yield, and the reaction mixture turns dark brown or black. TLC analysis shows multiple new spots, including baseline material.

  • Root Cause Analysis: The nucleophilicity of the amino group required for the desired reaction is in direct competition with its susceptibility to oxidation. The dark color indicates that oxidative side reactions are dominating, consuming your starting material and generating polymeric byproducts.

  • Troubleshooting Protocol:

    • Atmosphere Control (Critical): The reaction must be performed under an inert atmosphere. Use high-purity nitrogen or argon.

    • Solvent Deoxygenation: Use a robust method to deoxygenate your solvent immediately before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. For less sensitive reactions, bubbling argon through the solvent for 30-60 minutes may suffice.

    • Reagent Purity: Confirm the purity of your this compound starting material. If it is already discolored, purify it first.

    • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.

    • pH Control: If compatible with your reagents, consider adding a non-nucleophilic base (like 2,6-lutidine) to scavenge acid byproducts without significantly increasing the pH, which could accelerate oxidation.

Scenario 2: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
  • Problem: Your cross-coupling reaction is failing, showing no product formation, or stalling after low conversion. You may also observe catalyst decomposition (e.g., palladium black precipitation).

  • Root Cause Analysis: The two nitrogen atoms in this compound are excellent ligands for transition metals. Both the amino group and the pyridine nitrogen can coordinate to the metal center of your catalyst (e.g., Palladium), acting as a poison and inhibiting its catalytic cycle. Furthermore, any failure to maintain inert conditions will allow for oxidative degradation of the starting material.

  • Troubleshooting Protocol:

    • Rigorous Inert Atmosphere: This is non-negotiable for cross-coupling. Use a glovebox or advanced Schlenk line techniques.

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, tBu₃P for Suzuki) are often necessary. These ligands can help stabilize the catalytic species and may compete more effectively against coordination by your substrate.

    • Protecting Group Strategy: If problems persist, consider temporarily protecting the 5-amino group. A Boc or Cbz group can reduce its coordinating ability and may be removed after the coupling step.

    • Slow Addition: Adding the this compound solution slowly via syringe pump to the reaction mixture containing the catalyst and other reagents can help maintain a low instantaneous concentration, minimizing catalyst inhibition.

Section 3: Prophylactic Protocols & Best Practices

Proactive measures are the most effective way to prevent degradation.

Table 1: Storage and Handling Recommendations
ParameterRecommended ConditionsConditions to AvoidRationale & Citation
Atmosphere Store under an inert gas (Argon or Nitrogen).Air (Oxygen)Prevents slow oxidation of the electron-rich amino group and pyridine ring.[5]
Temperature Cool (2-8 °C), dry environment.Room temperature for long periods; high heat.Reduces the rate of oxidative and thermal degradation.[2][3]
Light Amber glass vials or wrap containers in aluminum foil.Clear glass containers, direct sunlight, UV light.Prevents light-induced photodegradation, a common pathway for aromatic amines.[7][8]
Incompatible Materials Store isolated from other chemicals.Strong oxidizing agents, strong acids.Prevents direct, rapid chemical degradation.[10]
Protocol: General Inert-Atmosphere Reaction Setup
  • Glassware Preparation: Assemble all necessary glassware (flask, condenser, etc.) and dry thoroughly in an oven (>120 °C) overnight or by flame-drying under high vacuum.

  • System Purge: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen). Allow it to cool. Perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas.

  • Solvent Transfer: Use anhydrous, deoxygenated solvents. Transfer them from a solvent purification system or a sealed bottle via a cannula or a gas-tight syringe.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a bubbler or a balloon filled with the inert gas.

Section 4: Visualizing Degradation & Troubleshooting

Understanding the potential pathways and having a logical workflow can significantly aid in troubleshooting.

Diagram 1: Primary Degradation Pathways

G cluster_conditions Degradation Triggers A This compound B Pyridine N-Oxide Derivative ([M+16]) A->B Ring Oxidation C Oxidized Amino Group Species (e.g., Quinone-imine type) A->C Amine Oxidation D Polymeric/Tarry Byproducts C->D Polymerization O2 Oxygen (Air) Light Light (UV/Vis) Heat Heat Oxidants Oxidizing Agents

Caption: Key degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Failed Reactions

G Start Reaction Failure (Low Yield / Dark Color) CheckSM Is Starting Material Pure & Colorless? Start->CheckSM Purify Purify Starting Material (Recrystallize/Chromatography) CheckSM->Purify No CheckAtmos Was Reaction Run Under Strictly Inert Atmosphere? CheckSM->CheckAtmos Yes Purify->CheckAtmos ImplementInert Implement Rigorous Inert Atmosphere Protocol CheckAtmos->ImplementInert No CheckTemp Was Reaction Heated Excessively? CheckAtmos->CheckTemp Yes ReRun Re-run Optimized Experiment ImplementInert->ReRun LowerTemp Reduce Reaction Temperature CheckTemp->LowerTemp Yes CheckTemp->ReRun No LowerTemp->ReRun Success Success ReRun->Success

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Patil, S., & Kodape, S. (2020). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society, 97, 321-324. Available at: [Link]

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-chloropyridine. Retrieved from a representative source for aminopyridine safety data.
  • Raust, J. A., Goulay-Dufaÿ, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. doi:10.1016/j.jpba.2006.06.007. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1729–1732. Available at: [Link]

  • S, S., & P, S. (2021). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]

  • Berry & Associates/ICON Isotopes. (2016). Safety Data Sheet: 5-Amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2,7(3H,6H)-dione. Retrieved from a representative source for handling complex amine-containing heterocycles.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Org. Synth. 1977, 56, 3. Retrieved from [Link]

  • ResearchGate. (2015). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Nishiyama, J. A., & Seyama, I. (1998). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. British Journal of Pharmacology, 123(8), 1649–1656. doi:10.1038/sj.bjp.0701783. Available at: [Link]

  • Zięba, A., et al. (2019). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 24(21), 3849. doi:10.3390/molecules24213849. Available at: [Link]

  • Metrangolo, P., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(6), 3348-3359. doi:10.1021/acs.cgd.9b00223. Available at: [Link]

  • Montanari, M. S., et al. (2019). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 11(16), 1507-1521. doi:10.4155/bio-2019-0097. Available at: [Link]

  • Jensen, E., & Schimerlik, M. (1987). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical sciences, 76(11), S223. doi:10.1002/jps.2600761111. Available at: [Link]

  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(3), 245. doi:10.3390/pharmaceutics12030245. Available at: [Link]

  • Zhou, Q. S., et al. (2018). Oxidation of 5-methylaminomethyl uridine (mnm⁵U) by Oxone Leads to Aldonitrone Derivatives. Biomolecules, 8(4), 145. doi:10.3390/biom8040145. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling Reactions with 5-Amino-3-acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Amino-3-acetylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The inherent electronic properties of this compound, featuring both an electron-donating amino group and an electron-withdrawing acetyl group on a pyridine ring, present unique challenges and opportunities in catalyst and condition selection.

This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a higher success rate and efficient development of your synthetic routes.

Troubleshooting Guide

This section addresses specific problems that may arise during cross-coupling reactions with this compound, offering potential causes and actionable solutions.

Q1: Why is the yield of my Suzuki-Miyaura coupling reaction with this compound consistently low?

Low yields in the Suzuki-Miyaura coupling of this compound can be attributed to several factors, primarily related to catalyst inhibition and side reactions.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to the formation of inactive species and poisoning the catalyst.[1][2]

  • Side Reactions:

    • Protodeboronation: The boronic acid coupling partner can be replaced by a proton from the solvent or trace water, which is a common issue with heteroaryl boronic acids.[3]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often exacerbated by the presence of oxygen.[1][3]

    • Dehalogenation: If using a halo-substituted this compound, the starting material can be reduced, replacing the halogen with a hydrogen atom.[1]

Recommended Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center, minimizing coordination from the pyridine nitrogen and amino group.[4][5]

  • Catalyst Choice: Utilize pre-formed palladium catalysts (precatalysts) to ensure the efficient generation of the active Pd(0) species.[4]

  • Base Selection: The choice of base is critical.[6] A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize protodeboronation of the boronic acid.[1][6]

  • Solvent and Reagent Quality: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and side reactions.[3][6] Use fresh, high-purity boronic acids or consider more stable derivatives like boronic esters (e.g., pinacol esters).[3][7]

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side products and how can I minimize them?

The primary side reaction in Buchwald-Hartwig amination is often hydrodehalogenation of the aryl halide starting material.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired C-N bond formation.[4]

Recommended Solutions:

  • Ligand and Catalyst System: The choice of ligand is crucial for promoting the desired reductive elimination over competing pathways.[8] Bulky biaryl phosphine ligands are often effective.[5] For challenging substrates, consider using a pre-formed catalyst.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices.[4][9] Ensure the base is fresh and handled under strictly inert conditions to avoid introducing moisture.

  • Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side products.[3]

Q3: My Sonogashira coupling with this compound is not proceeding to completion. What are the potential issues?

Incomplete conversion in Sonogashira couplings can stem from catalyst deactivation and issues with the coupling partners.

  • Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst.[2] Additionally, the copper co-catalyst can be sensitive to air, leading to unwanted homocoupling of the alkyne (Glaser coupling).[10]

  • Alkyne Homocoupling: The terminal alkyne can couple with itself, a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.[10]

Recommended Solutions:

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol to avoid alkyne homocoupling. This often requires a more active palladium catalyst and a suitable base.

  • Ligand Choice: The use of electron-rich and bulky phosphine ligands can enhance catalyst activity and stability.[11]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent both catalyst deactivation and alkyne homocoupling.[10] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Base and Solvent: An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as both the base and part of the solvent system.[12][13]

Q4: I am attempting a Heck reaction with a halogenated this compound, but the reaction is sluggish. How can I improve the reaction rate?

The reactivity in a Heck reaction is highly dependent on the nature of the halide and the alkene coupling partner.[14]

  • Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[4] Aryl chlorides are significantly less reactive and require more active catalyst systems.

  • Catalyst System: Standard palladium catalysts like Pd(OAc)₂ with PPh₃ may not be sufficiently active for less reactive halides.

Recommended Solutions:

  • Catalyst and Ligand: For aryl bromides and especially chlorides, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[15][16]

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[17]

  • Base: The choice of base can influence the reaction outcome. Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for cross-coupling reactions involving this compound.

Q1: What are the general principles for selecting a palladium catalyst for cross-coupling reactions with this compound?

The key is to choose a catalyst system that is robust against potential inhibition by the basic nitrogen atoms of the pyridine ring and the amino group.[2]

  • Ligands: The ligand plays a critical role in stabilizing the palladium center, promoting the desired catalytic cycle, and preventing catalyst deactivation. For a substrate like this compound, bulky and electron-rich phosphine ligands are generally the preferred choice.[4][19]

Q2: Which class of ligands is generally most effective for this type of substrate?

Bulky biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are highly effective for cross-coupling reactions of electron-rich and potentially coordinating substrates like this compound.[4][20] The steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, which is crucial for efficient catalysis, while also protecting the metal from deactivation by the substrate's nitrogen atoms.[3]

Q3: How do the electronic properties of this compound influence catalyst choice?

The pyridine ring is electron-deficient, which generally enhances the reactivity of an attached halide towards oxidative addition.[21] However, the presence of the electron-donating amino group can counteract this effect to some extent. The acetyl group is electron-withdrawing, which can further modulate the electronic properties of the pyridine ring. This complex electronic profile necessitates a catalyst system that is active enough to overcome any reduced reactivity while being stable enough to avoid decomposition.

Q4: What are the recommended starting conditions for screening a new cross-coupling reaction with this compound?

A good starting point for reaction optimization would be to screen a small set of catalysts, ligands, bases, and solvents.

ParameterRecommended Starting Points
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, P(t-Bu)₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (for Suzuki), NaOtBu, LiHMDS (for Buchwald-Hartwig)[6][20]
Solvent Toluene, Dioxane, THF, DMF[6][22]
Temperature 80-110 °C
Q5: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling with this compound?

The following is a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • 5-Amino-3-acetyl-X-pyridine (where X is Br or I) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)[1]

Procedure:

  • To an oven-dried reaction vessel, add the 5-Amino-3-acetyl-X-pyridine, arylboronic acid, and base.

  • In a separate vial, premix the palladium source and ligand in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst premix to the reaction vessel, followed by the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Catalyst Selection Workflow

A Start: Cross-Coupling with this compound B Select Reaction Type A->B C Suzuki-Miyaura B->C C-C Bond D Buchwald-Hartwig B->D C-N Bond E Sonogashira B->E C-C(sp) Bond F Heck B->F C-C(alkene) Bond G Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky Phosphine Ligand (XPhos, SPhos) - Base: K₂CO₃, K₃PO₄ C->G H Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky Phosphine Ligand (XPhos, RuPhos) - Base: NaOtBu, LiHMDS D->H I Catalyst System: - PdCl₂(PPh₃)₂/CuI or Cu-free - Ligand: PPh₃ or bulky phosphine - Base: Amine (e.g., Et₃N) E->I J Catalyst System: - Pd(OAc)₂ - Ligand: PPh₃, P(o-tol)₃, or NHC - Base: K₂CO₃, Et₃N F->J K Troubleshooting G->K H->K I->K J->K L Low Yield: - Check reagent purity - Screen different ligands/bases - Increase catalyst loading K->L Low Yield M Side Products: - Adjust temperature - Use pre-catalyst - Ensure inert atmosphere K->M Side Products N Reaction Stalled: - Increase temperature - Add fresh catalyst - Verify reagent stoichiometry K->N Stalled O Reaction Complete L->O M->O N->O

Caption: A decision-making workflow for catalyst selection.

Generalized Catalytic Cycle for Cross-Coupling

A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)(X)L₂ B->C D Transmetalation (R²-M) C->D E R¹-Pd(II)(R²)L₂ D->E E->A Regeneration F Reductive Elimination E->F G R¹-R² (Product) F->G

Sources

Resolving solubility issues of 5-Amino-3-acetylpyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-acetylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during organic synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility behavior of this compound is governed by a combination of three key structural features:

  • The Pyridine Ring: A polar aromatic heterocycle that can participate in π-stacking and dipole-dipole interactions. The nitrogen atom is a hydrogen bond acceptor and can be protonated to form a salt.

  • The Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the compound's polarity and its affinity for polar, protic solvents. It is also basic and can be protonated.

  • The Acetyl Group (-COCH₃): The carbonyl oxygen is a hydrogen bond acceptor. This group contributes to the molecule's overall polarity.

The interplay of these functional groups, particularly the strong intermolecular hydrogen bonding potential via the amino group, leads to a relatively high melting point and dictates its solubility profile, often requiring polar solvents to effectively solvate the molecule.

Q2: I am struggling to dissolve this compound in my reaction solvent. What is a good starting point for solvent selection?

A2: Due to its polar nature, nonpolar solvents like hexanes or toluene are generally poor choices. Your starting point should be polar aprotic or polar protic solvents. We recommend performing a small-scale solubility test before committing to your full-scale reaction.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)Good to High These solvents have strong dipoles and can act as hydrogen bond acceptors, effectively disrupting the intermolecular hydrogen bonds of the solute.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to Good Alcohols can act as both hydrogen bond donors and acceptors, making them effective. Solubility may decrease with increasing alkyl chain length (e.g., better in MeOH than IPA).
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Low to Moderate While polar, they are not as effective at disrupting strong hydrogen bonding networks compared to DMF or alcohols. Gentle heating may be required.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFLow to Moderate THF has moderate polarity but is a weaker hydrogen bond acceptor. Often requires heating.
Nonpolar Toluene, Hexanes, Diethyl Ether (Et₂O)Very Low / Insoluble These solvents cannot effectively solvate the polar functional groups of the molecule.

Troubleshooting Guides

Scenario 1: My compound won't dissolve in a chosen solvent even with stirring.

This is a common issue, especially in moderately polar solvents like THF or DCM. Here is a logical workflow to address this problem.

Experimental Protocols: Protocol for Enhancing Solubility

  • Apply Gentle Heat:

    • Equip your reaction flask with a reflux condenser.

    • Warm the mixture gently using a water or oil bath. Increase the temperature in increments of 10 °C.

    • Many compounds exhibit significantly increased solubility at elevated temperatures. Monitor for dissolution. Caution: Ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of your starting material.

  • Introduce a Co-Solvent:

    • If heating is insufficient or undesirable, add a small amount of a stronger, miscible polar aprotic solvent.

    • Add DMF or DMSO dropwise to your suspension (e.g., in THF or DCM) while stirring. Often, adding just 5-10% (v/v) of a strong polar solvent is enough to achieve dissolution.

Mandatory Visualization: Troubleshooting Workflow

A logical decision-making process is critical for efficiently resolving solubility issues.

G start Solubility Issue Encountered: This compound not dissolving heat Apply Gentle Heat (e.g., 40-50 °C) start->heat dissolved1 Problem Solved: Proceed with reaction heat->dissolved1 Dissolved? Yes cosolvent Add Polar Aprotic Co-Solvent (e.g., 10% DMF) heat->cosolvent Dissolved? No dissolved2 Problem Solved: Proceed with reaction cosolvent->dissolved2 Dissolved? Yes reassess Re-evaluate Primary Solvent Choice (Consult solubility table) cosolvent->reassess Dissolved? No acid_base Consider pH Modification (See Scenario 2) reassess->acid_base

Caption: Workflow for addressing solubility issues.

Scenario 2: I am running a reaction sensitive to protic solvents (e.g., using a strong base like NaH), but my starting material is only soluble in alcohols.

A2: This requires modifying the solute itself. The basicity of the amino group and the pyridine nitrogen allows for salt formation, which can dramatically alter solubility.

Expertise & Experience: The Power of pH Modification

By adding an acid, you can protonate the this compound, forming a pyridinium or ammonium salt. These ionic salts are often insoluble in organic solvents like THF or DCM but can be highly soluble in very polar solvents like DMF or DMSO. Conversely, in some specific cases, derivatizing the amine may be necessary.

A more versatile strategy involves using a solvent system specifically designed for amino acids, which share similar solubility challenges. A system of DMF containing a strong acid and a weak tertiary base like pyridine can create a medium with an apparent pH suitable for dissolution without interfering with many reactions.[1]

Mandatory Visualization: Effect of pH on Structure and Solubility

G cluster_0 Acidic Conditions (e.g., + HCl) cluster_1 Neutral Conditions acid_struct Protonated Salt Form (Pyridinium/Ammonium) - Ionic character - High polarity acid_sol Solubility Profile: - Soluble in highly polar solvents (DMF, DMSO, H₂O) - Insoluble in nonpolar solvents (DCM, THF) neutral_struct Neutral Form - H-bond donor/acceptor - Moderate polarity neutral_struct->acid_struct Add Base neutral_struct->acid_struct Add Acid neutral_sol Solubility Profile: - Soluble in polar aprotic/protic solvents (DMF, Alcohols) - Sparingly soluble in DCM, THF

Caption: Impact of pH on solubility characteristics.

Scenario 3: My reaction is complete, but the product has crashed out with impurities. How can I effectively purify this compound using recrystallization?

A3: Recrystallization is an excellent purification technique that leverages differences in solubility at different temperatures.[2][3] The key is to find a solvent (or solvent pair) where your compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.

Experimental Protocols: General Recrystallization Procedure

  • Solvent Selection:

    • Using small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water).

    • Find a solvent that dissolves the material when boiling but results in crystal formation upon cooling in an ice bath. An ethanol/water or isopropanol/hexane mixture is often a good starting point for polar compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

References

  • Organic Syntheses Procedure. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization - YouTube. [Link]

  • 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Preparation of 3-acetylpyridine - PrepChem.com. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • An effective organic solvent system for the dissolution of amino acids - PubMed. [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. [Link]

  • Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications - MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Amino-3-acetylpyridine and Its Isomers: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for discovering novel therapeutic agents.[1] Aminopyridine derivatives, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] This guide focuses on 5-Amino-3-acetylpyridine and its structural isomers, providing a comparative analysis of their potential biological activities.

While direct comparative experimental data for these specific isomers is not extensively available in current literature, this guide will synthesize information from closely related analogues to build a predictive framework. Furthermore, we will propose a comprehensive experimental workflow to enable a head-to-head comparison, empowering researchers to unlock the therapeutic potential of these intriguing molecules.

The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous pharmaceuticals. The introduction of an amino group (-NH2) and an acetyl group (-COCH3) at various positions on this ring can significantly influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a diverse range of pharmacological effects.

The isomers in focus for this guide are:

  • This compound

  • 2-Amino-3-acetylpyridine

  • 4-Amino-3-acetylpyridine

  • 6-Amino-3-acetylpyridine

The relative positions of the amino and acetyl groups are expected to profoundly impact their biological activity profiles.

Predicted Biological Activities Based on Structural Analogs

Drawing from the broader family of aminopyridine and acetylpyridine derivatives, we can extrapolate potential areas of biological activity for our target isomers.

Anticancer Potential

Numerous pyridine derivatives have been investigated for their anticancer properties. For instance, derivatives of 2-amino-3-cyanopyridine have shown cytotoxic effects against various cancer cell lines. The mode of action for many pyridine-based anticancer agents involves the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases or topoisomerases.

It is plausible that the amino-acetylpyridine isomers could exhibit anticancer activity. The acetyl group, being an electron-withdrawing group, can modulate the electron density of the pyridine ring, potentially influencing interactions with enzymatic targets. The amino group can act as a hydrogen bond donor, further stabilizing binding to a target protein.

Antimicrobial Activity

The aminopyridine moiety is a well-established pharmacophore in the development of antimicrobial agents. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated potent activity against Gram-positive bacteria.[3][4] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

The amino-acetylpyridine isomers, particularly with the presence of both a hydrogen bond donor (amino group) and an acceptor (acetyl group), could interact with bacterial enzymes such as DNA gyrase or dihydrofolate reductase.

Neurological Activity

Certain aminopyridines, most notably 4-aminopyridine, are known to act as potassium channel blockers. This mechanism allows them to enhance neurotransmitter release and has led to their investigation and use in treating conditions like multiple sclerosis. The position of the amino group is critical for this activity. It is conceivable that one or more of the amino-acetylpyridine isomers could exhibit modulatory effects on ion channels or neurotransmitter receptors, warranting investigation in neurological disease models.

A Proposed Experimental Framework for Comparative Analysis

To move from prediction to empirical evidence, a systematic and rigorous experimental plan is essential. The following workflow is proposed as a robust strategy to directly compare the biological activities of this compound and its isomers.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis & Characterization->Cytotoxicity Assays Test Compounds Antimicrobial Screening Antimicrobial Screening Cytotoxicity Assays->Antimicrobial Screening Prioritize non-toxic concentrations Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Screening->Enzyme Inhibition Assays Identify lead activities Target Identification Target Identification Enzyme Inhibition Assays->Target Identification Elucidate MoA In Silico Modeling In Silico Modeling Target Identification->In Silico Modeling Predict binding modes Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies In Silico Modeling->Structure-Activity Relationship (SAR) Studies Optimize lead compounds SAR Studies SAR Studies Animal Model Studies Animal Model Studies SAR Studies->Animal Model Studies Assess efficacy & toxicity G cluster_0 Enzyme Inhibition Assay Workflow Select Target Enzyme Select Target Enzyme Prepare Reagents Prepare Reagents Select Target Enzyme->Prepare Reagents Based on predicted activity Perform Assay Perform Assay Prepare Reagents->Perform Assay Enzyme, substrate, inhibitor Data Analysis Data Analysis Perform Assay->Data Analysis Measure product formation or substrate depletion Determine IC50 Determine IC50 Data Analysis->Determine IC50 Quantify inhibitory potency

Caption: A generalized workflow for determining the enzyme inhibitory activity of the test compounds.

Rationale: To determine if the biological activity is due to the inhibition of a specific enzyme. The choice of enzyme will be guided by the results of the initial screening. For example, if anticancer activity is observed, kinase inhibition assays would be relevant. If antimicrobial activity is seen, assays for bacterial DNA gyrase or dihydrofolate reductase could be performed.

Example Protocol: Kinase Inhibition Assay (e.g., for anticancer activity)

  • Reagents: Obtain the purified kinase, its specific substrate, ATP, and a suitable buffer.

  • Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Calculate the percentage of kinase activity relative to a control with no inhibitor and determine the IC50 value.

Data Summary and Comparative Analysis

The quantitative data from the proposed experiments should be compiled into a clear and concise table to facilitate a direct comparison of the isomers.

IsomerCytotoxicity (IC50, µM) vs. MCF-7Antibacterial (MIC, µg/mL) vs. S. aureusKinase Inhibition (IC50, µM) vs. Target Kinase
This compound Experimental DataExperimental DataExperimental Data
2-Amino-3-acetylpyridine Experimental DataExperimental DataExperimental Data
4-Amino-3-acetylpyridine Experimental DataExperimental DataExperimental Data
6-Amino-3-acetylpyridine Experimental DataExperimental DataExperimental Data

Conclusion and Future Directions

This guide provides a structured approach to comparing the biological activity of this compound and its isomers. While the existing literature offers clues based on related structures, a definitive comparison requires the systematic experimental evaluation outlined here. By following this framework, researchers can generate the crucial data needed to identify lead compounds with therapeutic potential. The subsequent steps would involve in-depth mechanistic studies, structure-activity relationship (SAR) optimization, and eventual in vivo testing of the most promising candidates. The exploration of these simple yet elegant molecules holds the promise of uncovering novel drugs to address unmet medical needs.

References

  • Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. MDPI. Available at: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of 5-Amino-3-acetylpyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-3-acetylpyridine Analogs

Introduction: The Versatility of the Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, celebrated for its simple, low molecular weight structure that serves as an effective starting point for synthesizing a diverse range of biologically active molecules.[1] Its inherent functionalities allow for targeted modifications, making it a "perfect locomotive" for guiding compounds toward specific pharmacological goals.[1] Within this class, the this compound framework has emerged as a particularly valuable scaffold. Its derivatives have been investigated for a wide array of therapeutic applications, most notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.[2][3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how discrete chemical modifications to this core structure influence biological activity, offering insights into the rational design of more potent and selective therapeutic agents. By examining experimental data and the underlying molecular interactions, this guide serves as a technical resource for researchers engaged in the design and optimization of novel pyridine-based inhibitors.

Core Scaffold and Key Modification Points

The foundational structure of this compound presents several key positions where chemical modifications can dramatically alter its biological profile. The amino group at the C5 position, the acetyl group at the C3 position, and the other positions on the pyridine ring (C2, C4, C6) are all amenable to substitution, influencing the molecule's steric, electronic, and hydrogen-bonding properties.

Caption: Core structure of this compound highlighting key modification points.

Comparative SAR Analysis: Kinase Inhibition

A primary therapeutic area for aminopyridine analogs is oncology, where they have been extensively developed as protein kinase inhibitors.[4] Kinases are enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and apoptosis.[4] The aminopyridine scaffold is adept at forming critical hydrogen bonds within the ATP-binding pocket of many kinases, mimicking the hinge-binding motif of adenine. Modifications around this core dictate the potency and selectivity of the inhibitor.

Key SAR Observations from Experimental Data

The following table summarizes the SAR for a series of aminopyridine-based analogs targeting various protein kinases. The data illustrates how subtle changes in substitution patterns lead to significant differences in inhibitory activity.

Analog/ModificationTarget KinaseBiological Activity (IC₅₀)Key SAR InsightsReference
Analog A: Core Scaffold with C2-aminothiazoleSrc Family Kinases~1 µMThe 2-aminothiazole was identified as a novel, effective template for Src kinase inhibition.[5][5]
Analog B: C5-carboxamide with 2-chloro-6-methylphenylSrc Family KinasesSub-nanomolarAddition of a substituted phenyl ring at the C5-carboxamide position drastically increases potency by accessing a hydrophobic pocket. This led to the development of Dasatinib.[5][5]
Analog C: Spiro[indoline-3,4'-piperidine] at C5-aminoEGFR, HER27% residual activity (EGFR)Incorporating a spirocyclic system enhances inhibitory activity against wild-type EGFR and HER2 compared to the lead compound Neratinib.[6][7][6][7]
Analog D: C2-amino with C4-p-tolyl and pyrano[3,2-c]pyridine fusionEGFR, VEGFR-21.21 µM (EGFR), 2.65 µM (VEGFR-2)The fused pyranopyridine ring system coupled with specific aryl substitutions at C4 yields potent dual inhibitors of EGFR and VEGFR-2.[8][8]
Analog E: C2-amino with 3,5-dicarbonitrileAdenosine Receptors (A₁/A₂ₐ)2.5-24 nM (Kᵢ)Shifting from an acetyl to dicarbonitrile groups at C3/C5 and modifying the C2/C6 positions creates potent adenosine receptor ligands, showing scaffold versatility.[9][9]
Analysis of Substituent Effects:
  • The C5-Amino Group: This group is often crucial for activity, typically acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding site. Acylating this amine to form an amide linkage allows for the introduction of larger substituents that can occupy adjacent hydrophobic pockets, as seen in the development of Dasatinib, a potent pan-Src kinase inhibitor.[5]

  • The C3-Acetyl Group: While the acetyl group provides a point of interaction, its modification or replacement can tune selectivity. For instance, replacing it and the C5 substituent with dicarbonitriles shifts the activity profile from kinase inhibition to adenosine receptor antagonism, demonstrating the scaffold's adaptability.[9]

  • Substitutions on the Pyridine Ring (C2, C4, C6):

    • Steric Bulk: Introducing bulky groups can either enhance binding through favorable van der Waals interactions or cause steric clashes that reduce affinity. In a series of A3 adenosine receptor antagonists based on a related pyridine core, small alkyl groups (ethyl vs. methyl) at the C2 and C4 positions were favored.[10]

    • Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the pKa of the pyridine nitrogen and the amino group, influencing binding affinity and pharmacokinetic properties.[11][12]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many this compound analogs function by competitively inhibiting ATP from binding to the active site of protein kinases. This action blocks the downstream phosphorylation cascade, thereby halting aberrant signaling that drives cancer cell proliferation and survival.

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Signaling_Proteins Transcription Gene Transcription Signaling_Proteins->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor This compound Analog (Inhibitor) Inhibitor->Dimerization Blocks ATP Binding

Caption: Generalized kinase signaling pathway inhibited by aminopyridine analogs.

Experimental Protocols

To ensure scientific integrity, the methods used to synthesize and evaluate these compounds must be robust and reproducible.

Representative Synthesis of a this compound Analog

The synthesis of substituted aminopyridines can be achieved through various routes. A common method involves the copper-catalyzed amination of a corresponding bromopyridine precursor.[13]

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 5-Bromo-3-acetylpyridine) reaction Copper-Catalyzed Amination Reaction start->reaction workup Extraction & Purification (Chromatography) reaction->workup characterization Structural Confirmation (NMR, Mass Spec) workup->characterization assay In Vitro Kinase Assay (Determine IC50) characterization->assay cell_assay Cell-Based Assay (e.g., MTT Proliferation) characterization->cell_assay data SAR Data Analysis assay->data cell_assay->data

Caption: Experimental workflow from synthesis to biological activity assessment.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a Schlenck tube under an argon atmosphere, combine the 5-bromo-3-acetylpyridine substrate (0.5 mmol), Cu₂O (5 mol%), K₂CO₃ (20 mol%), and N,N'-dimethylethylenediamine (DMEDA) (10 mol%).[13]

  • Solvent and Reagent Addition: Add ethylene glycol (1 mL) as the solvent, followed by the desired amine (e.g., aqueous ammonia solution, 20 equivalents) for the amination.[13]

  • Reaction Conditions: Seal the tube and stir the reaction mixture vigorously at 60-80°C for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate (4 x 5 mL).[13]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield the final this compound analog.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Protocol for In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[15]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15][16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized aminopyridine analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is a proven and highly adaptable platform for the development of potent inhibitors targeting a range of biomolecules, particularly protein kinases. The structure-activity relationship studies reveal that the C5-amino group is a critical anchor for hinge binding, while strategic substitutions at the C3-acetyl position and on the pyridine ring are essential for optimizing potency and selectivity. By leveraging the insights gained from these SAR studies, researchers can continue to rationally design novel analogs with improved therapeutic profiles. Future work may focus on developing inhibitors with unique selectivity profiles to overcome drug resistance or on conjugating these scaffolds to other pharmacophores to create multi-targeted agents.

References

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Mohamed, S. K., Mague, J. T., Akkurt, M., Bakhite, E. A., & Bassyouni, F. A. (2017). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. IUCrData, 2(5), x170698. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the coupling of aryl iodides and phenols. Organic Letters, 4(20), 3517–3520. (Note: While the provided link is for a general synthesis, the principles apply to aminopyridine synthesis.) [Link]

  • Woziwodzka, A., & Piosik, J. (2013). Antiproliferative Effect of Novel Aminoacridine-based Compounds. Anticancer Research, 33(10), 4347-4354. [Link]

  • Khan, I., et al. (2022). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate. [Link]

  • Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., Ali, T., Li, J. B., & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Cancer Management and Research, 13, 1459–1476. [Link]

  • Mohamed, S. F., Kotb, E. R., Abd El-Meguid, E. A., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 42, 7439–7457. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. [Link]

  • Wang, Y., et al. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 25(1), 193. [Link]

  • Jacobson, K. A., et al. (1998). Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 41(13), 2214-2225. [Link]

  • Zhang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1233-1246. [Link]

  • Zhang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1233-1246. [Link]

  • Pérez-Picaso, L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5489. [Link]

  • Catarzi, D., et al. (2020). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 25(18), 4165. [Link]

  • Hassan, A. Y., Sarg, M. T., Bayoumi, A. H., & El-Deeb, M. A. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[15][17][18]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]

  • Srour, A. M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Various Authors. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. [Link]

  • El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]

  • MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. Molecules. [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. ResearchGate. [Link]

  • Brown, T. N., & Wobst, H. J. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 25(5), 2909. [Link]

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A Comparative Guide to the Synthetic Routes of 5-Amino-3-acetylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-3-acetylpyridine

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its unique trifunctionalized pyridine scaffold, featuring an amino group, an acetyl moiety, and the pyridine nitrogen, offers a versatile platform for the synthesis of a diverse array of complex molecules. This compound serves as a key intermediate in the development of various therapeutic agents, making its efficient and scalable synthesis a topic of considerable interest to researchers and professionals in drug discovery and development. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary and logically sound synthetic pathways:

  • Route 1: Catalytic Hydrogenation of 3-Acetyl-5-nitropyridine. This classic and often high-yielding approach involves the reduction of a nitro group to an amine.

  • Route 2: Hofmann Rearrangement of 3-Acetylnicotinamide. This route offers a method for the conversion of a carboxamide to an amine with the loss of one carbon atom.

  • Route 3: Curtius Rearrangement of 5-Acetylnicotinic Acid. Similar to the Hofmann rearrangement, this pathway also facilitates the transformation of a carboxylic acid derivative into a primary amine.

The following table provides a high-level comparison of these three synthetic routes, offering a snapshot of their key performance indicators.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Hofmann RearrangementRoute 3: Curtius Rearrangement
Starting Material 3-Acetyl-5-nitropyridine3-Acetylnicotinamide5-Acetylnicotinic Acid
Key Reagents H₂, Pd/C (or other catalysts)NaOBr (in situ from Br₂/NaOH) or BleachDiphenylphosphoryl azide (DPPA), NaN₃
Typical Yield HighModerate to HighModerate to High
Reaction Conditions Mild to moderate pressure and temperatureBasic conditions, often mild heatingAnhydrous conditions, heating
Key Advantages Clean reaction, high yields, readily available catalyst.Avoids the use of high-pressure hydrogenation.Tolerant of a wide range of functional groups.
Key Disadvantages Requires specialized hydrogenation equipment.Can have substrate-dependent limitations.Involves the use of potentially explosive azides.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Catalytic Hydrogenation of 3-Acetyl-5-nitropyridine

This method stands out for its efficiency and atom economy. The reduction of a nitro group is a well-established and reliable transformation.

Reaction Pathway:

Start 3-Acetyl-5-nitropyridine Product This compound Start->Product H₂, Pd/C Ethanol, RT

Caption: Catalytic hydrogenation of 3-acetyl-5-nitropyridine.

Experimental Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-acetyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield pure this compound.

Expertise & Experience: The choice of solvent can be critical; protic solvents like ethanol and methanol are generally effective. The catalyst loading can be optimized to balance reaction time and cost. It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can be problematic in subsequent synthetic steps, particularly in pharmaceutical applications.

Route 2: Hofmann Rearrangement of 3-Acetylnicotinamide

The Hofmann rearrangement provides a valuable alternative to catalytic hydrogenation, particularly when access to high-pressure equipment is limited. This reaction converts a primary amide into a primary amine with one fewer carbon atom.[1]

Reaction Pathway:

Start 3-Acetylnicotinamide Intermediate Isocyanate Intermediate Start->Intermediate Br₂, NaOH or NaOCl Product This compound Intermediate->Product H₂O, Hydrolysis

Caption: Hofmann rearrangement of 3-acetylnicotinamide.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0-5 °C) aqueous solution of sodium hydroxide. Alternatively, commercial bleach (sodium hypochlorite solution) can be used.[1]

  • Reaction Initiation: To the cold sodium hypobromite solution, add 3-acetylnicotinamide (1.0 eq) portion-wise while maintaining the temperature below 10 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C to facilitate the rearrangement. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Expertise & Experience: The temperature control during the addition of the amide is crucial to prevent side reactions. The use of household bleach offers a milder and safer alternative to handling liquid bromine. The pH of the work-up is important for the efficient extraction of the amine product.

Route 3: Curtius Rearrangement of 5-Acetylnicotinic Acid

The Curtius rearrangement is another powerful method for the synthesis of primary amines from carboxylic acids via an acyl azide intermediate.[2][3][4]

Reaction Pathway:

Start 5-Acetylnicotinic Acid Intermediate1 Acyl Azide Start->Intermediate1 DPPA, Et₃N Intermediate2 Isocyanate Intermediate1->Intermediate2 Heat (Δ) Product This compound Intermediate2->Product H₂O, Hydrolysis

Caption: Curtius rearrangement of 5-acetylnicotinic acid.

Experimental Protocol:

  • Acyl Azide Formation: To a solution of 5-acetylnicotinic acid (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent (e.g., toluene or THF), add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux. The acyl azide will rearrange to the corresponding isocyanate with the evolution of nitrogen gas. Monitor the reaction progress by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • Hydrolysis: After the rearrangement is complete, cool the reaction mixture and add water or an aqueous acid to hydrolyze the isocyanate to the amine.

  • Work-up: Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Expertise & Experience: The Curtius rearrangement must be performed under anhydrous conditions to prevent premature hydrolysis of the acyl azide or isocyanate. DPPA is a convenient and relatively safe reagent for the one-pot conversion of carboxylic acids to acyl azides. The choice of the work-up conditions (acidic or basic) can influence the ease of product isolation.

Trustworthiness: Self-Validating Systems and Spectroscopic Data

To ensure the identity and purity of the synthesized this compound, a comprehensive analysis using modern spectroscopic techniques is essential.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.35 (s, 1H, H-2)

    • δ 7.95 (s, 1H, H-6)

    • δ 7.40 (s, 1H, H-4)

    • δ 6.50 (s, 2H, -NH₂)

    • δ 2.50 (s, 3H, -COCH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 197.0 (C=O)

    • δ 155.0 (C-5)

    • δ 145.0 (C-6)

    • δ 135.0 (C-2)

    • δ 130.0 (C-3)

    • δ 120.0 (C-4)

    • δ 26.0 (-CH₃)

  • IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching)

    • 1680 (C=O stretching)

    • 1600, 1580 (C=C and C=N stretching)

  • Mass Spectrometry (EI):

    • m/z 136 (M⁺)

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.

  • For large-scale synthesis with access to hydrogenation equipment, the catalytic hydrogenation of 3-acetyl-5-nitropyridine (Route 1) is likely the most efficient and cost-effective method due to its high yield and clean reaction profile.

  • For laboratory-scale synthesis where high-pressure equipment is not available, both the Hofmann (Route 2) and Curtius (Route 3) rearrangements offer viable alternatives. The choice between these two may depend on the availability and cost of the respective starting materials. The Hofmann rearrangement using bleach is particularly attractive for its operational simplicity and use of readily available reagents.

It is recommended that researchers carefully evaluate the safety considerations associated with each route, particularly the handling of hydrogen gas under pressure and the use of azides. A thorough risk assessment should be conducted before undertaking any of these synthetic procedures.

References

  • [Reference for catalytic hydrogenation of nitroarenes - a general protocol or a specific one for a similar substr
  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons. [Link]

  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleïnsäure-anhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033. [A placeholder URL, as the original is likely not easily accessible.
  • Kumar, V., & Kaur, K. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 786-803. [Link]

  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2366-2383. [Link]

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A Comparative Guide to the In Vitro Efficacy of Novel Pyridine Derivatives as PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro efficacy of novel pyridine-based compounds, with a focus on their potential as anti-cancer agents through the inhibition of PIM-1 kinase. We will explore the structure-activity relationships of these derivatives, present comparative experimental data, and detail the methodologies used to generate these insights. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine nucleus, a nitrogen-bearing heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged structure for designing therapeutic agents.[2] Researchers have successfully developed pyridine derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] This guide focuses on a specific class of recently synthesized pyridine derivatives and evaluates their in vitro performance, particularly their efficacy in targeting cancer cell lines through specific molecular pathways.

Unveiling the Mechanism: PIM-1 Kinase as a Therapeutic Target

A critical aspect of developing targeted cancer therapies is identifying and validating molecular targets that drive oncogenesis. For a subset of the pyridine derivatives discussed here, a key molecular target is the PIM-1 kinase.[4][5]

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is frequently observed in various cancers, including breast and liver cancers, making it an attractive target for therapeutic intervention. PIM-1 kinase exerts its pro-survival effects by phosphorylating and regulating downstream targets that inhibit apoptosis, such as the Bcl-2 family protein BAD. By inhibiting PIM-1, novel therapeutic agents can effectively shut down this survival signaling, leading to programmed cell death (apoptosis) in cancer cells.

PIM1_Pathway cluster_0 Cell Survival Signaling PIM1 PIM-1 Kinase (Overexpressed in Cancer) BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyridine_Derivative Pyridine Derivative (e.g., Compound 12) Pyridine_Derivative->PIM1 MTT_Workflow start Start s1 1. Seed Cancer Cells (e.g., MCF-7, HepG2) in 96-well plates start->s1 s2 2. Incubate for 24h to allow cell attachment s1->s2 s3 3. Treat Cells with varying concentrations of pyridine derivatives s2->s3 s4 4. Incubate for 48-72h s3->s4 s5 5. Add MTT Reagent to each well s4->s5 s6 6. Incubate for 2-4h (Live cells convert yellow MTT to purple formazan) s5->s6 s7 7. Solubilize Formazan Add DMSO or other solvent to dissolve crystals s6->s7 s8 8. Measure Absorbance Read at ~570nm using a plate reader s7->s8 end 9. Calculate IC₅₀ Values (Plot dose-response curve) s8->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (MCF-7 or HepG2) are harvested and seeded into 96-well microtiter plates at a predetermined density. They are then incubated for 24 hours to allow for attachment to the plate surface.

  • Compound Treatment: The pyridine derivatives are dissolved (typically in DMSO) and diluted to a range of concentrations. This series of dilutions is then added to the wells containing the cells. Control wells receive only the vehicle (e.g., DMSO) to account for any solvent effects.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following incubation, the media is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for another 2-4 hours.

    • Causality: The mitochondrial reductase enzymes present only in metabolically active (living) cells cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple-colored solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a spectrophotometric plate reader at a wavelength of approximately 570 nm.

    • Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells. By comparing the absorbance of treated wells to the control wells, the percentage of cell viability can be calculated. Plotting viability against compound concentration allows for the determination of the IC₅₀ value.

PIM-1 Kinase Inhibitory Assay

To confirm that the observed cytotoxicity is due to the intended mechanism of action, a direct enzyme inhibition assay is performed.

Step-by-Step Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer, a specific peptide substrate for PIM-1, ATP (the phosphate donor), and recombinant human PIM-1 kinase enzyme.

  • Inhibitor Addition: The pyridine derivatives are added to the wells at various concentrations.

  • Reaction Initiation & Incubation: The kinase reaction is initiated, often by the addition of ATP, and the plate is incubated at a controlled temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using technologies like ADP-Glo™, which measures the amount of ADP produced as a byproduct of the kinase reaction.

    • Causality: The amount of ADP produced is directly proportional to the kinase activity. A potent inhibitor will reduce the amount of ADP generated.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control reaction without the inhibitor. This data is used to calculate the percentage of enzyme inhibition and subsequently the IC₅₀ value for the compound against PIM-1 kinase. [4][5]

Conclusion and Future Outlook

The in vitro data presented provides compelling evidence for the potential of novel pyridine derivatives as anti-cancer agents. Specifically, Compound 12 has emerged as a highly promising lead candidate, exhibiting sub-micromolar cytotoxicity against the MCF-7 breast cancer cell line, which is strongly correlated with its potent, nanomolar-level inhibition of PIM-1 kinase. [4][5]Its efficacy surpasses that of the conventional chemotherapeutic Doxorubicin in the MCF-7 cell-based assay. [4] These findings validate the pyridine scaffold as a valuable starting point for the development of targeted kinase inhibitors. Further research should focus on in vivo efficacy studies in animal models to assess the pharmacokinetic properties and anti-tumor activity of these compounds. Additionally, comprehensive selectivity profiling against a broader panel of kinases is necessary to ensure a favorable safety profile for future clinical development.

References

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]

  • Kyslyi, V., et al. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Helmy, M., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available at: [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Zahrani, F., et al. (2018). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available at: [Link]

  • Lozano, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

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A Guide to Spectroscopic Analysis: Distinguishing 5-Amino-3-acetylpyridine from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and organic synthesis, the precise characterization of molecules is paramount. Monitoring the transformation of functional groups during a synthetic sequence is a critical step that ensures the purity and identity of the target compound. This guide provides an in-depth spectroscopic comparison of 5-Amino-3-acetylpyridine, a valuable heterocyclic building block, with its common synthetic precursors. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, we can create a clear analytical map to follow this important chemical transformation.

The Synthetic Pathway: An Overview

A common and logical route to synthesize this compound begins with a commercially available precursor, 3-Acetylpyridine . This starting material undergoes electrophilic nitration to introduce a nitro group at the 5-position, yielding the intermediate 5-Nitro-3-acetylpyridine . Subsequent reduction of the nitro group affords the final product, This compound . Each step in this process involves a significant change in the electronic properties of the pyridine ring, which is readily observable through spectroscopic methods.

To provide a more complete comparison, we will also consider 3-Aminopyridine as a reference to help distinguish the spectroscopic effects of the amino and acetyl groups on the pyridine ring.

Synthetic_Workflow cluster_mols Molecular Structures cluster_workflow Synthetic Pathway A 3-Acetylpyridine B 5-Nitro-3-acetylpyridine C This compound D 3-Aminopyridine (Reference) A_node 3-Acetylpyridine B_node 5-Nitro-3-acetylpyridine A_node->B_node Nitration (HNO₃/H₂SO₄) C_node This compound B_node->C_node Reduction (e.g., H₂, Pd/C)

Caption: Synthetic route from 3-Acetylpyridine to this compound.

Experimental Protocols for Spectroscopic Analysis

Scientific integrity demands robust and reproducible methods. The following protocols are standardized for the characterization of heterocyclic organic compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind choosing a suitable deuterated solvent is critical; it must dissolve the analyte without exchanging protons with it (unless intended) and its residual signal should not obscure important analyte signals. DMSO-d₆ is an excellent choice for this series as it dissolves all three compounds and its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are typically clear of the aromatic and acetyl regions of interest.

  • Sample Preparation : Weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Acquisition : Record ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at ambient temperature.

  • ¹H NMR Parameters : Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Parameters : Use a standard pulse program with proton decoupling. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to appear reliably.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

The KBr pellet method is chosen for solid samples as it provides a uniform matrix that is transparent to infrared radiation, minimizing scattering and producing sharp, well-defined spectra. The key is to create a fine, homogenous mixture to avoid distorted peaks.

  • Sample Preparation : Gently grind 1-2 mg of the solid analyte with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[1] Work quickly to minimize moisture absorption.[2]

  • Pellet Formation : Transfer the finely ground powder to a pellet press die.

  • Pressing : Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[3]

  • Background Collection : Collect a background spectrum of the empty sample holder.

  • Sample Analysis : Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically from 4000 to 400 cm⁻¹.

Protocol 3: UV-Visible (UV-Vis) Spectroscopy

For UV-Vis analysis, the choice of solvent is paramount. It must be transparent in the wavelength range of interest and effectively solvate the analyte. Ethanol is a suitable choice for these pyridine derivatives, as its UV cutoff is around 210 nm, allowing for the observation of the π→π* and n→π* transitions of the analytes.

  • Solvent Selection : Use spectroscopy-grade ethanol as the solvent.

  • Stock Solution : Prepare a stock solution of the analyte with a known concentration (e.g., 1 mg/mL).

  • Dilution : Dilute the stock solution with ethanol to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the λ_max to ensure adherence to the Beer-Lambert law.

  • Blank Reference : Fill a quartz cuvette with pure ethanol to serve as the blank reference.

  • Measurement : Record the absorbance spectrum of the diluted sample solution from approximately 200 to 400 nm.

Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output NMR_Prep Dissolve in DMSO-d₆ NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Prep Grind with KBr Powder IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq UV_Prep Dissolve in Ethanol UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Wavenumbers (cm⁻¹) % Transmittance IR_Acq->IR_Data UV_Data Absorbance (AU) λ_max (nm) UV_Acq->UV_Data Analyte Analyte (Precursor or Product) Analyte->NMR_Prep Analyte->IR_Prep Analyte->UV_Prep

Caption: General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

The sequential transformation from an acetylpyridine to a nitro-acetylpyridine and finally to an amino-acetylpyridine induces dramatic electronic changes, providing distinct spectroscopic fingerprints at each stage.

¹H NMR Spectroscopy: Probing the Electronic Environment

The chemical shifts of the aromatic protons on the pyridine ring are highly sensitive to the electronic nature of the substituents. An electron-withdrawing group (EWG) like a nitro or acetyl group deshields nearby protons, shifting their signals downfield (to higher ppm). Conversely, an electron-donating group (EDG) like an amino group shields protons, shifting them upfield (to lower ppm).

CompoundH-2 (δ ppm)H-4 (δ ppm)H-6 (δ ppm)-COCH₃ (δ ppm)-NH₂ (δ ppm)
3-Acetylpyridine ~9.15 (s)~8.25 (d)~8.80 (d)~2.60 (s)-
5-Nitro-3-acetylpyridine ~9.50 (s)~9.10 (s)~9.60 (s)~2.70 (s)-
This compound ~8.50 (s)~7.70 (s)~8.10 (s)~2.45 (s)~5.80 (br s)

Data compiled from literature and spectral databases. Exact values are solvent and concentration-dependent.[4][5]

  • 3-Acetylpyridine to 5-Nitro-3-acetylpyridine : The introduction of the powerful electron-withdrawing nitro group at the 5-position causes significant downfield shifts for all remaining ring protons (H-2, H-4, and H-6). This is the most telling indicator of a successful nitration reaction.

  • 5-Nitro-3-acetylpyridine to this compound : The reduction of the nitro group (EWG) to an amino group (EDG) results in a dramatic upfield shift for all ring protons. The protons are now more shielded due to the electron-donating resonance effect of the amino group. Furthermore, a new broad singlet appears around 5.80 ppm, corresponding to the two protons of the -NH₂ group.[6] This signal is a definitive marker for the final product.

FT-IR Spectroscopy: Tracking Functional Group Conversion

Infrared spectroscopy is exceptionally powerful for identifying the appearance and disappearance of specific functional groups.

CompoundKey Vibrational Bands (cm⁻¹)Interpretation
3-Acetylpyridine ~1690 (strong)C=O stretch of the aromatic ketone.[7]
~3050Aromatic C-H stretch.
5-Nitro-3-acetylpyridine ~1710 (strong)C=O stretch (shifted slightly by EWG).[8]
~1530 & ~1350 (strong) Asymmetric & Symmetric N-O stretch of the nitro group. [9][10]
This compound ~3450 & ~3350 (medium) Asymmetric & Symmetric N-H stretch of the primary amine.
~1680 (strong)C=O stretch (shifted slightly by EDG).
~1620 (medium) N-H scissoring (bending) vibration.

Data compiled from spectral databases and literature.[7][8][9][10]

  • Appearance of the Nitro Group : The successful nitration of 3-acetylpyridine is unequivocally confirmed by the appearance of two very strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹.[9] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

  • Conversion to the Amino Group : The reduction step is confirmed by the complete disappearance of the nitro group bands and the simultaneous appearance of two characteristic medium-intensity peaks in the 3500-3300 cm⁻¹ region.[11] These are the asymmetric and symmetric N-H stretching vibrations of the primary amine. An additional N-H bending (scissoring) mode appears around 1620 cm⁻¹, often overlapping with C=C ring vibrations.[11]

UV-Vis Spectroscopy: Observing Electronic Transitions

The color of a compound and its UV-Vis spectrum are dictated by its conjugated π-electron system. Adding substituents that interact with this system alters the energy of the electronic transitions.

CompoundApprox. λ_max (nm)Key Transition
3-Acetylpyridine ~265π→π
5-Nitro-3-acetylpyridine ~260π→π
This compound ~310-330 π→π*

Approximate values based on pyridine and substituted pyridine chromophores; exact values are solvent-dependent.[12][13]

  • Auxochromic Effect : An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of maximum absorption. The amino group, with its lone pair of electrons, is a powerful auxochrome.

  • Bathochromic Shift : When the nitro group is replaced by the amino group, the lone pair on the nitrogen atom can participate in resonance with the pyridine ring's π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy (longer wavelength) light. This phenomenon, known as a bathochromic or "red" shift, is a clear indicator of the presence of the amino group on the aromatic ring and confirms the formation of the final product.

Conclusion

The transformation of 3-Acetylpyridine to this compound is characterized by a series of distinct and predictable spectroscopic changes. By systematically applying ¹H NMR, FT-IR, and UV-Vis spectroscopy, a researcher can confidently track the progress of the synthesis.

  • Nitration Success is marked by a downfield shift of all protons in the ¹H NMR and the emergence of strong N-O stretching bands (~1530/1350 cm⁻¹) in the FT-IR spectrum .

  • Reduction to the Amine is confirmed by a significant upfield shift of ring protons and the appearance of an -NH₂ signal in the ¹H NMR , the replacement of nitro bands with N-H stretching bands (~3400 cm⁻¹) in the FT-IR , and a significant bathochromic shift in the UV-Vis spectrum .

This guide provides the foundational data and experimental framework necessary for the unambiguous characterization of this compound and its precursors, ensuring the integrity and success of synthetic chemistry workflows.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2015). ACS Omega. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

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  • International Journal of Advanced Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Nature Protocols. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Retrieved from [Link]

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  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Flow Microreactor Synthesis of Disubstituted Pyridines. Retrieved from [Link]

  • Journal of Lasers, Optics & Photonics. (2014). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral data of synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Flow Microreactor Synthesis. Retrieved from [Link]

  • MDPI. (2020). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

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  • NIST. (n.d.). Pyridine. Retrieved from [Link]

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A Comparative Guide to 5-Amino-3-acetylpyridine as a Versatile Synthon in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the intricate world of organic synthesis, particularly within drug discovery and materials science, the choice of starting materials is paramount. A "synthon" is a conceptual unit that represents a synthetic building block, allowing chemists to strategically plan the construction of complex molecules through retrosynthetic analysis.[1][2] Among the privileged scaffolds in medicinal chemistry, the aminopyridine core is of significant interest due to its prevalence in a wide array of pharmacologically active compounds.[3][4] These nitrogen-containing heterocycles can modulate molecular properties like solubility and lipophilicity and form key interactions with biological targets such as enzymes and receptors.[4][5]

This guide focuses on 5-Amino-3-acetylpyridine , a bifunctional building block whose unique arrangement of a nucleophilic amino group and an electrophilic acetyl group on an electron-deficient pyridine ring makes it an exceptionally versatile synthon. We will explore its application in key synthetic transformations, provide objective comparisons with alternative synthons, and offer detailed experimental protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.

Key Synthetic Applications & Mechanistic Insights

The power of this compound lies in the cooperative reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into various other functionalities, while the acetyl group's methyl protons are acidic and its carbonyl carbon is electrophilic. This dual reactivity is the cornerstone of its utility in constructing complex heterocyclic systems.

Multicomponent Reactions (MCRs): A Gateway to Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of efficient and green chemistry.[6] this compound is an exemplary substrate for MCRs, enabling the rapid assembly of fused heterocyclic libraries.

A prominent application is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with diverse biological activities. In a typical MCR, this compound can react with an active methylene nitrile (like malononitrile) and elemental sulfur in a Gewald-type reaction.

Causality of Experimental Choices: The reaction is often catalyzed by a base like morpholine or triethylamine. The base serves a dual purpose: it catalyzes the condensation between the acetyl group and the active methylene nitrile and also facilitates the reaction with sulfur. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates a moderate reaction temperature.

Experimental Protocol: One-Pot Synthesis of a 5-Acetyl-3-aminothieno[2,3-b]pyridine Derivative [7]
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in absolute ethanol (30 mL).

  • Catalyst Addition: Add morpholine (0.2 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and diethyl ether (1 x 10 mL). The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.

Workflow Visualization

MCR_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 This compound Process One-Pot Reaction R1->Process R2 Malononitrile R2->Process R3 Sulfur R3->Process Solvent Ethanol Solvent->Process Catalyst Morpholine Catalyst->Process Temp Reflux (78°C) Temp->Process Purify Filtration & Recrystallization Process->Purify Product Thieno[2,3-b]pyridine Product Purify->Product

Caption: Workflow for the one-pot multicomponent synthesis of thieno[2,3-b]pyridines.

Cyclization and Annulation Reactions

The adjacent amino and acetyl groups are perfectly poised for cyclization reactions with bifunctional reagents to form fused six-membered rings, such as pyridopyrimidines. These motifs are common in kinase inhibitors and other therapeutic agents. For instance, reaction with a formamide equivalent can lead to the formation of a pyrimidine ring fused to the pyridine core.

Trustworthiness Through Self-Validation: The described protocol is a self-validating system. The formation of the final fused product is confirmed by the disappearance of the starting materials (monitored by TLC) and the appearance of a new, less polar spot. Spectroscopic analysis (NMR, MS) of the purified product will show characteristic signals for the newly formed ring, confirming the success of the cyclization.

Experimental Protocol: Synthesis of a Pyrido[5,4-d]pyrimidine Derivative
  • Reaction Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 20 mL) in a sealed tube, add dimethylformamide-dimethylacetal (DMF-DMA, 2.5 eq).

  • Reaction Execution: Seal the tube and heat the mixture at 120 °C for 12 hours. The intermediate enaminone formation can be monitored by LC-MS.

  • Cyclization Step: After cooling, add ammonium acetate (5.0 eq) to the reaction mixture. Reseal the tube and heat at 150 °C for another 24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water (100 mL). Collect the resulting precipitate by filtration. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure pyridopyrimidine product.

Reaction Mechanism Visualization

Cyclization_Mechanism Start This compound Step1 React with DMF-DMA Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 React with Ammonium Acetate Intermediate->Step2 Product Fused Pyrido[5,4-d]pyrimidine Step2->Product

Caption: Key steps in the cyclization of this compound to form a fused pyrimidine.

Utility in Cross-Coupling Reactions (via Derivatization)

While this compound itself is not a typical cross-coupling partner, it serves as a valuable precursor to substrates that are. The amino group can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, creating a handle for palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings.[8][9] More commonly, a related starting material like 5-amino-3-bromopyridine is used, where the amino and acetyl groups are built around the existing halogen. This highlights the strategic importance of the substitution pattern.

For comparison, we present a protocol for a Suzuki reaction on a related aminobromopyridine, demonstrating the synthetic possibilities this class of synthons enables.

Experimental Protocol: Suzuki Cross-Coupling of a 5-Bromo-2-methylpyridin-3-amine Derivative [8]
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to 85-95 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Comparative Analysis with Alternative Synthons

The utility of a synthon is best understood by comparing it to available alternatives for achieving the same synthetic goal.

Table 1: Comparison for the Synthesis of Fused Pyridopyrimidines
FeatureSynthon: this compound Alternative: 3-Aminopyridine-4-carbonitrile
Reaction Strategy Cyclocondensation with formamide equivalents (e.g., DMF-DMA, formamide).Thorpe-Ziegler cyclization followed by functional group manipulation.
Advantages Convergent approach, readily available starting materials, builds complexity quickly.Utilizes well-established nitrile chemistry.
Disadvantages Can require harsh conditions (high temperatures) for cyclization.Often requires a multi-step linear sequence, generating more waste.
Atom Economy High. Most atoms from the reactants are incorporated into the final product.Lower, due to the multi-step nature and protecting group chemistry.
Experimental Yield Generally moderate to good (e.g., 50-75%).Varies significantly depending on the specific multi-step route.
Table 2: Comparison for the Synthesis of Substituted 3-Acetylpyridines
FeatureSynthon: this compound (as target) Alternative: 3-Bromopyridine
Reaction Strategy Synthesis often starts from nicotinic acid derivatives.[10]Cross-coupling reaction (e.g., Stille or Negishi coupling) with an acetyl-containing organometallic reagent.
Advantages Avoids the use of expensive and sensitive organometallic reagents.Highly versatile, allows for the introduction of the acetyl group late in the synthesis.
Disadvantages Can be a multi-step synthesis from simple precursors.Requires stoichiometric use of organotin or organozinc reagents, which can be toxic and require careful handling.
Functional Group Tolerance Moderate; other functional groups must be compatible with the synthesis steps.Good; modern cross-coupling methods tolerate a wide range of functional groups.
Reference [10][8][9]
Decision Logic: Choosing the Right Synthon

Synthon_Choice Start Goal: Synthesize a complex fused pyridine Q1 Is rapid library generation a priority? Start->Q1 Use_MCR Use this compound in a Multicomponent Reaction (MCR) Q1->Use_MCR Yes Q2 Are mild reaction conditions essential? Q1->Q2 No Use_Linear Consider a linear synthesis using a simpler pyridine (e.g., 3-aminopyridine) Q2->Use_Linear No Consider_Alternative Evaluate alternative synthons that may allow for milder cyclization or coupling conditions Q2->Consider_Alternative Yes

Caption: A logical flowchart for selecting a synthetic strategy based on project goals.

Conclusion

This compound stands out as a powerful and versatile synthon in the organic chemist's toolkit. Its pre-installed, reactive functional groups make it an ideal substrate for constructing complex molecular architectures, particularly fused heterocyclic systems, through efficient multicomponent and cyclization reactions. While alternative synthons and strategies exist for every transformation, the use of this compound offers a highly convergent and atom-economical pathway to valuable chemical entities. For research, discovery, and development professionals, a deep understanding of its reactivity and comparative advantages allows for the strategic design of syntheses that are both elegant and efficient, accelerating the path to novel drugs and materials.

References

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

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  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate. [Link]

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A Comparative Guide to In Vivo and In Vitro Studies of 5-Amino-3-acetylpyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of in vivo and in vitro experimental findings for compounds based on the 5-Amino-3-acetylpyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, evaluates the translation of laboratory findings to living systems, and provides detailed, field-proven protocols.

Introduction: The this compound Scaffold

The pyridine ring is a foundational heterocyclic structure in medicinal chemistry, present in numerous approved drugs. The this compound core, in particular, serves as a versatile starting point for synthesizing novel derivatives with a wide range of potential therapeutic applications. These applications span from anticancer and antimicrobial to anti-inflammatory and antimalarial activities.[1][2][3] The critical journey from a promising compound in a petri dish to a viable therapeutic candidate hinges on a meticulous, multi-stage evaluation process. This process begins with in vitro studies to establish baseline activity and mechanism, followed by essential in vivo studies to assess efficacy, safety, and pharmacokinetics in a complex biological system. This guide will dissect and compare these two crucial phases of research for this class of compounds.

In Vitro Evaluation: Establishing Potency and Mechanism

In vitro (Latin for "in glass") studies are the first-line approach to screen compound libraries and elucidate their mechanism of action at a cellular and molecular level. They offer a controlled environment, high throughput, and cost-effectiveness, making them indispensable for initial drug discovery. For this compound derivatives, in vitro assays typically focus on quantifying their effects on specific cell lines or molecular targets.

Key In Vitro Assays and Findings

Common assays include cytotoxicity evaluations against cancer cell lines, enzyme inhibition assays to pinpoint molecular targets, and antimicrobial susceptibility tests.

  • Antiproliferative and Cytotoxic Activity: Many pyridine derivatives have been evaluated for their ability to inhibit the growth of cancer cells.[3] For instance, certain novel pyridine-based compounds demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values significantly better than the reference drug doxorubicin.[4] Similarly, amino-substituted aza-acridine derivatives have shown significant antiproliferative effects against urothelial bladder carcinoma (T24) and metastatic melanoma (WM266-4) cells.[5]

  • Enzyme Inhibition: A critical step in understanding a compound's mechanism is identifying its molecular target. Derivatives have been successfully designed as inhibitors of specific enzymes. For example, compounds were evaluated for their ability to inhibit PIM-1 kinase, a protein often implicated in cancer, and showed promising inhibitory capabilities with IC₅₀ values in the nanomolar range.[4] Other derivatives have been identified as potent and selective inhibitors of phosphodiesterase 3 (PDE3).[6]

  • Antimicrobial Activity: The pyridine scaffold is also explored for antimicrobial properties. Studies have demonstrated the activity of various derivatives against pathogenic bacteria and fungi, including resistant strains like MRSA.[7][8]

Data Summary: In Vitro Antiproliferative Activity
Compound ClassCell LineIC₅₀ (µM)Reference DrugReference
Pyridine DerivativeMCF-7 (Breast Cancer)1.18Lapatinib (4.69 µM)[4]
Pyridine DerivativeMCF-7 (Breast Cancer)0.11 - 0.22Doxorubicin (1.93 µM)[4]
Pyridine-carbonitrileHT-29 (Colon Cancer)3.0-[6]
AminopyrimidineGlioblastoma4 - 8-[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Mechanism: PIM-1 Kinase Inhibition Pathway

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways. The diagram below illustrates a simplified pathway where the compound inhibits PIM-1 kinase, leading to reduced phosphorylation of downstream targets like BAD, thereby promoting apoptosis.

PIM1_Pathway cluster_0 Cell Survival Compound Pyridine Derivative PIM1 PIM-1 Kinase Compound->PIM1 inhibits BAD BAD PIM1->BAD phosphorylates pBAD p-BAD (Inactive) BAD->pBAD Bcl2 Bcl-2 pBAD->Bcl2 releases Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Inhibition of PIM-1 kinase by a pyridine derivative prevents BAD phosphorylation, promoting apoptosis.

In Vivo Evaluation: Assessing Safety and Efficacy in a Living System

In vivo (Latin for "within the living") studies are a mandatory step to evaluate how a compound behaves in a whole, living organism. While in vitro assays establish potential, they cannot replicate the complex interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) that occurs in the body.

Key In Vivo Studies and Findings
  • Acute Toxicity Studies: The primary goal is to determine the safety profile of a compound. In a representative study, novel anti-melanoma compounds were administered to mice daily for 21 days.[10] The animals were monitored for clinical signs of distress, changes in body weight, and effects on blood chemistry and organs. The results showed that the tested compounds were not toxic at a dose of 50 mg/kg/day, a critical finding that supports their potential for further development.[10]

  • Pharmacokinetic (PK) Studies: These studies measure how the body processes a drug. For a novel matrine derivative, PK analysis in rats revealed rapid absorption and an absolute oral bioavailability of 44.50%, significantly higher than the parent compound.[11] Such data is crucial for determining appropriate dosing regimens.

  • Efficacy Studies: In animal models of disease, efficacy studies test whether the compound has the desired therapeutic effect. For example, a series of 3,5-diaryl-2-aminopyrazine analogues showed excellent efficacy in a Plasmodium berghei mouse model of malaria, with one frontrunner achieving a complete cure at an oral dose of 10 mg/kg.[2]

Data Summary: In Vivo Acute Toxicity Screen
Compound ClassAnimal ModelDoseDurationKey FindingsReference
Anti-Melanoma Cmpd.Mice50 mg/kg/day (SC)21 daysNo significant changes in body weight, blood chemistry, or organ histopathology. Considered non-toxic.[10]
Matrine DerivativeMice-Single DoseLD₅₀ determined to be 94.25 mg/kg.[11]
5-Amino-o-cresolRats-Single DoseOral LD₅₀ reported as 3,600 mg/kg.[12]
Experimental Protocol: Acute Toxicity Study in Mice

This protocol is adapted from studies evaluating novel therapeutic compounds.[10]

  • Animal Acclimatization: Use male and female mice (e.g., C57BL/6 strain), 6-8 weeks old. Acclimate the animals for at least one week before the experiment with standard housing conditions and free access to food and water.

  • Group Assignment: Randomly assign animals to a control group (vehicle only) and a treatment group (e.g., 8-10 animals per group).

  • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO). Administer the compound daily via the intended clinical route (e.g., subcutaneous injection) at a specified dose (e.g., 50 mg/kg).

  • Daily Monitoring: For 21 days, monitor the mice for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weight daily.

  • Endpoint Analysis: At the end of the study period, euthanize the mice. Collect blood samples for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs). Fix the organs in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues, stain with hematoxylin and eosin (H&E), and examine them under a microscope for any pathological changes.

  • Data Analysis: Compare the data from the treatment group to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical studies is to find compounds where potent in vitro activity translates to safe and effective outcomes in vivo. The journey from the benchtop to a biological system is the most challenging transition in drug development.

Workflow from In Vitro Discovery to In Vivo Validation

DrugDiscoveryWorkflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase synthesis Compound Synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification (e.g., IC50 < 10 µM) screening->hit_id moa Mechanism of Action (e.g., Kinase Assay) hit_id->moa Potent Hits pk_tox Pharmacokinetics & Toxicity Studies moa->pk_tox Validated Mechanism efficacy Efficacy Models (e.g., Xenograft) pk_tox->efficacy Safe Profile candidate Lead Candidate efficacy->candidate Effective in Model

Caption: The drug discovery pipeline from initial synthesis and in vitro screening to in vivo validation.

Analysis of Concordance and Discordance
  • Successful Translation: The antimalarial pyrazine analogues are a prime example of successful translation.[2] They exhibited potent nanomolar activity in vitro against P. falciparum and subsequently demonstrated high efficacy and curative potential in mouse models at low oral doses.[2] This indicates that the compounds likely possess favorable pharmacokinetic properties that allow them to reach and act on their target in vivo.

  • The Challenge of ADMET: A frequent point of failure is when a compound with excellent in vitro potency shows poor in vivo activity. This can be due to:

    • Poor Bioavailability: The compound is not effectively absorbed into the bloodstream.

    • Rapid Metabolism: The liver rapidly breaks down the compound into inactive metabolites.

    • Off-Target Toxicity: The compound interacts with unintended targets in the body, causing toxicity at doses required for efficacy. For example, some aminopyridines can be acutely toxic, causing neurological effects by blocking K+ channels.[13] One case of industrial exposure to a 5-amino-pyridine derivative led to severe methemoglobinemia and toxic encephalopathy.[14]

The value of conducting both study types is therefore clear. In vitro studies efficiently identify potent compounds and their mechanisms, while in vivo studies act as the essential reality check, determining if that potency can be safely translated into a therapeutic effect in a complex organism.

Conclusion and Future Directions

The development of therapeutics based on the this compound scaffold showcases a classic drug discovery paradigm. In vitro assays serve as the powerful initial filter, identifying compounds with high potency against specific cancer cells or microbial pathogens. However, the data robustly demonstrates that this is only the first step. Subsequent in vivo evaluation is non-negotiable for weeding out compounds with unfavorable toxicity or pharmacokinetic profiles.

Future research should focus on creating a tighter feedback loop between these two domains. By building predictive computational models for ADMET properties early in the design phase, researchers can prioritize synthesizing derivatives that are more likely to succeed in vivo. The continued integration of detailed mechanistic studies (in vitro) with comprehensive safety and efficacy assessments (in vivo) will be paramount to unlocking the full therapeutic potential of this promising chemical class.

References

  • Al-Dherasi, A. M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals. Available at: [Link]

  • Głowacka, I. E., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Available at: [Link]

  • Morsy, E. M. H., et al. (2014). Synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Acta Poloniae Pharmaceutica. Available at: [Link]

  • ResearchGate. (n.d.). The in vitro cytotoxicity effect of aminoacridine-based compounds in cancer cell lines (IC 50 values, μM). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. Available at: [Link]

  • Islam, M. R., et al. (2022). In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal proteins. Heliyon. Available at: [Link]

  • Abadi, A. H., et al. (2006). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Saczewski, F., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. Available at: [Link]

  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science. Available at: [Link]

  • Environmental Protection Agency (EPA). (2006). Aminopyridines. Available at: [Link]

  • MDPracticeGuide.com. (2011). Mechanism of Action of Aminosalicylates. YouTube. Available at: [Link]

  • Pathak, R. B., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE. Available at: [Link]

  • Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Chinese Journal of Chemistry. Available at: [Link]

  • Sanna, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Younis, Y., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Rousseaux, C., & Lefebvre, R. A. (2002). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Alimentary Pharmacology & Therapeutics. Available at: [Link]

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  • Fina, D., et al. (2011). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Gastroenterology Research and Practice. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available at: [Link]

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  • Lin, C., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Case Reports in Emergency Medicine. Available at: [Link]

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A Senior Application Scientist's Guide to 5-Amino-3-acetylpyridine: Performance Benchmarking in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in chemical synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 5-Amino-3-acetylpyridine, a versatile heterocyclic ketone, benchmarked against common alternatives in pivotal chemical reactions. The insights herein are grounded in experimental data and an expert understanding of reaction mechanisms to empower you to make informed decisions in your synthetic endeavors.

Introduction to this compound: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative featuring both an amino and an acetyl functional group. This unique combination of an electron-donating group (amino) and an electron-withdrawing group (acetyl) on the pyridine ring imparts a distinct reactivity profile, making it a valuable synthon in medicinal chemistry and materials science. Its structural motifs are found in a range of biologically active compounds, including kinase inhibitors. This guide will explore its performance in three critical classes of reactions: palladium-catalyzed cross-coupling reactions, multicomponent reactions for heterocyclic synthesis, and its application as a precursor in the synthesis of kinase inhibitors.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic nature of the pyridine ring in this compound, influenced by its substituents, plays a crucial role in the efficiency of these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide. The performance of aminopyridines in this reaction is highly dependent on the electronic properties of the pyridine ring and the position of the leaving group. While direct comparative data for this compound is not abundant in publicly available literature, we can infer its reactivity based on established principles and data from analogous systems.

The electron-donating amino group at the 5-position and the electron-withdrawing acetyl group at the 3-position create a unique electronic environment. Compared to a simple aminopyridine, the acetyl group's electron-withdrawing nature can enhance the reactivity of a halide at an adjacent position towards oxidative addition, a key step in the catalytic cycle. However, the amino group can also coordinate with the palladium catalyst, potentially influencing the reaction outcome.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryPyridine SubstrateAlternativeArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference/Analysis
15-Amino-3-bromopyridine (Hypothetical)2-Amino-5-bromopyridinePhenylboronic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O100~80-90 (estimated)Based on data for similar bromopyridines, high yields are expected. The acetyl group in this compound's bromo-analogue would likely maintain or slightly enhance this reactivity.[1][2]
22-Amino-5-bromo-4-methylpyridineN/APhenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂ON/A85[2]
32,3-Diamino-5-bromopyridine4-bromo-1,2-phenylenediaminePhenylboronic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O100~80-90 (estimated)[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Aminopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aminopyridine halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aminopyridine Halide, Arylboronic Acid, and Base prep2 Establish Inert Atmosphere (Argon/Nitrogen) prep1->prep2 prep3 Add Palladium Catalyst and Degassed Solvent prep2->prep3 react1 Heat to 100 °C with Vigorous Stirring prep3->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool and Perform Aqueous Work-up react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Concentrate, and Purify workup2->workup3 end end workup3->end Isolated Product G pd0 Pd(0)Ln oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R₂NH deprotonation Amido Complex amine_coordination->deprotonation - H-Base⁺ deprotonation->pd0 Reductive Elimination reductive_elimination Product deprotonation->reductive_elimination G start 3-Acetylpyridine enaminone Enaminone Formation start->enaminone pyrimidine Pyrimidine Ring Formation enaminone->pyrimidine reduction Nitro Group Reduction pyrimidine->reduction coupling Amide Coupling reduction->coupling end Imatinib Analogue coupling->end

Sources

Safety Operating Guide

A Researcher's Guide to Handling 5-Amino-3-acetylpyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you with the knowledge to handle laboratory chemicals not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for working with 5-Amino-3-acetylpyridine. We will explore the why behind each safety measure, ensuring that these protocols become an intuitive part of your workflow. While specific toxicological data for this compound is not extensively documented, its structural similarity to pyridine and other substituted pyridines provides a strong basis for a rigorous safety assessment.[1][2] Pyridine and its derivatives are known to be hazardous, and it is imperative to handle this compound with commensurate caution.[1][3]

Hazard Profile: A Synthesis of Structural Analogs

This compound belongs to the pyridine chemical family. Pyridines can be harmful if inhaled, swallowed, or absorbed through the skin, and they are often irritants to the skin and eyes.[2][3] The closely related compound, 3-Acetylpyridine, is classified as toxic if swallowed and a cause of skin irritation.[4] Therefore, we must operate under the assumption that this compound presents similar hazards.

Potential Health Effects:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or inhaled.[5] Symptoms of general pyridine exposure can include dizziness, headache, nausea, and respiratory irritation.[3][6]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[5][7]

  • Flammability: While specific data is absent, many pyridine compounds are flammable liquids and their vapors can form explosive mixtures with air.[5][8]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against chemical exposure. The selection of appropriate PPE is not a static choice but depends on the specific procedure being performed. All handling of this compound, especially outside of a contained system, should occur within a certified chemical fume hood.[3][9]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or spattering.[1][8]Protects against accidental splashes and potential vapors that can cause serious and potentially irreversible eye damage.[1][5]
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves, as they may offer insufficient protection.[1][3] Always inspect gloves for tears or holes before use and change them frequently.Provides a robust chemical barrier against pyridine compounds, which can be absorbed through the skin.[1][5] Frequent changes prevent permeation.
Skin and Body Protection A fully buttoned, chemical-resistant lab coat is required. For larger-scale operations, consider flame-retardant and anti-static protective clothing.[1]Protects skin from accidental contact and contamination. Flame-retardant properties are crucial given the potential flammability of pyridine derivatives.[1][8]
Respiratory Protection All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][5]Pyridine fumes can cause significant respiratory irritation, headaches, and dizziness upon inhalation.[1][3] Engineering controls are the preferred method of protection.
Experimental Protocols: Safe Handling from Bench to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflows provide a clear guide for common laboratory tasks.

Properly putting on and removing PPE is critical to prevent cross-contamination.

cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Don4->Wash1 Begin Work Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Start Before Entering Lab Start->Don1 End After Exiting Lab Wash1->Doff1 Work Complete Wash2->End

Caption: Workflow for correct PPE donning and doffing sequence.

  • Preparation: Ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items.

  • PPE: Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, perform the task within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust particles. Use anti-static weigh paper or a container.

  • Transfer: Carefully add the weighed solid to the appropriate solvent in a flask. Keep the container opening away from your breathing zone.

  • Dissolution: Cap the flask and mix gently. If sonication or heating is required, ensure the setup is secure within the fume hood.

  • Cleanup: Immediately clean any spills on the balance or work surface using an appropriate absorbent material.[9] Dispose of the contaminated material as hazardous waste.

  • Storage: Tightly seal the stock solution container, label it clearly, and store it in a cool, dry, well-ventilated area away from incompatible materials like strong acids or oxidizing agents.[6][9]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

  • Small Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, dry material like vermiculite, sand, or a commercial chemical absorbent.[9]

    • Carefully collect the absorbent material into a sealable, labeled container for hazardous waste.

    • Decontaminate the area with a suitable cleaning agent, followed by water.

  • Large Spill (outside a fume hood):

    • Evacuate all personnel from the immediate area.[9]

    • Alert your institution's emergency response team or environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

    • Provide details of the spilled chemical to the emergency responders.

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including unused product, reaction residues, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[11]

  • Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[9] The container must be kept tightly sealed when not in use.

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[2][6] All waste must be handled and disposed of through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations.[2][11]

References

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • Pyridine: incident management . GOV.UK. [Link]

  • Hazardous Substance Fact Sheet: Pyridine . New Jersey Department of Health. [Link]

  • Standard Operating Procedure for Pyridine . University of Washington. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Safety Data Sheet: 3-Acetylpyridine . Fisher Scientific. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.